Product packaging for Tetrahymanone(Cat. No.:)

Tetrahymanone

Cat. No.: B593575
M. Wt: 426.7 g/mol
InChI Key: IMOCDWIUBNNKCU-UHFFFAOYSA-N
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Description

Tetrahymanone is a triterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O B593575 Tetrahymanone

Properties

IUPAC Name

4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-23H,9-19H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOCDWIUBNNKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Enigmatic Structure of Tetrahymanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanone, a saturated triterpenoid ketone, holds a significant position in the study of evolutionary biology and membrane science. As the oxidized counterpart of the sterol surrogate, tetrahymanol, its chemical structure provides crucial insights into the adaptation of organisms to anaerobic environments. This technical guide offers an in-depth exploration of the chemical architecture of this compound, presenting a compilation of its physicochemical properties, a detailed account of the biosynthetic pathway of its precursor, and hypothetical experimental protocols for its synthesis and characterization. This document aims to serve as a comprehensive resource for researchers engaged in the fields of natural product chemistry, biochemistry, and drug discovery.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid belonging to the gammacerane series. Its structure is characterized by a ketone functional group at the C-3 position of the gammaceran skeleton.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: 4,4,6a,6b,9,9,12a,14b-octamethyl-2,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydro-1H-picen-3-one[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₀H₅₀O[2]
Molecular Weight 426.72 g/mol [2]
CAS Number 17822-06-9[2]
Predicted Boiling Point 477.2 ± 13.0 °C[2]
Predicted Density 0.955 ± 0.06 g/cm³[2]

Biosynthesis of the Precursor: Tetrahymanol

This compound is derived from its precursor, tetrahymanol, through an oxidation reaction. The biosynthesis of tetrahymanol is a remarkable example of convergent evolution, providing a sterol-like function in the membranes of certain eukaryotes, particularly the ciliate Tetrahymena. The pathway initiates from the common isoprenoid precursor, squalene.

The key enzymatic step is the cyclization of squalene, catalyzed by squalene-tetrahymanol cyclase. This stands in contrast to the biosynthesis of sterols in other eukaryotes, which involves the cyclization of 2,3-oxidosqualene.

Tetrahymanol_Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_squalene Squalene Synthesis cluster_cyclization Cyclization cluster_oxidation Oxidation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Tetrahymanol Tetrahymanol Squalene->Tetrahymanol Squalene-Tetrahymanol Cyclase This compound This compound Tetrahymanol->this compound Hypothetical Oxidation Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification & Analysis Start Start Dissolve Tetrahymanol in DCM Dissolve Tetrahymanol in DCM Add Oxidizing Agent (PCC or DMP) Add Oxidizing Agent (PCC or DMP) Dissolve Tetrahymanol in DCM->Add Oxidizing Agent (PCC or DMP) Stir at Room Temperature Stir at Room Temperature Add Oxidizing Agent (PCC or DMP)->Stir at Room Temperature Monitor by TLC Monitor by TLC Stir at Room Temperature->Monitor by TLC Reaction Complete? Reaction Complete? Monitor by TLC->Reaction Complete? Work-up Work-up Reaction Complete?->Work-up Yes Continue Stirring Continue Stirring Reaction Complete?->Continue Stirring No Purification by Column Chromatography Purification by Column Chromatography Work-up->Purification by Column Chromatography Continue Stirring->Monitor by TLC Characterization (NMR, MS) Characterization (NMR, MS) Purification by Column Chromatography->Characterization (NMR, MS) End End Characterization (NMR, MS)->End Logical_Relationship Squalene Squalene Tetrahymanol Tetrahymanol Squalene->Tetrahymanol Biosynthesis This compound This compound Tetrahymanol->this compound Oxidation Membrane Fluidity Membrane Fluidity Tetrahymanol->Membrane Fluidity Function Potential Signaling Potential Signaling This compound->Potential Signaling Hypothesized Function

References

The Geochemical Journey of Tetrahymanone: From Microbial Origins to Sedimentary Archives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pentacyclic triterpenoid tetrahymanone, a ketone derivative of tetrahymanol, is a significant biomarker in marine sediments. Its presence and abundance provide valuable insights into past environmental conditions, particularly water column stratification. This technical guide delves into the origins of this compound, detailing its biosynthesis by various microorganisms and its subsequent diagenetic transformation within marine sediments. The guide also provides comprehensive experimental protocols for the extraction and analysis of this compound and its precursors, and presents quantitative data to illustrate their distribution in sedimentary records.

Biological Origins of this compound Precursors

This compound found in marine sediments is a diagenetic product of its precursor, tetrahymanol. Tetrahymanol is synthesized by a diverse range of organisms, including both eukaryotes and bacteria, through distinct biosynthetic pathways.

Eukaryotic Biosynthesis of Tetrahymanol

The primary eukaryotic producers of tetrahymanol are ciliates, such as those of the genus Tetrahymena. In these organisms, the biosynthesis of tetrahymanol proceeds directly from the cyclization of squalene, a common precursor for sterols in many other eukaryotes. This reaction is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC). Notably, many of these ciliates can also incorporate sterols from their diet into their membranes, and the synthesis of tetrahymanol is often upregulated in sterol-limited environments.

Bacterial Biosynthesis of Tetrahymanol

A significant contribution to the sedimentary pool of tetrahymanol comes from various groups of bacteria. The bacterial biosynthetic pathway is distinct from the eukaryotic route and involves a two-step enzymatic process.[1][2][3] First, squalene is cyclized by the enzyme squalene-hopene cyclase (Shc) to form a hopene intermediate, such as diploptene. Subsequently, the enzyme tetrahymanol synthase (Ths) catalyzes a ring expansion of the hopene molecule to yield tetrahymanol.[1][2][3] This pathway has been identified in diverse bacterial phyla, including aerobic methanotrophs, nitrite-oxidizers, and sulfate-reducers.

Biosynthetic pathways of tetrahymanol in eukaryotes and bacteria.

Diagenetic Transformation in Marine Sediments

Once deposited in marine sediments, tetrahymanol undergoes a series of diagenetic transformations, leading to the formation of this compound and another important biomarker, gammacerane. The initial and key step in the formation of this compound is the oxidation of the hydroxyl group of tetrahymanol to a ketone. This process can be influenced by the redox conditions of the sedimentary environment. Subsequent reactions can include dehydration and reduction, leading to the formation of gammacerane.

The precise mechanisms of these transformations in the sedimentary environment are complex and can involve both microbial and abiotic processes. The oxidation of secondary alcohols to ketones is a known reaction in organic chemistry and can occur under various conditions present in sediments.

References

A Technical Guide to the Biological Sources of Tetrahymananone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahymanone, a pentacyclic triterpenoid alcohol, and its precursor, tetrahymanol, are of significant interest in various scientific fields, from geochemistry to drug development. Their unique cyclic structure, synthesized from the linear isoprenoid squalene, offers a scaffold for novel chemical entities. Understanding the biological origins and biosynthetic pathways of the tetrahymanol precursor, squalene, is critical for harnessing these organisms as potential bio-factories. This technical guide provides an in-depth overview of the primary biological sources of tetrahymanol, detailing the distinct biosynthetic pathways in eukaryotes and bacteria. It includes a compilation of quantitative data on tetrahymanol and squalene content in various organisms, detailed experimental protocols for their extraction and analysis, and visual diagrams of the key biosynthetic pathways.

Introduction

Tetrahymanol is a pentacyclic triterpenoid first identified in the ciliate Tetrahymena pyriformis. Its diagenetic product, gammacerane, is a significant biomarker in geochemical studies, often used to indicate water column stratification in ancient aquatic environments.[1][2] Beyond its geological importance, the unique, sterol-like structure of tetrahymanol has drawn attention for its potential applications in pharmacology and biotechnology.

The direct precursor to tetrahymanol is the C30 isoprenoid, squalene. All triterpenoids are synthesized via the cyclization of squalene.[3] This guide focuses on the biological sources that produce tetrahymanol and, by extension, are rich in its precursor, squalene. Two distinct, evolutionarily conserved biosynthetic pathways have been identified for the conversion of squalene to tetrahymanol, one in eukaryotes and another in bacteria.[1][2][4]

Biological Sources of Tetrahymanol

A diverse range of microorganisms, spanning both eukaryotes and bacteria, are known to synthesize tetrahymanol.

Eukaryotic Sources

The most well-documented eukaryotic producers of tetrahymanol are ciliates of the genus Tetrahymena. These protozoa are sterol auxotrophs, meaning they cannot synthesize their own sterols and must acquire them from their diet.[1] In anaerobic or sterol-limited environments, Tetrahymena species produce tetrahymanol as a sterol surrogate to maintain membrane integrity.[1]

  • Tetrahymena pyriformis : The organism in which tetrahymanol was first discovered.[1][2]

  • Tetrahymena thermophila : Another well-studied ciliate known to produce tetrahymanol.[5]

Beyond ciliates, tetrahymanol has been identified in a select few other eukaryotes, including:

  • Anaerobic Fungi: Certain species within the phylum Neocallimastigomycota, which reside in the digestive tracts of herbivores, synthesize tetrahymanol.[6][7]

  • Ferns: The fern Oleandra wallichii has been shown to contain tetrahymanol.[6]

Bacterial Sources

Previously thought to be rare in bacteria, the capacity for tetrahymanol synthesis is now understood to be more widespread. Bacterial producers are found across several phyla and include:

  • Alphaproteobacteria:

    • Rhodopseudomonas palustris : This metabolically versatile bacterium is a known producer of tetrahymanol.[8][9]

    • Bradyrhizobium japonicum : A nitrogen-fixing soil bacterium that also synthesizes tetrahymanol.[8]

  • Gammaproteobacteria:

    • Methylomicrobium alcaliphilum : An aerobic methanotroph that produces significant amounts of tetrahymanol, particularly in the stationary phase of growth.[8][9]

  • Other Bacterial Phyla: The gene for tetrahymanol synthase (Ths), a key enzyme in the bacterial pathway, has been identified in the genomes of various other bacteria, including nitrite-oxidizers and sulfate-reducers, suggesting a broader distribution of this biosynthetic capability.[1][2][4]

Biosynthetic Pathways of Tetrahymanol from Squalene

The conversion of the linear squalene molecule into the pentacyclic structure of tetrahymanol is a remarkable enzymatic feat. Eukaryotes and bacteria have evolved distinct pathways to achieve this transformation. Both pathways are oxygen-independent, which is a key advantage in anaerobic environments where sterol synthesis (which requires oxygen) is not possible.[3][6]

Eukaryotic Pathway: Direct Cyclization

In eukaryotes such as ciliates, the synthesis of tetrahymanol is a single-step process catalyzed by the enzyme squalene-tetrahymanol cyclase (STC) .[1][9] This enzyme directly converts squalene into tetrahymanol.

Eukaryotic_Tetrahymanol_Biosynthesis Squalene Squalene Tetrahymanol Tetrahymanol Squalene->Tetrahymanol Direct Cyclization STC Squalene-Tetrahymanol Cyclase (STC) STC->Squalene Cholesterol Cholesterol (or other sterols) Cholesterol->STC Inhibition Bacterial_Tetrahymanol_Biosynthesis Squalene Squalene Diploptene Diploptene (Hopanoid) Squalene->Diploptene Cyclization Tetrahymanol Tetrahymanol Diploptene->Tetrahymanol Ring Expansion SHC Squalene-Hopene Cyclase (SHC) SHC->Squalene Ths Tetrahymanol Synthase (Ths) Ths->Diploptene Lipid_Extraction_Workflow Start Start: Cell Pellet Add_Solvents Add Chloroform:Methanol (1:2) Start->Add_Solvents Vortex1 Vortex (10-15 min) Add_Solvents->Vortex1 Add_Chloroform Add Chloroform Vortex1->Add_Chloroform Vortex2 Vortex (1 min) Add_Chloroform->Vortex2 Add_Water Add Water Vortex2->Add_Water Vortex3 Vortex (1 min) Add_Water->Vortex3 Centrifuge Centrifuge (e.g., 1000 rpm, 5 min) Vortex3->Centrifuge Phase_Separation Phase Separation (Aqueous Upper, Organic Lower) Centrifuge->Phase_Separation Collect_Lower Collect Lower Organic Phase Phase_Separation->Collect_Lower Evaporate Evaporate Solvent Collect_Lower->Evaporate End End: Total Lipid Extract Evaporate->End

References

Tetrahymanone as a Biomarker for Water Column Stratification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Water column stratification, the layering of water masses with different properties, creates unique ecological niches, particularly the development of anoxic (oxygen-depleted) zones. Identifying and characterizing these stratified environments is crucial in various fields, from aquatic ecology to paleoenvironmental reconstruction. Tetrahymanone, a pentacyclic triterpenoid ketone, and its precursor, tetrahymanol, have emerged as significant lipid biomarkers for detecting such conditions. These molecules are primarily synthesized by certain eukaryotes, notably ciliates of the genus Tetrahymena, as a substitute for sterols in anoxic environments where sterol synthesis is inhibited by the lack of molecular oxygen. The diagenetic product of tetrahymanol, gammacerane, is well-preserved in the geological record and serves as a robust proxy for past water column stratification. This technical guide provides an in-depth overview of the use of this compound as a biomarker, including the underlying biological principles, experimental protocols for its detection, and quantitative data from relevant studies.

Introduction to Water Column Stratification and the Role of Biomarkers

Water column stratification occurs when water with different properties, such as temperature, salinity, and density, forms distinct layers that do not mix. This lack of mixing can lead to the depletion of dissolved oxygen in the lower layers (the hypolimnion) as a result of microbial decomposition of organic matter. The interface between the oxygenated upper layer (epilimnion) and the anoxic hypolimnion is known as the chemocline. This environment selects for organisms with specific metabolic adaptations.

Lipid biomarkers are invaluable tools for tracing the presence and activity of specific organisms and for reconstructing past environmental conditions. This compound and its related compounds are particularly useful because their biosynthesis is strongly linked to the anoxic conditions prevalent in stratified water bodies.

The Biological Basis of this compound as a Biomarker

The ciliate Tetrahymena is a well-studied model organism that typically ingests sterols from its diet for membrane structure and function. However, the biosynthesis of sterols is an oxygen-dependent process. In anoxic environments, where both oxygen and dietary sterols are scarce, Tetrahymena and other related ciliates switch to the production of tetrahymanol, a sterol surrogate. The synthesis of tetrahymanol from squalene is catalyzed by the enzyme squalene-tetrahymanol cyclase and does not require molecular oxygen. This compound is the corresponding ketone of tetrahymanol.

The presence of this compound or tetrahymanol in a water sample is, therefore, a strong indicator of the presence of these ciliates and the anoxic conditions in which they thrive. In sediments, the highly stable saturated hydrocarbon gammacerane, formed from the diagenesis of tetrahymanol, provides a long-term record of water column stratification.[1][2][3] While some bacteria are also known to produce tetrahymanol, the primary source in many stratified aquatic ecosystems is believed to be bacterivorous ciliates that graze at the oxic-anoxic interface.[3]

Quantitative Data on this compound and Gammacerane in Stratified Waters

Direct quantitative data correlating this compound concentrations with physical measurements of water column stratification are scarce in publicly available literature. However, numerous studies have established a strong qualitative and semi-quantitative relationship. The following tables summarize the typical findings and provide a framework for interpreting this compound and gammacerane data.

Table 1: Relationship between Gammacerane Index and Water Column Conditions

The Gammacerane Index (Gammacerane / C30 hopane) is a commonly used metric in sedimentary geochemistry to assess the relative contribution of gammacerane-producing organisms.

Gammacerane Index RangeInferred Water Column ConditionAssociated Environmental FactorsReference
Low (< 0.1) Well-mixed, oxic water columnHigh dissolved oxygen throughout the water column, ample supply of dietary sterols for ciliates.[4][5]
Moderate (0.1 - 0.3) Episodic or weak stratificationSeasonal or intermittent anoxia in the hypolimnion.[4][5]
High (> 0.3) Persistent, strong stratificationPermanent anoxia in the hypolimnion, often with a sharp chemocline. Ciliates are forced to synthesize tetrahymanol due to the lack of oxygen and dietary sterols.[2][3][4]

Table 2: Lipid Biomarker Concentrations in a Stratified Water Column (Example from the Eastern Gotland Basin, Baltic Sea)

This table provides an example of how different lipid biomarker concentrations can vary across the layers of a stratified water column. Note the presence of tetrahymanol in the sediments, indicating its production in the anoxic parts of the water column and subsequent deposition.

Water Column LayerDepth Range (m)Key CharacteristicsSterol Concentration (mg g-1 Corg)Tetrahymanol Concentration (in sediment)Reference
Epilimnion 0 - 25Warm, oxygenated, high primary productivity~ 4Not applicable[6]
Thermocline 25 - 60Sharp temperature and density gradient~ 15 (in zooplankton)Not applicable[6]
Hypolimnion > 60Cold, oxygen-depleted to anoxicLowPresent in underlying sediments[6]
Surface Sediment 0 - 1 cmAnoxic2.7 (stenols), 1.0 (stanols)Present[6]

Experimental Protocols

Sample Collection
  • Water Samples: Water samples should be collected at various depths across the water column using a Niskin bottle rosette or a similar water sampling device equipped with a CTD (Conductivity, Temperature, Depth) profiler to characterize the physical properties of the water column simultaneously. Samples for lipid analysis should be collected in pre-cleaned amber glass bottles and filtered immediately through a pre-combusted (450°C for 4 hours) glass fiber filter (e.g., GF/F, 0.7 µm pore size). The filters should be stored frozen at -20°C or lower until extraction.

  • Sediment Samples: Sediment cores can be collected using a gravity corer or a multi-corer. The cores should be sectioned immediately, and the samples stored frozen at -20°C or lower in pre-cleaned glass jars.

Lipid Extraction

The following is a generalized protocol for the extraction of total lipids from water filters or sediment samples.

  • Freeze-drying: Lyophilize the filter or sediment sample to remove all water.

  • Solvent Extraction: Extract the dried sample using a solvent mixture such as dichloromethane:methanol (2:1, v/v) in a sonication bath or using an accelerated solvent extractor. Repeat the extraction three times.

  • Phase Separation: Combine the solvent extracts and add a saline solution (e.g., 0.9% NaCl) to induce phase separation. The lipids will partition into the dichloromethane layer.

  • Drying and Concentration: Collect the dichloromethane layer, dry it over anhydrous sodium sulfate, and then evaporate the solvent under a gentle stream of nitrogen to obtain the total lipid extract (TLE).

Saponification and Derivatization
  • Saponification: To separate neutral lipids (including this compound) from fatty acids, the TLE can be saponified by refluxing with 6% KOH in methanol.

  • Extraction of Neutral Lipids: After saponification, extract the neutral lipid fraction with a non-polar solvent like n-hexane.

  • Derivatization (for alcohols): To analyze for tetrahymanol, the alcohol group needs to be derivatized to a less polar and more volatile form for GC-MS analysis. This is typically done by reacting the neutral lipid fraction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of this compound and other lipid biomarkers.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Temperature Program: A temperature program is used to separate the compounds based on their boiling points. A typical program might start at 60°C, ramp up to 300°C at a rate of 4°C/min, and then hold at 300°C for 20 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For targeted analysis of this compound, selected ion monitoring (SIM) can be used to increase sensitivity and selectivity. The characteristic mass fragments for this compound and its derivatives should be monitored. For gammacerane, the m/z 191 fragment is characteristic of pentacyclic triterpenoids, and its molecular ion is at m/z 412.[1]

  • Quantification: Quantification is achieved by comparing the peak area of the target compound to the peak area of an internal standard of known concentration that is added to the sample before extraction.

Visualizations

Signaling Pathway for Tetrahymanol Synthesis in Ciliates under Anoxia

The following diagram illustrates the proposed signaling pathway that leads to the synthesis of tetrahymanol in ciliates like Tetrahymena in response to water column stratification (hypoxia) and the absence of dietary sterols. This is a hypothetical pathway based on current understanding of ciliate biology and general eukaryotic stress responses.

Tetrahymanol_Synthesis_Pathway Stratification Water Column Stratification Hypoxia Hypoxia (Low Dissolved Oxygen) Stratification->Hypoxia No_Sterols Absence of Dietary Sterols Stratification->No_Sterols HIF_like Hypoxia-Inducible Factor (HIF-like) Activation Hypoxia->HIF_like Sterol_Sensing Sterol-Sensing Protein Inactivation No_Sterols->Sterol_Sensing Gene_Expression Upregulation of Gene Expression HIF_like->Gene_Expression Sterol_Sensing->Gene_Expression SQS Squalene Synthase (SQS) Gene_Expression->SQS Transcription & Translation STC Squalene-Tetrahymanol Cyclase (STC) Gene_Expression->STC Transcription & Translation Squalene Squalene SQS->Squalene Catalyzes synthesis Tetrahymanol Tetrahymanol STC->Tetrahymanol Catalyzes cyclization Squalene->STC Membrane Incorporation into Cell Membranes Tetrahymanol->Membrane

Caption: Proposed signaling pathway for tetrahymanol synthesis in ciliates under anoxic conditions.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the experimental workflow for the analysis of this compound from environmental samples.

Experimental_Workflow Sample_Collection 1. Sample Collection (Water/Sediment) CTD_Profiling Concurrent CTD Profiling (Temperature, Salinity, Density, DO) Sample_Collection->CTD_Profiling Filtration 2. Filtration (Water Samples) Sample_Collection->Filtration Freezing 3. Storage (Freezing at -20°C) Sample_Collection->Freezing Sediment Samples Data_Analysis 8. Data Analysis & Interpretation CTD_Profiling->Data_Analysis Filtration->Freezing Extraction 4. Lipid Extraction (DCM:MeOH) Freezing->Extraction Saponification 5. Saponification (Separation of Neutral Lipids) Extraction->Saponification Derivatization 6. Derivatization (for Alcohols like Tetrahymanol) Saponification->Derivatization GCMS 7. GC-MS Analysis (Quantification) Derivatization->GCMS GCMS->Data_Analysis

Caption: Experimental workflow for the analysis of this compound as a biomarker for water column stratification.

Logical Relationship between Stratification and this compound Production

This diagram illustrates the logical cascade of events from water column stratification to the production and preservation of this compound and its diagenetic product, gammacerane.

Logical_Relationship Stratification Water Column Stratification Anoxia Hypolimnetic Anoxia Stratification->Anoxia Ciliate_Niche Favorable Niche for Anaerobic Ciliates Anoxia->Ciliate_Niche Sterol_Limitation Sterol Limitation (Lack of O2 for biosynthesis and scarcity of dietary sterols) Anoxia->Sterol_Limitation Tetrahymanol_Synth Induction of Tetrahymanol/ This compound Synthesis Ciliate_Niche->Tetrahymanol_Synth Sterol_Limitation->Tetrahymanol_Synth Biomarker_Signal Presence of this compound in Water Column Tetrahymanol_Synth->Biomarker_Signal Deposition Deposition in Sediments Biomarker_Signal->Deposition Diagenesis Diagenesis Deposition->Diagenesis Gammacerane Preservation of Gammacerane in Geological Record Diagenesis->Gammacerane

Caption: Logical relationship from water column stratification to the production and preservation of this compound/gammacerane.

Conclusion

This compound and its related compounds are powerful biomarkers for identifying and characterizing stratified water columns, both in modern environments and in the geological past. Their biosynthesis by ciliates under anoxic conditions provides a direct link to the specific environmental conditions that arise from stratification. While direct quantitative correlations are still an area of active research, the qualitative and semi-quantitative relationships are well-established and provide a robust framework for interpretation. The experimental protocols outlined in this guide provide a standardized approach for the analysis of these informative molecules. Further research, particularly high-resolution depth profiling of both this compound concentrations and physical water column parameters, will undoubtedly refine the quantitative application of this important biomarker.

References

The Dawn of a Cellular Superstar: A Technical History of Tetrahymena Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ciliated protozoan Tetrahymena has, for nearly a century, served as a cornerstone of fundamental biological discovery. Its unique cellular and genetic architecture has provided an unparalleled window into processes that are conserved across the eukaryotic domain, from the intricacies of cellular division to the mechanisms of genetic inheritance and expression. This technical guide delves into the history of Tetrahymena research, focusing on the seminal discoveries and the experimental methodologies that propelled them. It is intended for an audience of researchers, scientists, and drug development professionals who seek to understand the foundational experiments that have established Tetrahymena as a premier model organism and to potentially leverage its unique biology in their own work. We will explore the initial domestication of this organism for laboratory use, the groundbreaking discovery of its complex mating system, and its role in Nobel Prize-winning research on catalytic RNA and telomere biology.

The Taming of a Protozoan: André Lwoff and the Advent of Axenic Culture

The journey of Tetrahymena from a common freshwater pond inhabitant to a sophisticated laboratory tool began with the pioneering work of French microbiologist André Lwoff. Prior to his efforts, ciliates were typically cultured in non-sterile infusions of organic matter, making controlled biochemical and physiological studies nearly impossible.

The Challenge of a Germ-Free Existence

Lwoff's primary challenge was to grow Tetrahymena in a completely sterile, or axenic, environment, free from the bacteria upon which it naturally preys. This required the development of a nutrient-rich, chemically defined medium that could support the organism's growth and reproduction in the absence of particulate food.

Experimental Protocol: Lwoff's Axenic Culture Method (1923)

Objective: To establish and maintain a pure culture of Tetrahymena free from contaminating microorganisms.

Materials:

  • A starting culture of Tetrahymena (e.g., Tetrahymena pyriformis)

  • Sterile pipettes or micropipettes

  • A series of sterile culture tubes or flasks

  • A sterile, nutrient-rich liquid medium. Early media often contained:

    • Proteose peptone (a digest of animal protein)

    • Yeast extract

    • Inorganic salts (e.g., phosphates, magnesium sulfate)

    • A carbon source (e.g., glucose)

  • A light microscope for observation

Procedure:

  • Isolation: A single Tetrahymena cell was isolated from a mixed culture using a micropipette under microscopic observation.

  • Serial Washing: The isolated cell was transferred through a series of sterile washing solutions (e.g., sterile water or a simple salt solution) to remove adherent bacteria. This was a critical and painstaking step.

  • Inoculation: The washed cell was then inoculated into a sterile culture tube containing the axenic medium.

  • Incubation: The culture was incubated at a controlled temperature (e.g., room temperature or slightly elevated).

  • Subculturing: As the Tetrahymena population grew, a small volume of the culture was aseptically transferred to a fresh tube of sterile medium to maintain the culture and prevent nutrient depletion.

Quantitative Data: Early Growth Characteristics

Precise quantitative data from Lwoff's initial experiments are scarce in modern literature. However, subsequent studies building on his work established key growth parameters for Tetrahymena in axenic culture.

ParameterTypical Value in Early Axenic Cultures
Doubling Time (at 28-30°C)3-4 hours
Maximum Cell Density1 x 10^5 to 5 x 10^5 cells/mL

Logical Workflow of Axenic Culture Establishment

Lwoff_Axenic_Culture cluster_0 Initial State cluster_1 Isolation and Washing cluster_2 Culturing cluster_3 Final State MixedCulture Mixed Culture (Tetrahymena + Bacteria) IsolateCell Isolate Single Cell MixedCulture->IsolateCell Wash1 Wash 1 IsolateCell->Wash1 Wash2 Wash 2 Wash1->Wash2 WashN Wash 'n' Wash2->WashN Inoculate Inoculate Axenic Medium WashN->Inoculate Incubate Incubate Inoculate->Incubate Subculture Subculture Incubate->Subculture Subculture->Incubate Maintain Culture PureCulture Pure Axenic Culture Subculture->PureCulture

Caption: Workflow for establishing an axenic culture of Tetrahymena.

A Protozoan Ménage à Sept: The Discovery of Mating Types by David L. Nanney

The establishment of axenic cultures paved the way for genetic studies, which were revolutionized by the work of David L. Nanney in the 1950s. Nanney's meticulous research uncovered the remarkable fact that Tetrahymena thermophila possesses not two, but seven distinct mating types.

Unraveling a Complex Social Life

Nanney observed that Tetrahymena cells would only conjugate (mate) with cells of a different mating type. This discovery of "self-sterility" and "cross-fertility" was the key to unlocking the genetics of this organism.

Experimental Protocol: Mating Type Determination

Objective: To identify the mating type of an unknown Tetrahymena thermophila strain.

Materials:

  • An unknown T. thermophila strain to be tested.

  • A set of "tester" strains with known mating types (I through VII).

  • Sterile culture medium (e.g., proteose peptone-based medium).

  • Sterile starvation medium (e.g., 10 mM Tris-HCl, pH 7.4).

  • Small sterile culture vessels (e.g., microtiter plates or small test tubes).

  • A light microscope.

Procedure:

  • Culturing: Grow the unknown strain and all seven tester strains in separate axenic cultures to a high cell density.

  • Starvation: Induce sexual readiness by washing the cells and transferring them to a sterile starvation medium. This is a critical step, as well-fed cells will not conjugate. Incubate in the starvation medium for at least 12-24 hours.

  • Mixing: In a microtiter plate or a series of small tubes, mix a small volume of the starved unknown culture with an equal volume of each of the seven starved tester strains. Include a control where the unknown strain is mixed with itself.

  • Incubation: Allow the mixed cultures to incubate for several hours (typically 2-6 hours).

  • Microscopic Observation: Examine a drop from each mixture under a light microscope. The formation of conjugating pairs (cells fused at their anterior ends) indicates a successful mating event.

  • Identification: The mating type of the unknown strain is the one that does not result in pair formation when mixed with the corresponding tester strain. For example, if the unknown strain forms pairs with all tester strains except for tester strain III, then the unknown strain is mating type III.

Quantitative Data: Mating Frequencies

While specific quantitative data from Nanney's original publications are not easily tabulated in a modern format, subsequent research has quantified the efficiency of mating in Tetrahymena.

ConditionMating Efficiency (Percentage of Cells in Pairs)
Two compatible, starved mating types mixed> 90% within 2-4 hours
Two identical, starved mating types mixed< 1%
Well-fed, compatible mating types mixed< 5%
Signaling Pathway: A Simplified View of Mating Type Recognition

The determination of mating type is a complex genetic process involving programmed DNA rearrangements. The recognition between compatible mating types is mediated by cell-surface proteins.

Mating_Type_Recognition cluster_outcome Outcome ProteinX Surface Protein X ProteinY Surface Protein Y ProteinX->ProteinY Recognition & Binding ProteinX2 Surface Protein X ProteinX->ProteinX2 ProteinY->ProteinX Conjugation Conjugation NoReaction No Reaction

Caption: Mating recognition in Tetrahymena is based on cell-surface protein interactions.

Nobel-Winning Discoveries: Ribozymes and Telomerase

The unique molecular biology of Tetrahymena has directly led to two Nobel Prizes, cementing its status as a powerhouse of fundamental research.

Catalytic RNA: The Discovery of Ribozymes

In the early 1980s, Thomas Cech and his colleagues made the astonishing discovery that RNA from Tetrahymena could catalyze its own splicing without the help of proteins. This shattered the long-held dogma that only proteins could be biological catalysts.

Experimental Protocol: In Vitro Self-Splicing of Tetrahymena rRNA

Objective: To demonstrate that the intervening sequence (intron) in the ribosomal RNA precursor of Tetrahymena can be spliced out in the absence of any protein.

Materials:

  • Purified ribosomal RNA precursor (pre-rRNA) from Tetrahymena thermophila.

  • A reaction buffer containing:

    • Magnesium chloride (MgCl2), an essential cofactor.

    • A buffer to maintain pH (e.g., Tris-HCl).

    • A guanosine nucleotide (GTP, GDP, GMP, or guanosine).

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Radioactive labeling reagents (e.g., [α-³²P]GTP) and autoradiography equipment for visualization.

Procedure:

  • Isolation of pre-rRNA: Nuclei were isolated from Tetrahymena cells, and the pre-rRNA was purified.

  • In Vitro Reaction: The purified pre-rRNA was incubated in the reaction buffer at a controlled temperature (e.g., 37°C).

  • Time Course Sampling: Aliquots of the reaction were taken at different time points.

  • PAGE Analysis: The RNA from each time point was separated by size using PAGE.

  • Visualization: The gel was exposed to X-ray film. The appearance of smaller RNA molecules (the spliced exons and the excised intron) over time, and the disappearance of the larger pre-rRNA, demonstrated the splicing reaction. The incorporation of the radiolabeled guanosine at the 5' end of the excised intron confirmed the reaction mechanism.

Quantitative Data: Self-Splicing Reaction Kinetics
ParameterValue
Optimal Mg²⁺ Concentration5-10 mM
Optimal Temperature37-42 °C
Michaelis Constant (Km) for Guanosine~30 µM
Rate of Splicing (k_cat)~2-4 min⁻¹

Workflow for Ribozyme Discovery

Ribozyme_Discovery cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Result IsolateRNA Isolate pre-rRNA from Tetrahymena Incubate Incubate with Mg²⁺ and GTP (No Protein) IsolateRNA->Incubate PAGE Polyacrylamide Gel Electrophoresis Incubate->PAGE Autoradiography Autoradiography PAGE->Autoradiography SplicedProducts Observation of Spliced RNA Products Autoradiography->SplicedProducts

Caption: Experimental workflow for the discovery of self-splicing RNA.

The Ends of Chromosomes: Telomeres and Telomerase

The discovery of the enzymatic nature of RNA set the stage for another groundbreaking finding from the world of Tetrahymena. Elizabeth Blackburn and Carol Greider, studying the numerous small chromosomes in the Tetrahymena macronucleus, identified the enzyme responsible for maintaining the ends of chromosomes, which they named telomerase.

Experimental Protocol: The Telomerase Activity Assay

Objective: To detect and characterize the activity of the telomerase enzyme in Tetrahymena cell extracts.

Materials:

  • A cell-free extract from Tetrahymena.

  • A synthetic DNA oligonucleotide primer with a telomeric repeat sequence (e.g., 5'-(TTGGGG)n-3').

  • Deoxynucleoside triphosphates (dNTPs), including at least one that is radioactively labeled (e.g., [α-³²P]dGTP).

  • A reaction buffer containing MgCl₂ and other necessary salts.

  • Polyacrylamide gel electrophoresis apparatus for sequencing gels.

  • Autoradiography equipment.

Procedure:

  • Preparation of Cell Extract: Tetrahymena cells were lysed, and a soluble extract was prepared by centrifugation.

  • Telomerase Reaction: The cell extract was incubated with the telomeric DNA primer and the dNTP mix (including the radiolabeled dGTP).

  • Incubation: The reaction was allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • Product Purification: The DNA products were purified from the reaction mixture.

  • PAGE and Autoradiography: The DNA products were separated on a high-resolution sequencing gel. The gel was then dried and exposed to X-ray film. The appearance of a ladder of bands, each differing by the length of one telomeric repeat (6 base pairs in Tetrahymena), indicated the processive addition of telomeric repeats by the telomerase enzyme.

Quantitative Data: Telomerase Activity
ParameterCharacteristic Observation
Repeat Unit AddedTTGGGG
Periodicity of the Ladder on the Gel6 nucleotides
ProcessivityAddition of multiple repeats before dissociation
RNase SensitivityActivity is abolished by treatment with RNase, indicating an essential RNA component

Telomerase Activity Assay Workflow

Telomerase_Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Result CellExtract Prepare Tetrahymena Cell Extract Incubate Incubate Extract, Primer, and dNTPs CellExtract->Incubate Primer Synthetic Telomeric DNA Primer Primer->Incubate dNTPs dNTPs with [α-³²P]dGTP dNTPs->Incubate PAGE Sequencing Gel Electrophoresis Incubate->PAGE Autoradiography Autoradiography PAGE->Autoradiography Ladder Observation of a 6-base Periodic Ladder Autoradiography->Ladder

Caption: Workflow for the telomerase activity assay.

Conclusion

From the foundational work of André Lwoff in developing axenic culture techniques to the Nobel Prize-winning discoveries of catalytic RNA and telomerase, Tetrahymena has consistently proven to be an invaluable model organism. Its unique biology, including its complex mating system discovered by David L. Nanney, has provided fertile ground for fundamental biological insights. The experimental protocols and quantitative data presented in this guide offer a glimpse into the technical rigor and elegant simplicity of the research that has shaped our understanding of eukaryotic cell biology. For today's researchers and drug development professionals, the history of Tetrahymena research serves not only as a fascinating chapter in the annals of science but also as a testament to the power of curiosity-driven research and the enduring utility of well-chosen model systems. The legacy of Tetrahymena continues, with ongoing research into its complex genetics, epigenetics, and cellular processes promising further discoveries in the years to come.

The Cryptic Presence of Tetrahymanone in Alkaline Lakes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the natural occurrence, biosynthetic origins, and analytical methodologies for tetrahymanone and its precursor, tetrahymanol, in unique alkaline lacustrine environments.

For Immediate Release

[City, State] – November 20, 2025 – Long considered a biochemical curiosity, the pentacyclic triterpenoid this compound, and its immediate precursor tetrahymanol, are emerging as significant biomarkers in the study of alkaline lake ecosystems. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of these compounds in these chemically distinct environments.

Alkaline lakes, characterized by high pH and carbonate concentrations, harbor unique microbial communities that have adapted to these extreme conditions. Within this specialized biosphere, the production of tetrahymanol, which can be subsequently oxidized to this compound, serves as a fascinating example of biochemical adaptation and a potential source for novel bioactive compounds.

Natural Occurrence in Alkaline Lake Sediments

Recent studies have begun to shed light on the presence of tetrahymanol in the sediments of alkaline lakes, environments previously under-investigated for this class of compounds. Analysis of lipid biomarkers in the highly alkaline and magnesium-rich Lake Salda in southwestern Anatolia has identified tetrahymanol as a potentially significant biomarker.[1] Its presence is suggested to be indicative of ciliates within the lake's ecosystem.

Further solidifying the link between alkaline environments and tetrahymanol synthesis, the aerobic methanotrophic bacterium, Methylomicrobium alcaliphilum, isolated from the sediments of a hypersaline alkaline lake, has been shown to produce significant quantities of tetrahymanol.[2] This discovery is pivotal as it demonstrates a bacterial source for this triterpenoid within an alkaline lacustrine setting, expanding its known biological origins beyond eukaryotes.

While direct quantitative data for this compound in alkaline lakes remains to be extensively published, the presence of its precursor, tetrahymanol, strongly implies its formation through oxidative processes within the sediment or water column. The following table summarizes the reported occurrence of tetrahymanol in an alkaline lake context.

CompoundLake/SourceSample TypeConcentration/AbundancePutative Biological SourceReference
TetrahymanolLake Salda, TurkeySurface SedimentsDetected as a relevant biomarkerCiliatesKaiser et al., 2017[1]
TetrahymanolHypersaline alkaline lakeSediment Isolate (Methylomicrobium alcaliphilum)Increased 8-fold in stationary phase cellsAerobic methanotrophic bacteriaWelander et al., 2015[2]

Biosynthesis of Tetrahymanol: A Divergent Pathway

The biosynthesis of tetrahymanol in bacteria follows a distinct pathway from that in eukaryotes. While eukaryotes utilize a squalene-tetrahymanol cyclase to directly convert squalene to tetrahymanol, bacteria employ a two-step process. This involves the cyclization of squalene to a hopene molecule by a squalene-hopene cyclase (SHC), followed by a subsequent ring expansion to form tetrahymanol, a reaction catalyzed by the recently identified enzyme, tetrahymanol synthase (Ths).

The discovery of the ths gene in a variety of bacteria, including those found in environments analogous to alkaline lakes (e.g., sulfate-reducers, methanotrophs), suggests that the genetic potential for tetrahymanol synthesis is widespread in these ecosystems.

Below is a DOT script representation of the bacterial tetrahymanol biosynthesis pathway.

bacterial_tetrahymanol_synthesis cluster_pathway Bacterial Tetrahymanol Biosynthesis Squalene Squalene Hopene Hopene Squalene->Hopene Squalene-Hopene Cyclase (SHC) Tetrahymanol Tetrahymanol Hopene->Tetrahymanol Tetrahymanol Synthase (Ths)

Bacterial biosynthesis of tetrahymanol from squalene.

Experimental Protocols

The analysis of this compound and tetrahymanol from alkaline lake samples requires robust extraction and analytical techniques. The following provides a generalized workflow adaptable for this purpose.

Sample Collection and Storage
  • Sediment cores should be collected from the alkaline lake and immediately frozen at -20°C or lower to halt biological activity.

  • Water samples should be collected in amber glass bottles and filtered through a pre-combusted glass fiber filter (GF/F). The filter and the filtrate should be stored frozen.

Lipid Extraction
  • For Sediments: Freeze-dried and homogenized sediment is subjected to solvent extraction, often using a DIONEX Accelerated Solvent Extractor (ASE) or soxhlet apparatus. A common solvent system is dichloromethane:methanol (2:1 v/v).

  • For Filters: The filter is cut into small pieces and extracted using a similar solvent system, often with ultrasonication to enhance cell lysis and extraction efficiency.

Fractionation and Derivatization
  • The total lipid extract (TLE) is typically fractionated using column chromatography (e.g., silica gel) with solvents of increasing polarity to separate compound classes (e.g., hydrocarbons, ketones, alcohols).

  • The polar fraction containing alcohols (including tetrahymanol) is often derivatized prior to analysis to increase volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts hydroxyl groups to their trimethylsilyl (TMS) ethers.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for the identification and quantification of this compound and TMS-derivatized tetrahymanol.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

    • Injector: Splitless injection is common for trace analysis.

    • Oven Program: A temperature gradient is used to separate compounds based on their boiling points.

    • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Identification: Compound identification is based on comparison of retention times and mass spectra with those of authentic standards or published data.

The logical workflow for the analysis is depicted in the following DOT script.

analytical_workflow cluster_workflow Analytical Workflow for this compound/ol Sample Alkaline Lake Sample (Sediment/Water) Extraction Lipid Extraction (ASE/Soxhlet/Ultrasonication) Sample->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Ketone_Fraction Ketone Fraction (this compound) Fractionation->Ketone_Fraction Alcohol_Fraction Alcohol Fraction (Tetrahymanol) Fractionation->Alcohol_Fraction Derivatization Derivatization (BSTFA) (for alcohol fraction) GCMS GC-MS Analysis (Identification & Quantification) Derivatization->GCMS Ketone_Fraction->GCMS Alcohol_Fraction->Derivatization

Generalized workflow for this compound/ol analysis.

Future Directions and Implications

The presence of this compound and tetrahymanol in alkaline lakes opens up several avenues for future research. Quantitative surveys are needed to establish the abundance of these compounds across a range of alkaline environments and to explore their potential as paleoenvironmental proxies, particularly for water column stratification and the presence of specific microbial communities. Furthermore, the unique biosynthetic pathway in bacteria presents an interesting target for molecular studies and could have implications for biotechnology and the discovery of novel enzymes. For drug development professionals, the unique chemical structure of these triterpenoids produced in extreme environments may offer a starting point for the discovery of new bioactive molecules with pharmaceutical potential.

This technical guide serves as a foundational resource for the scientific community to delve deeper into the intriguing world of this compound in alkaline lakes, a field ripe for discovery.

References

Biosynthetic Pathway Leading to the Gammacerane Series: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gammacerane, a pentacyclic triterpenoid, is a significant biomarker in geochemical studies, indicating water column stratification in ancient aquatic environments. Its biological precursor, tetrahymanol, is synthesized by both eukaryotes and bacteria through distinct biosynthetic pathways. This technical guide provides a comprehensive overview of the enzymatic reactions, intermediates, and regulatory aspects of the pathways leading to the gammacerane series. It includes detailed experimental protocols for the purification and assay of key enzymes, quantitative data on enzyme kinetics and cellular yields, and methods for isotopic labeling studies to elucidate the biosynthetic route. Visual diagrams of the pathways and experimental workflows are provided to facilitate understanding.

Introduction

The gammacerane series of pentacyclic triterpenoids are derived from the diagenesis of tetrahymanol (gammaceran-3β-ol). The biosynthesis of tetrahymanol is of significant interest as it represents a key evolutionary adaptation to anaerobic environments and provides insights into the diversification of triterpenoid metabolism. Two distinct pathways for tetrahymanol biosynthesis have been identified in eukaryotes and bacteria, both originating from the C30 isoprenoid, squalene.

  • Eukaryotic Pathway: In ciliates such as Tetrahymena thermophila, tetrahymanol is synthesized in a single enzymatic step from squalene. This direct cyclization is catalyzed by the enzyme squalene-tetrahymanol cyclase (STC).

  • Bacterial Pathway: In contrast, bacteria employ a two-step pathway. First, squalene is cyclized by squalene-hopene cyclase (SHC) to form a pentacyclic hopanoid intermediate, such as diploptene. Subsequently, tetrahymanol synthase (Ths) is proposed to catalyze a ring expansion of the hopanoid to yield tetrahymanol.[1][2][3]

This guide will delve into the specifics of both pathways, presenting the available quantitative data, detailed experimental methodologies, and visual representations of the biochemical transformations.

Core Biosynthetic Pathways

Eukaryotic Pathway in Tetrahymena

The eukaryotic pathway is a streamlined process where the linear substrate, squalene, is directly converted to the pentacyclic product, tetrahymanol.

eukaryotic_pathway squalene Squalene tetrahymanol Tetrahymanol squalene->tetrahymanol Squalene-Tetrahymanol Cyclase (STC)

Figure 1: Eukaryotic biosynthetic pathway of tetrahymanol.
Bacterial Pathway

The bacterial pathway involves a hopanoid intermediate and is a testament to the modularity of metabolic evolution.

bacterial_pathway squalene Squalene hopanoid Hopanoid Intermediate (e.g., Diploptene) squalene->hopanoid Squalene-Hopene Cyclase (SHC) tetrahymanol Tetrahymanol hopanoid->tetrahymanol Tetrahymanol Synthase (Ths)

Figure 2: Bacterial biosynthetic pathway of tetrahymanol.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites in the gammacerane biosynthetic pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)Optimal pHOptimal Temp. (°C)Reference(s)
Squalene-Tetrahymanol Cyclase (STC)Tetrahymena thermophilaSqualene187.030[4][5]
Squalene-Hopene Cyclase (SHC)Alicyclobacillus acidocaldariusSqualene3--[5]
Squalene-Hopene Cyclase (SHC)Zymomonas mobilisSqualene12--[5]
Tetrahymanol Synthase (Ths)--Not ReportedNot ReportedNot Reported-

Note: Kinetic data for Tetrahymanol Synthase (Ths) is not currently available in the published literature.

Table 2: Cellular Concentrations and Yields

MetaboliteOrganismConditionConcentration/YieldReference(s)
SqualeneRhodopseudomonas palustris TIE-1 (Δshc mutant)-3.8 mg/g DCW[3]
SqualeneRhodopseudomonas palustris TIE-1 (engineered)-15.8 mg/g DCW[6]
HopanoidsRhodopseudomonas palustris TIE-1 (wild-type)Certain culture conditions>36.7 mg/g DCW[6]
TetrahymanolRhodopseudomonas palustris-0.4 mg/g biomass[4]
TetrahymanolMethylomicrobium alcaliphilumStationary phase8-fold increase vs. exponential phase[7]

DCW: Dry Cell Weight

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the gammacerane biosynthetic pathway.

Purification of Squalene-Tetrahymanol Cyclase (STC) from Tetrahymena thermophila

This protocol is based on the method described by Saar et al. (1991).[4]

stc_purification cluster_0 Cell Lysis and Solubilization cluster_1 Chromatography cluster_2 Analysis start Harvest T. thermophila cells solubilization Solubilize membrane fraction with octylthioglucoside start->solubilization centrifugation1 High-speed centrifugation solubilization->centrifugation1 deae DEAE-Trisacryl anion exchange centrifugation1->deae Supernatant hydroxyapatite Hydroxyapatite chromatography deae->hydroxyapatite monoq FPLC on Mono Q anion exchange hydroxyapatite->monoq sds_page SDS-PAGE analysis monoq->sds_page activity_assay Enzyme activity assay monoq->activity_assay

Figure 3: Workflow for the purification of STC.

Materials:

  • Tetrahymena thermophila cell culture

  • Buffer A: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

  • Buffer B: Buffer A + 1% (w/v) octylthioglucoside

  • DEAE-Trisacryl, Hydroxyapatite, and Mono Q columns

  • FPLC system

Procedure:

  • Cell Lysis: Harvest T. thermophila cells by centrifugation and resuspend in Buffer A. Lyse the cells by sonication or French press.

  • Membrane Fractionation: Centrifuge the lysate at 10,000 x g to remove cell debris. Pellet the membrane fraction by ultracentrifugation at 100,000 x g.

  • Solubilization: Resuspend the membrane pellet in Buffer B and stir for 1 hour at 4°C to solubilize membrane proteins.

  • Clarification: Centrifuge at 100,000 x g for 1 hour to pellet insoluble material.

  • DEAE-Trisacryl Chromatography: Load the supernatant onto a DEAE-Trisacryl column equilibrated with Buffer A containing 0.1% octylthioglucoside. Elute with a linear gradient of NaCl (0-0.5 M).

  • Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a phosphate gradient.

  • FPLC on Mono Q: Further purify the active fractions on a Mono Q column using a shallow NaCl gradient.

  • Analysis: Analyze the purified fractions by SDS-PAGE for purity and perform enzyme activity assays.

Representative Enzyme Assay for Squalene Cyclases (STC and SHC)

Materials:

  • Purified enzyme (STC or SHC)

  • Assay Buffer: 100 mM sodium phosphate (pH 7.0) containing 0.5% Tween 80

  • Substrate: Squalene (dissolved in a suitable organic solvent like acetone or ethanol)

  • Quenching solution: 1 M HCl

  • Extraction solvent: Hexane

  • GC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the purified enzyme.

  • Substrate Addition: Add squalene to the reaction mixture to a final concentration of 20-50 µM. Vortex briefly to mix.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C for STC) for a defined period (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Extraction: Extract the lipid products by adding hexane, vortexing, and centrifuging to separate the phases.

  • Analysis: Analyze the hexane phase by GC-MS to identify and quantify the products (tetrahymanol or hopene).

Isotopic Labeling Study using 13C-Glucose

This protocol provides a general framework for tracing the carbon flow into the gammacerane precursor, tetrahymanol.

isotopic_labeling cluster_0 Cell Culture and Labeling cluster_1 Lipid Extraction and Derivatization cluster_2 Analysis culture Culture cells in medium with 13C-glucose harvest Harvest cells at different time points culture->harvest extraction Lipid extraction (e.g., Bligh-Dyer) harvest->extraction derivatization Derivatization (e.g., silylation) for GC-MS analysis extraction->derivatization gcms GC-MS analysis derivatization->gcms mass_spectra Analysis of mass spectra to determine 13C incorporation gcms->mass_spectra

Figure 4: Workflow for an isotopic labeling experiment.

Materials:

  • Bacterial or ciliate culture

  • Defined medium with [U-13C6]-glucose as the sole carbon source

  • Lipid extraction solvents (chloroform, methanol, water)

  • Derivatization reagent (e.g., BSTFA with TMCS)

  • GC-MS system

Procedure:

  • Culture and Labeling: Grow the organism in a defined medium where the primary carbon source is replaced with [U-13C6]-glucose.

  • Harvesting: Harvest the cells at various time points during growth.

  • Lipid Extraction: Perform a total lipid extraction using a modified Bligh-Dyer method.

  • Derivatization: Derivatize the lipid extract to improve the volatility of the analytes for GC-MS analysis. For hydroxyl-containing compounds like tetrahymanol, silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is common.[2][8]

  • GC-MS Analysis: Analyze the derivatized extract by GC-MS.

  • Data Analysis: Analyze the mass spectra of the target compounds (squalene, hopanoids, tetrahymanol) to determine the mass shift due to the incorporation of 13C. This information can be used to deduce the biosynthetic pathway and the origin of the carbon atoms in the final product.

GC-MS Analysis of Triterpenoids

This is a representative protocol for the analysis of tetrahymanol and related compounds.

Sample Preparation:

  • The extracted and derivatized lipid sample is dissolved in a suitable solvent (e.g., hexane).

  • An internal standard (e.g., cholestane) is added for quantification.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

  • Injector: Splitless injection is often employed for trace analysis.

  • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantification.

Data Analysis:

  • Compounds are identified by comparing their retention times and mass spectra with those of authentic standards or with published data.

  • Quantification is performed by integrating the peak areas of the target compounds and the internal standard.

Conclusion

The biosynthesis of the gammacerane series precursor, tetrahymanol, showcases two distinct evolutionary strategies for the cyclization of squalene. While the eukaryotic pathway is a direct conversion, the bacterial pathway proceeds through a hopanoid intermediate. This guide provides a foundational understanding of these pathways, compiling the available quantitative data and presenting detailed experimental protocols for their investigation. Further research, particularly on the kinetic characterization of tetrahymanol synthase (Ths) and the in vivo dynamics of the pathway intermediates, will be crucial for a more complete understanding of this important biosynthetic route and its regulation. The methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, biochemistry, and drug development.

References

An In-depth Technical Guide to Tetrahymanone: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanone, a pentacyclic triterpenoid ketone, is a derivative of the naturally occurring tetrahymanol. With a gammacerane backbone, its chemical structure presents a unique scaffold for potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant (though currently limited) biological data. The information is curated to support further research and development in medicinal chemistry and related fields.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that while some data is available, specific experimental values for several properties remain to be fully elucidated in the scientific literature.

PropertyValueSource
Molecular Formula C₃₀H₅₀O-
Molecular Weight 426.72 g/mol [1]
CAS Number 17822-06-9-
Systematic Name Gammaceran-3-one[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Note: The molecular weight has been confirmed by mass spectrometry data.[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in public databases. The following sections outline the expected spectral characteristics based on its chemical structure and data from related triterpenoid ketones.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is expected to exhibit a complex pattern of signals in the aliphatic region (approximately 0.7-2.5 ppm) due to the numerous methylene and methine protons of the pentacyclic system. The presence of multiple singlet signals between 0.7 and 1.2 ppm would be characteristic of the eight methyl groups in the gammacerane skeleton. The protons on the carbons alpha to the ketone at the C-3 position would likely appear as multiplets in the downfield region of the aliphatic signals, around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum is a powerful tool for confirming the carbon skeleton. For this compound, approximately 30 distinct carbon signals would be expected. The most downfield signal, typically in the range of 210-220 ppm, would correspond to the carbonyl carbon (C=O) at the C-3 position. The remainder of the signals, representing the other 29 carbons of the gammacerane framework, would appear in the upfield region, characteristic of saturated hydrocarbons.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound would be dominated by a strong absorption band characteristic of a ketone carbonyl stretch (C=O). This peak is expected to appear in the region of 1705-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the numerous methyl and methylene groups, typically observed in the 2850-2960 cm⁻¹ region, and C-H bending vibrations in the 1350-1470 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry data for gammaceran-3-one confirms a molecular weight of 426.[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula of C₃₀H₅₀O. The fragmentation pattern in the mass spectrum would be complex, reflecting the stable pentacyclic structure, with initial fragmentation likely involving the loss of small alkyl groups.

Experimental Protocols

Synthesis of this compound from Tetrahymanol

A common method for the synthesis of a ketone from a secondary alcohol, such as the conversion of Tetrahymanol to this compound, is through oxidation.

Synthesis_Workflow Tetrahymanol Tetrahymanol in Solvent Reaction Reaction Mixture (Stirring at controlled temp.) Tetrahymanol->Reaction Oxidizing_Agent Oxidizing Agent (e.g., PCC, Jones Reagent) Oxidizing_Agent->Reaction Workup Aqueous Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification This compound Pure this compound Purification->this compound

Caption: Generalized workflow for the oxidation of Tetrahymanol to this compound.

Methodology:

  • Dissolution: Dissolve Tetrahymanol in a suitable organic solvent, such as dichloromethane (DCM) or acetone.

  • Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Jones reagent (a solution of chromium trioxide in sulfuric acid), to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a suitable reagent (e.g., isopropanol for Jones reagent). Dilute the mixture with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Purification and Characterization

Purification of triterpenoid ketones like this compound is typically achieved using chromatographic techniques.

Purification_Workflow Crude Crude this compound Column_Chromatography Column Chromatography (Silica Gel) Crude->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Evaporation Solvent Evaporation Combine_Pure->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization

Caption: General workflow for the purification and characterization of this compound.

Methodology:

  • Column Chromatography: The crude product is subjected to column chromatography on silica gel. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) is used to elute the compound.

  • Fraction Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Characterization: The pure fractions are combined, and the solvent is removed under reduced pressure. The structure and purity of the isolated this compound are then confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the broader class of triterpenoids is known to exhibit a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and anti-cancer properties.

Given the structural similarity to other bioactive triterpenoids, it is plausible that this compound could interact with various cellular signaling pathways. Research into the biological effects of other triterpenoid ketones suggests potential mechanisms of action that could be investigated for this compound.

Potential_Signaling_Pathways This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Receptor Membrane Receptor Cell_Membrane->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Further research is required to determine the specific biological targets and mechanisms of action of this compound. Cytotoxicity assays against various cancer cell lines would be a logical first step in elucidating its potential as a therapeutic agent.

Conclusion

This compound is a structurally interesting pentacyclic triterpenoid with potential for further investigation in the field of drug discovery. This guide has summarized the currently available physical and chemical data and has outlined logical next steps for its synthesis, purification, and biological evaluation. The lack of extensive experimental data highlights a significant opportunity for researchers to contribute to the understanding of this and other related natural product derivatives. The methodologies and hypothetical pathways presented here provide a framework for initiating such studies.

References

An In-Depth Technical Guide to Tetrahymanone and its Precursor, Tetrahymanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current scientific understanding of Tetrahymanone and its immediate biosynthetic precursor, Tetrahymanol. While the physicochemical properties of this compound are defined, a significant gap exists in the scientific literature regarding its specific biological activities, mechanisms of action, and associated signaling pathways. In contrast, its precursor, Tetrahymanol, is better characterized, primarily for its role as a membrane lipid in various organisms. This document summarizes the available data for both compounds, highlights the current limitations in our knowledge of this compound, and provides relevant experimental context where possible.

Physicochemical Data

The fundamental chemical properties of this compound and Tetrahymanol are well-established.

CompoundCAS NumberMolecular Formula
This compound 17822-06-9C30H50O
Tetrahymanol 2130-17-8C30H52O

Tetrahymanol: The Biosynthetic Precursor

Biological Role and Significance

Tetrahymanol is a pentacyclic triterpenoid alcohol that functions as a sterol surrogate, particularly in the cell membranes of certain eukaryotes living in anaerobic or low-oxygen environments.[1][2][3] Its rigid structure contributes to maintaining membrane fluidity and integrity, a role typically fulfilled by sterols in other eukaryotes.[1] The biosynthesis of Tetrahymanol from squalene is a notable oxygen-independent process, providing a significant advantage for organisms in oxygen-depleted conditions.[2][3]

Organisms known to produce Tetrahymanol include:

  • Ciliates: Primarily studied in Tetrahymena pyriformis and Tetrahymena thermophila.[1][4]

  • Bacteria: Found in various species, where the biosynthetic pathway is distinct from that in eukaryotes.[1][5][6]

  • Fungi and Ferns: Also identified in certain species of these kingdoms.[1]

The biosynthesis of Tetrahymanol is regulated by the availability of exogenous sterols. The presence of cholesterol, for instance, has been shown to inhibit the synthesis of Tetrahymanol in Tetrahymena pyriformis.[4]

Biosynthesis of Tetrahymanol

The biosynthesis of Tetrahymanol from squalene is a key pathway that has been elucidated. The following diagram illustrates the eukaryotic pathway.

Tetrahymanol_Biosynthesis Squalene Squalene Squalene-tetrahymanol cyclase Squalene-tetrahymanol cyclase Squalene->Squalene-tetrahymanol cyclase Oxygen-independent cyclization Tetrahymanol Tetrahymanol Squalene-tetrahymanol cyclase->Tetrahymanol

Caption: Eukaryotic biosynthesis of Tetrahymanol from squalene.

This compound: Current Knowledge and Data Gaps

Despite being a known derivative of Tetrahymanol, there is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or pharmacological effects of this compound. Extensive searches have not yielded specific studies or experimental data related to its cellular targets or influence on signaling pathways.

Experimental Protocols

General Analytical Methods for Triterpenoids

While specific experimental protocols for this compound are not available, general methods for the analysis of related triterpenoids can be adapted. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the separation and identification of volatile and semi-volatile compounds like triterpenoids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile triterpenoids and their derivatives.

  • Thin-Layer Chromatography (TLC): A fundamental technique for the separation and qualitative analysis of triterpenoids.

Synthesis of this compound from Tetrahymanol

Disclaimer: The following is a generalized theoretical procedure and has not been validated from the available literature. It should be adapted and optimized by qualified researchers.

Objective: To oxidize the hydroxyl group of Tetrahymanol to a ketone to yield this compound.

Materials:

  • Tetrahymanol

  • A suitable mild oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Tetrahymanol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the mild oxidizing agent portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction appropriately.

  • Perform an aqueous workup to remove the oxidizing agent and byproducts.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.

  • Characterize the final product using analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

Future Research Directions

The significant gap in the understanding of this compound's biological role presents a clear opportunity for future research. Key areas for investigation include:

  • Pharmacological Screening: Systematic screening of this compound against various cell lines (e.g., cancer, immune cells) and enzyme assays to identify potential biological activities.

  • Mechanism of Action Studies: If any bioactivity is identified, subsequent studies to elucidate the underlying mechanism of action and identify cellular targets and affected signaling pathways will be crucial.

  • Comparative Studies: Direct comparison of the biological effects of this compound and Tetrahymanol to understand the structure-activity relationship and the impact of the ketone versus alcohol functional group.

Conclusion

This compound remains a molecule of interest primarily due to its relationship with the biologically significant triterpenoid, Tetrahymanol. While its fundamental chemical properties are known, its role in biology is largely unexplored. This guide has summarized the available information, highlighting the extensive knowledge gap that awaits investigation by the scientific community. The provided theoretical framework for its synthesis and the general analytical methods for related compounds offer a starting point for researchers aiming to unravel the biological functions of this compound.

References

Methodological & Application

Application Note and Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Tetrahymanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahymanone is a pentacyclic triterpenoid alcohol, also known as gammaceran-3-one. It is a sterol surrogate found in the membranes of some eukaryotes, particularly the ciliate Tetrahymena. Unlike most eukaryotes that synthesize oxygen-dependent sterols, some, like Tetrahymena, can produce tetrahymanol, which is then oxidized to this compound. The analysis of this compound is crucial for understanding lipid metabolism in these organisms and for various ecotoxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of triterpenoids like this compound after appropriate sample preparation and derivatization.[1][2]

This document provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound from Tetrahymena cultures using GC-MS.

Principle

The protocol involves the extraction of total lipids from Tetrahymena cells. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. This is typically achieved through silylation, where the active hydrogen in the hydroxyl group of tetrahymanol (the precursor to this compound) is replaced by a trimethylsilyl (TMS) group.[1][3][4] The resulting TMS-derivatized compound is then introduced into the GC-MS system.

In the gas chromatograph, the derivatized sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its identification.[5] Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.[6][7]

Experimental Protocol

1. Materials and Reagents

  • Tetrahymena cell culture

  • Chloroform

  • Methanol

  • Deionized water

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Pyridine

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[4][8]

  • Internal standard (e.g., cholesterol or a non-naturally occurring sterol)

  • Nitrogen gas (high purity)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • GC-MS system with a suitable capillary column

2. Sample Preparation: Lipid Extraction

This protocol is adapted from standard lipid extraction methods.

  • Harvest Tetrahymena cells from the culture medium by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet twice with a saline solution (e.g., 0.9% NaCl) to remove any residual medium.

  • Accurately weigh the wet cell pellet.

  • Add a known amount of internal standard to the cell pellet.

  • Perform a modified Bligh-Dyer extraction:

    • Add a 3.75:1:2 mixture of chloroform:methanol:water (v/v/v) to the cell pellet. For every 1 g of wet cells, use 3.75 ml of the solvent mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the chloroform extract under a gentle stream of nitrogen gas at room temperature.

  • Resuspend the dried lipid extract in a small, known volume of chloroform for storage at -20°C until derivatization.

3. Derivatization: Silylation

  • Transfer an aliquot of the lipid extract to a clean, dry reaction vial.

  • Evaporate the solvent completely under a stream of nitrogen. It is crucial to ensure the sample is anhydrous, as water can interfere with the silylation reaction.[4]

  • Add 50 µL of pyridine to the dried extract to dissolve the lipids.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.[4]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[9]

  • Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Analysis

The following are general GC-MS parameters that may require optimization for your specific instrument and column.

  • Gas Chromatograph:

    • Injection Volume: 1 µL

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

      • Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-650

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

5. Data Analysis and Quantification

  • Identification: Identify the TMS-derivatized this compound peak in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum to a reference library or previously published spectra.

  • Quantification: For quantitative analysis, create a calibration curve using a series of known concentrations of a this compound standard that have undergone the same derivatization procedure. Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the standard. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

Quantitative results for this compound in different experimental conditions can be summarized in a table for clear comparison.

Sample IDTreatment ConditionThis compound Concentration (µg/mg of wet cell weight)Standard Deviation
Control 1Standard Culture Medium1.250.15
Control 2Standard Culture Medium1.310.12
Treatment AMedium with Compound X0.870.09
Treatment BMedium with Compound Y1.980.21

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis cell_harvest 1. Tetrahymena Cell Harvesting (Centrifugation) lipid_extraction 2. Lipid Extraction (Bligh-Dyer Method) cell_harvest->lipid_extraction drying_step1 3. Solvent Evaporation (Nitrogen Stream) lipid_extraction->drying_step1 dissolution 4. Dissolution in Pyridine drying_step1->dissolution Dried Lipid Extract silylation 5. Silylation with BSTFA (70°C, 30 min) dissolution->silylation gcms_injection 6. GC-MS Injection silylation->gcms_injection Derivatized Sample separation 7. Chromatographic Separation gcms_injection->separation detection 8. Mass Spectrometric Detection separation->detection identification 9. Peak Identification (Retention Time & Mass Spectrum) detection->identification Raw Data quantification 10. Quantification (Calibration Curve) identification->quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: A General HPLC Framework for the Purification and Analysis of Tetrahymanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrahymanone, a compound hypothetically derived from the protozoan genus Tetrahymena, is presumed to be a ketone-containing small molecule. The analysis and purification of such novel natural products are critical for drug discovery and development, requiring sensitive and specific analytical techniques. HPLC is a powerful tool for this purpose, offering high resolution and the flexibility to be adapted for both analytical and preparative scale work. This application note details potential strategies for sample preparation, chromatographic separation, and detection of this compound.

Presumed Properties of this compound

For the purpose of this guide, the following properties of this compound are assumed:

  • Chemical Class: Ketone.

  • Origin: Biological, extracted from Tetrahymena culture or similar microbial source.

  • Polarity: Likely to be of low to moderate polarity, soluble in organic solvents.

  • Chromophore: May lack a strong UV-absorbing chromophore.

  • Chirality: May exist as one or more stereoisomers.

Experimental Protocols

Sample Preparation from Microbial Culture

Effective sample preparation is crucial to remove interfering substances from the complex matrix of a microbial culture.[1] A general procedure for the extraction of lipids and other small molecules from a cell culture is outlined below.

Protocol 1: Extraction of this compound

  • Cell Harvesting: Centrifuge the Tetrahymena culture to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or homogenization.

  • Liquid-Liquid Extraction (LLE):

    • To the cell lysate, add a mixture of an organic solvent (e.g., chloroform, ethyl acetate) and an aqueous phase.[1]

    • Vortex the mixture vigorously to ensure thorough mixing and partitioning of the analytes.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic layer containing the lipids and other non-polar to moderately polar compounds.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional):

    • For further purification, the organic extract can be passed through an SPE cartridge (e.g., silica or a bonded phase) to remove highly polar or non-polar interferences.[1]

    • Elute the fraction containing this compound with an appropriate solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the collected fraction under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase of the HPLC method (e.g., acetonitrile/water or hexane/isopropanol).[2]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[2]

HPLC Method Development

The choice between reversed-phase and normal-phase HPLC will depend on the polarity of this compound. A screening approach using both modes is recommended for initial method development.

3.2.1. Reversed-Phase (RP) HPLC

Reversed-phase HPLC is a good starting point for compounds with some degree of hydrophobicity.[3]

Protocol 2: Reversed-Phase HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Other options include C8 or Phenyl columns for different selectivity.

  • Mobile Phase:

    • Solvent A: Water (HPLC grade).

    • Solvent B: Acetonitrile or Methanol (HPLC grade).

    • Initial Conditions: Begin with an isocratic elution of 50:50 (v/v) A:B.

    • Gradient Elution: If peaks are too broad or retention is too long, develop a gradient from a lower to a higher percentage of the organic solvent (e.g., 50% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: See Section 3.3.

3.2.2. Normal-Phase (NP) HPLC

Normal-phase HPLC is suitable for separating non-polar compounds or isomers.[4]

Protocol 3: Normal-Phase HPLC Method

  • Column Selection: A silica column is the most common choice. Cyano (CN) or Amino (NH2) columns can also be used for different selectivity.[5]

  • Mobile Phase:

    • Solvent A: A non-polar solvent such as Hexane or Heptane.[5]

    • Solvent B: A more polar solvent like Isopropanol (IPA) or Ethyl Acetate.[5]

    • Initial Conditions: Start with an isocratic elution of 95:5 (v/v) A:B.

    • Gradient Elution: If retention is too strong, a gradient increasing the percentage of the polar modifier can be employed.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: See Section 3.3.

3.2.3. Chiral HPLC

If this compound is found to be a racemic mixture, chiral separation will be necessary to isolate and quantify the individual enantiomers.[6]

Protocol 4: Chiral HPLC Method

  • Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are versatile for separating a wide range of chiral compounds, including ketones.[6]

  • Mobile Phase: Chiral separations are often performed in normal-phase mode with mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures.[7] Modifiers such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be added in small amounts (e.g., 0.1%).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: See Section 3.3.

Detection Methods

The choice of detector is critical, especially if this compound lacks a strong UV chromophore.[8]

  • UV-Vis Detector: A standard detector. Ketones have a weak n→π* transition in the UV region (around 270-300 nm). If the concentration is high enough, this may be sufficient.

  • Diode Array Detector (DAD): Provides spectral information which can help in peak identification and purity assessment.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the chromophoric properties of the analyte and are suitable for non-volatile compounds.[9]

  • Mass Spectrometry (MS): HPLC-MS provides high sensitivity and structural information, which is invaluable for the identification of a novel compound.[10]

  • Refractive Index (RI) Detector: A universal detector, but it is less sensitive and not compatible with gradient elution.[8]

Derivatization for Enhanced Detection:

If sensitivity with the above detectors is insufficient, derivatization can be employed.

Protocol 5: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

  • React the extracted sample containing this compound with a solution of DNPH in an acidic medium (e.g., hydrochloric acid in methanol).[11] This reaction forms a 2,4-dinitrophenylhydrazone derivative.

  • The resulting derivative is brightly colored and can be readily detected by a UV-Vis detector at around 360-370 nm.[11][12]

  • Analyze the derivatized sample using a reversed-phase HPLC method.[12]

Data Presentation

The following tables summarize the proposed starting conditions for HPLC method development.

Table 1: Proposed Reversed-Phase HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient 50% to 95% B in 20 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV (220 nm, 280 nm), ELSD, CAD, MS

Table 2: Proposed Normal-Phase HPLC Parameters

ParameterRecommended Condition
Column Silica, 4.6 x 150 mm, 5 µm
Mobile Phase A Hexane
Mobile Phase B Isopropanol
Gradient 5% to 20% B in 20 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV (280 nm), ELSD, CAD, MS

Table 3: Proposed Chiral HPLC Parameters

ParameterRecommended Condition
Column Polysaccharide-based CSP
Mobile Phase Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV (220 nm, 280 nm), ELSD, CAD, MS

Visualizations

HPLC_Method_Development_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Start Start with Tetrahymena Culture Harvest Harvest Cells Start->Harvest Lyse Lyse Cells Harvest->Lyse Extract Liquid-Liquid Extraction Lyse->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup Reconstitute Reconstitute in Mobile Phase Cleanup->Reconstitute Filter Filter Sample Reconstitute->Filter Inject Inject Sample Filter->Inject RP_Screen Reversed-Phase Screening Inject->RP_Screen NP_Screen Normal-Phase Screening Inject->NP_Screen Chiral_Screen Chiral Separation (if needed) RP_Screen->Chiral_Screen NP_Screen->Chiral_Screen Detect Detection (UV, ELSD, MS) Chiral_Screen->Detect Purify Purification (Preparative HPLC) Detect->Purify Analyze Data Analysis Detect->Analyze

Caption: Workflow for this compound Purification and Analysis.

HPLC_Mode_Selection cluster_modes HPLC Mode Screening cluster_chiral Further Analysis Analyte This compound (Unknown Polarity) RP_HPLC Reversed-Phase HPLC (for non-polar to moderately polar) Analyte->RP_HPLC NP_HPLC Normal-Phase HPLC (for non-polar / isomers) Analyte->NP_HPLC Chiral_HPLC Chiral HPLC (if racemic) RP_HPLC->Chiral_HPLC NP_HPLC->Chiral_HPLC

Caption: Logical Flow for HPLC Mode Selection.

Conclusion

While a specific, validated HPLC method for this compound is not currently published, this application note provides a comprehensive and systematic guide for researchers to develop such a method. By starting with the general sample preparation and HPLC screening protocols outlined here, and by carefully selecting the appropriate column, mobile phase, and detection method based on experimental results, a robust and reliable method for the purification and analysis of this compound can be successfully established. The principles and protocols described are broadly applicable to the analysis of other novel small molecules from biological sources.

References

Application Notes and Protocols for the Extraction of Tetrahymanone from Sediment Cores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanone, a pentacyclic triterpenoid, is a biomarker for ciliates and has garnered interest for its potential pharmacological activities. Its presence and concentration in sediment cores can provide valuable insights into past ecological conditions and may serve as a source for novel drug discovery. These application notes provide a detailed overview of the methodologies for extracting this compound from sediment cores, adapted from established protocols for similar lipid biomarkers.

Pentacyclic triterpenoids, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] These effects are often mediated through the modulation of key cellular signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[3][4] The extraction and purification of this compound are critical first steps in exploring its therapeutic potential.

Data Presentation: Quantitative Extraction Parameters

Due to the limited availability of specific quantitative data for this compound extraction from sediment cores in the current literature, the following tables provide illustrative data based on typical ranges observed for the extraction of other triterpenoids and lipid biomarkers from similar matrices. These tables are intended to serve as a guide for experimental design and optimization.

Table 1: Comparison of Extraction Methods for this compound (Illustrative Data)

Extraction MethodSolvent SystemTemperature (°C)Extraction Time (hours)Mean this compound Yield (µg/g dry sediment)Relative Standard Deviation (%)
Soxhlet ExtractionDichloromethane:Methanol (2:1, v/v)802415.28.5
Ultrasonic-Assisted Extraction (UAE)Acetone:Hexane (1:1, v/v)40212.810.2
Accelerated Solvent Extraction (ASE)Toluene:Methanol (9:1, v/v)1000.518.56.1

Table 2: Optimization of Soxhlet Extraction Parameters for this compound (Illustrative Data)

Sediment to Solvent Ratio (w/v)Extraction CyclesMean this compound Yield (µg/g dry sediment)
1:1010014.8
1:1515016.5
1:2020017.1

Experimental Protocols

The following protocols are detailed methodologies for the extraction, purification, and analysis of this compound from sediment cores. These are generalized protocols and may require optimization for specific sediment types and research objectives.

Protocol 1: Soxhlet Extraction of this compound

This classical method is robust and suitable for a wide range of organic compounds.[5]

Materials:

  • Freeze-dried and homogenized sediment sample

  • Cellulose extraction thimbles

  • Soxhlet extraction apparatus (500 mL flask, extractor, condenser)

  • Heating mantle

  • Rotary evaporator

  • Dichloromethane (DCM), analytical grade

  • Methanol (MeOH), analytical grade

  • Anhydrous sodium sulfate

  • Glass wool

Procedure:

  • Sample Preparation: Accurately weigh approximately 20-50 g of the freeze-dried sediment sample and place it into a cellulose extraction thimble.[5] Top the sample with a small plug of glass wool.

  • Apparatus Setup: Place the thimble inside the Soxhlet extractor. Add 300 mL of a dichloromethane:methanol (2:1, v/v) solvent mixture to a 500 mL round-bottom flask containing a few boiling chips.[6] Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Extraction: Heat the solvent in the flask using a heating mantle to initiate a continuous cycle of solvent reflux. Adjust the heating to achieve a cycle rate of 4-6 cycles per hour. Continue the extraction for 16-24 hours.[6]

  • Concentration: After extraction, allow the apparatus to cool. Transfer the solvent extract from the flask to a rotary evaporator. Concentrate the extract under reduced pressure at a temperature not exceeding 40°C until a small volume of concentrated extract remains.

  • Drying and Storage: Transfer the concentrated extract to a pre-weighed vial. Dry the extract completely under a gentle stream of nitrogen. Store the dried extract at -20°C until further analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound

This method utilizes ultrasonic waves to enhance extraction efficiency and can significantly reduce extraction time and solvent consumption.[7][8]

Materials:

  • Freeze-dried and homogenized sediment sample

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes (50 mL)

  • Acetone, analytical grade

  • Hexane, analytical grade

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh approximately 10 g of the freeze-dried sediment sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 30 mL of an acetone:hexane (1:1, v/v) solvent mixture to the centrifuge tube.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath or use a probe sonicator. Sonicate the sample for 30-45 minutes at a controlled temperature (e.g., 40°C).[8]

  • Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the sediment.

  • Extract Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) on the sediment pellet two more times to ensure complete extraction. Combine all the solvent extracts.

  • Concentration and Storage: Concentrate the combined extract using a rotary evaporator or a nitrogen evaporator and store the dried extract at -20°C.

Protocol 3: Purification of this compound Extract by Column Chromatography

This protocol describes a general procedure for purifying the crude extract to isolate the triterpenoid fraction containing this compound.[9][10]

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Glass wool

  • Collection vials

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Place a small plug of glass wool at the bottom and top of the silica gel bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:

    • Fraction 1: 100% Hexane (to elute non-polar compounds)

    • Fraction 2: 95:5 Hexane:Ethyl Acetate (to elute less polar triterpenoids)

    • Fraction 3: 90:10 Hexane:Ethyl Acetate (to elute this compound and other similar triterpenoids)

    • Fraction 4: 80:20 Hexane:Ethyl Acetate (to elute more polar compounds)

  • Fraction Collection: Collect the fractions in separate vials.

  • Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction(s) containing this compound.[11][12]

  • Concentration: Combine the fractions rich in this compound and concentrate them to obtain the purified product.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

Tetrahymanone_Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_application Applications Sediment_Core Sediment Core Collection Freeze_Drying Freeze-Drying Sediment_Core->Freeze_Drying Homogenization Grinding & Homogenization Freeze_Drying->Homogenization Soxhlet Soxhlet Extraction (DCM:MeOH) Homogenization->Soxhlet Select Method UAE Ultrasonic-Assisted Extraction (Acetone:Hexane) Homogenization->UAE Select Method ASE Accelerated Solvent Extraction (Toluene:MeOH) Homogenization->ASE Select Method Concentration Concentration (Rotary Evaporation) Soxhlet->Concentration UAE->Concentration ASE->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography GC_MS GC-MS Analysis (Identification & Quantification) Column_Chromatography->GC_MS Bioassays Biological Activity Assays Column_Chromatography->Bioassays Paleoecology Paleoecological Studies GC_MS->Paleoecology Drug_Development Drug Development Bioassays->Drug_Development

Caption: Workflow for the extraction and analysis of this compound from sediment cores.

Hypothetical Signaling Pathway for the Biological Activity of this compound

Based on the known activities of other pentacyclic triterpenoids, this diagram illustrates a hypothetical signaling pathway that this compound might modulate.[2][3][4]

Hypothetical_Signaling_Pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition MAPK MAPK Pathway This compound->MAPK Modulation NF_kB NF-κB Pathway This compound->NF_kB Inhibition Apoptosis Induction of Apoptosis This compound->Apoptosis Inflammation Reduction of Inflammation This compound->Inflammation Cell_Proliferation Inhibition of Cell Proliferation This compound->Cell_Proliferation PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Cell_Proliferation Promotes MAPK->Cell_Proliferation Regulates NF_kB->Inflammation Promotes

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Synthesis of Tetrahymanone from Diplopterol: An Overview of a Potential Multi-Step Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The direct chemical synthesis of tetrahymanone from diplopterol is not a well-documented transformation in scientific literature. However, based on the known biosynthetic pathways and standard organic chemistry reactions, a plausible multi-step synthetic route can be proposed. This document outlines a theoretical protocol for researchers and drug development professionals interested in the chemical conversion of diplopterol, a readily available bacterial hopanoid, into this compound, a ketone derivative of the pentacyclic triterpenoid tetrahymanol. The proposed pathway involves the dehydration of diplopterol to form a hopene intermediate, followed by a skeletal rearrangement and hydration to yield tetrahymanol, and subsequent oxidation to afford the target compound, this compound. This approach leverages established chemical principles to bridge the gap in the existing literature.

Introduction

Diplopterol is a pentacyclic triterpenoid of the hopanoid class, commonly found in the membranes of various bacteria where it modulates fluidity and permeability.[1][2][3] this compound is the oxidized form of tetrahymanol, a related pentacyclic triterpenoid. While the biosynthesis of tetrahymanol in bacteria is known to proceed from a hopene precursor via the action of tetrahymanol synthase (Ths), a direct chemical synthesis from the structurally similar diplopterol has not been explicitly described.[4][5] This protocol details a hypothetical, yet chemically sound, methodology for this conversion, which could be valuable for creating standards for geochemical and biomarker research, as well as for exploring the pharmacological potential of these compounds.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process:

  • Dehydration of Diplopterol: The tertiary alcohol of diplopterol will be eliminated to introduce a double bond, yielding a hopene intermediate.

  • Rearrangement and Hydration of the Hopene Intermediate: The hopene intermediate will undergo an acid-catalyzed skeletal rearrangement and hydration to form tetrahymanol. This step mimics the proposed biosynthetic transformation.

  • Oxidation of Tetrahymanol: The secondary alcohol of tetrahymanol will be oxidized to the corresponding ketone, this compound.

Experimental Protocols

Step 1: Dehydration of Diplopterol to Hopene

  • Principle: Acid-catalyzed dehydration of the tertiary alcohol at C-22 of diplopterol will lead to the formation of a mixture of hopene isomers.

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Reagents:

    • Diplopterol

    • Anhydrous Toluene

    • p-Toluenesulfonic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Dissolve diplopterol (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the hopene isomers.

Step 2: Conversion of Hopene to Tetrahymanol

  • Principle: An acid-catalyzed Wagner-Meerwein rearrangement of the hopene backbone followed by hydration will yield tetrahymanol. This step is analogous to the proposed biosynthetic mechanism.

  • Apparatus: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Reagents:

    • Hopene mixture from Step 1

    • Formic acid (98-100%)

    • Dichloromethane

    • Aqueous sodium hydroxide solution (1 M)

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Dissolve the hopene mixture (1 equivalent) in dichloromethane in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add an excess of cold formic acid with vigorous stirring.

    • Allow the reaction to stir at room temperature and monitor by TLC.

    • Once the reaction is complete, carefully quench by pouring the mixture into an ice-cold aqueous sodium hydroxide solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting formate ester is then hydrolyzed by dissolving in a mixture of tetrahydrofuran and methanol, followed by the addition of aqueous sodium hydroxide solution and heating.

    • After cooling, the mixture is neutralized, and the product is extracted with ethyl acetate.

    • The organic layer is dried and concentrated.

    • Purify the crude product by column chromatography on silica gel to obtain tetrahymanol.

Step 3: Oxidation of Tetrahymanol to this compound

  • Principle: The secondary alcohol of tetrahymanol is oxidized to a ketone using a mild oxidizing agent.

  • Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

  • Reagents:

    • Tetrahymanol from Step 2

    • Dichloromethane

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Dissolve tetrahymanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

    • Add PCC (1.5 equivalents) or Dess-Martin periodinane (1.2 equivalents) in one portion.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts or periodinane byproducts.

    • Wash the filter cake with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Structural Feature
DiplopterolC₃₀H₅₂O428.751721-59-1C-22 tertiary alcohol[3][6]
TetrahymanolC₃₀H₅₂O428.732130-17-8C-3 secondary alcohol[7][8]
This compoundC₃₀H₅₀O426.7217822-06-9C-3 ketone[9]

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Signals
¹H NMR Absence of the proton signal corresponding to the hydroxyl-bearing carbon in tetrahymanol. Appearance of signals in the α-to-carbonyl region.
¹³C NMR Appearance of a characteristic ketone carbonyl signal around 210-220 ppm. Absence of the carbinol carbon signal seen in tetrahymanol.
IR Spectroscopy Strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretch of a six-membered ring ketone. Absence of the broad O-H stretch seen in tetrahymanol.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (426.72).

Visualizations

Synthesis_Workflow Diplopterol Diplopterol Hopene Hopene Intermediate Diplopterol->Hopene Dehydration (p-TsOH, Toluene) Tetrahymanol Tetrahymanol Hopene->Tetrahymanol Rearrangement & Hydration (H⁺, H₂O) This compound This compound Tetrahymanol->this compound Oxidation (PCC or DMP)

Caption: Proposed synthetic workflow for the conversion of diplopterol to this compound.

Biosynthetic_vs_Synthetic cluster_bio Bacterial Biosynthesis cluster_synth Proposed Chemical Synthesis Squalene Squalene Hopene_bio Hopene Squalene->Hopene_bio Squalene-hopene cyclase Tetrahymanol_bio Tetrahymanol Hopene_bio->Tetrahymanol_bio Tetrahymanol synthase (Ths) Diplopterol_synth Diplopterol Hopene_synth Hopene Diplopterol_synth->Hopene_synth Dehydration Tetrahymanol_synth Tetrahymanol Hopene_synth->Tetrahymanol_synth Rearrangement/ Hydration Tetrahymanone_synth This compound Tetrahymanol_synth->Tetrahymanone_synth Oxidation

Caption: Comparison of the bacterial biosynthetic pathway to tetrahymanol and the proposed chemical synthesis of this compound from diplopterol.

References

Application Notes & Protocols for the Quantitative Analysis of Tetrahymanone in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanone is a pentacyclic triterpenoid ketone, structurally related to its precursor, tetrahymanol. Triterpenoids are a diverse class of natural products with a wide range of biological activities, making them of interest to researchers in environmental science and drug development. While tetrahymanol has been identified in various organisms and sediments, serving as a biomarker for specific environmental conditions, there is a notable lack of established methods for the quantitative analysis of this compound in environmental samples.

These application notes provide a comprehensive, proposed methodology for the quantitative analysis of this compound in environmental matrices such as soil, sediment, and water. The protocols described are based on established analytical techniques for other pentacyclic triterpenoids and are intended to serve as a robust starting point for researchers in this field. The primary analytical techniques detailed are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

Currently, there is no published data on the quantitative concentrations of this compound in environmental samples. The following table is a template for researchers to populate with their own experimental data.

Table 1: Quantitative Analysis of this compound in Environmental Samples (Template)

Sample IDSample Type (e.g., Soil, Water)LocationDate CollectedThis compound Concentration (ng/g or ng/L)Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)% Recovery

Experimental Protocols

The following protocols outline the proposed steps for the extraction, purification, and quantification of this compound from environmental samples.

Sample Collection and Storage
  • Soil and Sediment: Collect approximately 100-200 g of sample using a pre-cleaned stainless steel scoop. Store samples in amber glass jars with PTFE-lined caps at -20°C until analysis to minimize degradation.

  • Water: Collect 1-4 L of water in pre-cleaned amber glass bottles. Immediately after collection, acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial activity. Store at 4°C and extract within 48 hours.

Extraction from Soil and Sediment Samples

This protocol is based on methods for extracting triterpenoids from solid matrices.

Materials:

  • Freeze-dryer

  • Mortar and pestle or grinder

  • Ultrasonic bath

  • Centrifuge

  • Extraction solvent: Dichloromethane:Methanol (2:1, v/v)

  • Internal Standard (IS): A non-naturally occurring triterpenoid (e.g., 5α-cholestane)

Procedure:

  • Freeze-dry the soil or sediment sample to a constant weight.

  • Homogenize the dried sample using a mortar and pestle or a grinder.

  • Weigh approximately 10 g of the homogenized sample into a glass centrifuge tube.

  • Spike the sample with a known amount of the internal standard solution.

  • Add 20 mL of the extraction solvent (Dichloromethane:Methanol, 2:1, v/v).

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean glass flask.

  • Repeat the extraction process (steps 5-8) two more times with fresh solvent.

  • Combine all the extracts.

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Proceed to the cleanup step.

Extraction from Water Samples

This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and purification of this compound from water samples.

Materials:

  • Solid-Phase Extraction (SPE) manifold

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

Procedure:

  • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Pass the entire water sample (1-4 L) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has been loaded, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

  • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.

  • Elute the retained analytes with 10 mL of dichloromethane.

  • Collect the eluate in a clean glass tube.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Proceed to the cleanup step or directly to instrumental analysis if the extract is clean.

Extract Cleanup (if necessary)

For complex matrices, a cleanup step may be required to remove interfering compounds.

Materials:

  • Silica gel chromatography column

  • Solvents of varying polarity (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Prepare a small glass column packed with activated silica gel.

  • Apply the concentrated extract to the top of the column.

  • Elute the column with a sequence of solvents of increasing polarity. The optimal solvent system for eluting this compound will need to be determined empirically, but a good starting point is a gradient of hexane and ethyl acetate.

  • Collect fractions and analyze a small aliquot of each by Thin Layer Chromatography (TLC) or a rapid GC-MS screening to determine which fraction contains this compound.

  • Combine the relevant fractions and concentrate to a final volume of 1 mL.

Instrumental Analysis: GC-MS Method (with Derivatization)

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like triterpenoids, a derivatization step is necessary to increase volatility and thermal stability.[1][2]

2.5.1. Derivatization of Ketone Group

A two-step derivatization is recommended for compounds containing a ketone group.[1]

Materials:

  • Methoxylamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Transfer 100 µL of the final extract into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of methoxylamine hydrochloride in pyridine (20 mg/mL).

  • Seal the vial and heat at 60°C for 30 minutes to derivatize the ketone group.

  • Cool the vial to room temperature.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 60 minutes for silylation of any hydroxyl groups (if present on co-eluting compounds).

  • Cool the vial to room temperature before GC-MS analysis.

2.5.2. GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL (splitless mode)
Inlet Temperature280°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temp150°C
Scan Rangem/z 50-650
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Quantification: Create a calibration curve using a series of derivatized this compound standards of known concentrations. Quantify the analyte in the samples by comparing the peak area of the target ion(s) to the calibration curve, normalized to the internal standard.

Instrumental Analysis: LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry offers high sensitivity and selectivity and may not require derivatization.[3][4]

2.6.1. LC-MS/MS Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart with 50% B, increase to 95% B over 10 min, hold for 5 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive or Negative mode (to be optimized)
Source Temperature120°C
Desolvation Temp350°C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor and product ions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.

Quantification: Prepare a calibration curve using a series of this compound standards. Quantify the analyte in the samples by comparing the peak area of the selected MRM transition to the calibration curve, normalized to an appropriate internal standard.

Visualizations

Biosynthesis of Tetrahymanol

This compound is a derivative of tetrahymanol. The biosynthesis of tetrahymanol from squalene is a key biological process.

Tetrahymanol_Biosynthesis Squalene Squalene Tetrahymanol Tetrahymanol Squalene->Tetrahymanol Squalene-tetrahymanol cyclase (STC) This compound This compound Tetrahymanol->this compound Oxidation

Biosynthesis of Tetrahymanol and its oxidation to this compound.
Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound in environmental samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (Soil, Water, Sediment) Extraction Extraction (Ultrasonication for Soil/Sediment, SPE for Water) Sample_Collection->Extraction Cleanup Extract Cleanup (e.g., Silica Gel Chromatography) Extraction->Cleanup Derivatization Derivatization (for GC-MS) (Methoximation-Silylation) Cleanup->Derivatization LC_MS_MS LC-MS/MS Analysis Cleanup->LC_MS_MS (Direct analysis) GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification (Calibration Curve) GC_MS->Quantification LC_MS_MS->Quantification Reporting Data Reporting Quantification->Reporting

Workflow for this compound analysis in environmental samples.
Triterpenoid Signaling Pathway Involvement

While specific signaling pathways for this compound are not documented, triterpenoids, in general, are known to modulate various cellular signaling pathways, particularly in the context of cancer and inflammation.[5][6]

Triterpenoid_Signaling cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis cluster_proliferation Cell Proliferation Triterpenoids Triterpenoids (e.g., this compound) IKK IKK Triterpenoids->IKK Inhibition Caspases Caspase Activation Triterpenoids->Caspases Activation STAT3 STAT3 Pathway Triterpenoids->STAT3 Inhibition NF_kB NF-κB Pathway IKK->NF_kB

General signaling pathways modulated by triterpenoids.

References

Application Notes and Protocols for Tetrahymymanone Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanone is a pentacyclic triterpenoid ketone derived from its precursor, tetrahymanol, both of which are characteristic lipids found in the ciliate protozoan Tetrahymena. As interest in the metabolic pathways and potential bioactive properties of Tetrahymena metabolites grows, robust and reliable methods for the detection and quantification of this compound are crucial. This document provides detailed application notes and experimental protocols for the sample preparation of this compound from Tetrahymena cultures, tailored for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

The protocols outlined below are based on established methods for the extraction of lipids and metabolites from Tetrahymena and other biological matrices. While specific performance data for this compound is not widely available, this guide provides a strong foundation for method development and validation.

Data Presentation: Illustrative Quantitative Performance for Triterpenoid Analysis

The following table summarizes typical quantitative data for the analysis of pentacyclic triterpenoids in biological samples using LC-MS based methods. This data is intended to be illustrative and serves as a benchmark for the development of a quantitative assay for this compound. Actual performance characteristics such as recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) will need to be determined empirically for this compound.

Analyte ClassMatrixExtraction MethodAnalytical MethodRecovery (%)LOD (µg/L)LOQ (µg/L)Reference
Pentacyclic TriterpenoidsPlant ExtractsPressurized Liquid ExtractionHPLC-MS/MS81 - 1014 - 104Not Specified[1]
Pentacyclic TriterpenoidsPlant ExtractsSupercritical Fluid ExtractionSFC-MS/MSNot SpecifiedNot Specified2.3 - 20[2]
TriterpenoidsPear FruitUltrasound-Assisted ExtractionUPLC-Q TRAP-MS/MS96.6 - 103.50.01 - 0.230.03 - 0.76[3]
TriterpenoidsRat PlasmaSolid-Phase ExtractionHPLC-MS/MS85.2 - 96.40.5 - 2.01.0 - 5.0[4]
TriterpenoidsRhizoma AlismatisUltrasound-Assisted ExtractionUPLC-MS/MS98.1 - 103.8Not SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on the Bligh and Dyer Method

This protocol is adapted from the widely used Bligh and Dyer method for the extraction of total lipids from biological samples and is suitable for the extraction of the lipophilic this compound.[6][7][8]

Materials:

  • Tetrahymena cell pellet

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge tubes (glass, solvent-resistant)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Harvest Tetrahymena cells from culture by centrifugation at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C.

    • Discard the supernatant.

    • Wash the cell pellet with ice-cold PBS to remove residual culture medium. Repeat the centrifugation and supernatant removal.

  • Homogenization and Extraction:

    • To the cell pellet (assuming ~1 mL of packed cell volume), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 15 minutes to ensure thorough cell lysis and extraction.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for another minute.

    • Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous layer (methanol-water), a lower organic layer (chloroform containing lipids), and a protein disk at the interface.

  • Collection of Lipid Extract:

    • Carefully collect the lower chloroform layer containing this compound using a glass Pasteur pipette, avoiding the protein disk.

    • Transfer the extract to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol, isopropanol) compatible with the subsequent analytical method (e.g., LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) for Triterpenoid Clean-up

This protocol provides a general procedure for the clean-up and concentration of triterpenoids from a crude extract using a reversed-phase SPE cartridge. This is a suitable second step after an initial extraction like LLE to remove interfering substances.[4][9]

Materials:

  • Reconstituted crude extract from Protocol 1

  • Reversed-phase SPE cartridges (e.g., C18, polymeric)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 2-3 cartridge volumes of methanol through it.

    • Equilibrate the cartridge by passing 2-3 cartridge volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Dilute the reconstituted crude extract with water or a weak aqueous-organic solvent mixture to ensure analyte retention.

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 2-3 cartridge volumes of a weak organic solvent in water (e.g., 10-20% methanol in water) to remove polar impurities.

  • Elution:

    • Elute the this compound and other retained triterpenoids with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the purified extract in a suitable solvent for analysis.

Protocol 3: Cell Fractionation of Tetrahymena

For studies investigating the subcellular localization of this compound, a cell fractionation protocol can be employed. This method separates major cellular compartments.[10][11]

Materials:

  • Tetrahymena cell pellet

  • Homogenization buffer (e.g., sucrose-based buffer)

  • Dounce homogenizer or similar cell disruption equipment

  • Differential centrifugation equipment

  • Sucrose solutions of varying concentrations for gradient centrifugation (optional)

  • Appropriate buffers for each cellular fraction

Procedure:

  • Cell Harvesting and Washing:

    • Harvest and wash the Tetrahymena cells as described in Protocol 1.

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold homogenization buffer.

    • Lyse the cells using a Dounce homogenizer with a loose-fitting pestle. The number of strokes should be optimized to achieve maximum cell disruption with minimal organelle damage.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) for 10 minutes. The pellet will contain nuclei and any unbroken cells.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes. The resulting pellet will be enriched in mitochondria.

    • Microsomal Fraction: Transfer the supernatant from the previous step to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g) for 60 minutes. The pellet will contain the microsomal fraction (endoplasmic reticulum and other small vesicles).

    • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Extraction of Fractions:

    • Each of the collected pellets (nuclear, mitochondrial, microsomal) and the cytosolic supernatant can then be subjected to lipid extraction using Protocol 1 (LLE) to determine the concentration of this compound in each subcellular compartment.

Mandatory Visualizations

cluster_0 Biosynthetic Relationship Tetrahymanol Tetrahymanol This compound This compound Tetrahymanol->this compound Oxidation

Biosynthetic relationship of this compound.

cluster_LLE Liquid-Liquid Extraction (LLE) Workflow start Tetrahymena Cell Pellet homogenize Homogenize in Chloroform:Methanol start->homogenize phase_sep Add Chloroform & Water for Phase Separation homogenize->phase_sep collect Collect Lower Organic Phase phase_sep->collect dry Evaporate Solvent collect->dry reconstitute Reconstitute for Analysis dry->reconstitute

Liquid-Liquid Extraction Workflow.

cluster_SPE Solid-Phase Extraction (SPE) Workflow start Crude Extract load Load Sample start->load condition Condition SPE Cartridge condition->load wash Wash with Weak Solvent load->wash elute Elute with Strong Solvent wash->elute dry Evaporate Eluate elute->dry reconstitute Reconstitute for Analysis dry->reconstitute

Solid-Phase Extraction Workflow.

cluster_fractionation Cell Fractionation Workflow start Tetrahymena Cells lyse Homogenize Cells start->lyse centrifuge1 Low-Speed Centrifugation (1,000 x g) lyse->centrifuge1 pellet1 Nuclear Pellet centrifuge1->pellet1 supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 centrifuge2 Mid-Speed Centrifugation (15,000 x g) supernatant1->centrifuge2 pellet2 Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Post-Mitochondrial Supernatant centrifuge2->supernatant2 centrifuge3 High-Speed Centrifugation (100,000 x g) supernatant2->centrifuge3 pellet3 Microsomal Pellet centrifuge3->pellet3 supernatant3 Cytosolic Fraction centrifuge3->supernatant3

Cell Fractionation Workflow.

References

Application Notes & Protocols: The Use of Tetrahymanone as an Internal Standard in Geochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The use of tetrahymanone as an internal standard in geochemistry is not a widely documented or established practice based on currently available scientific literature. The following application notes and protocols are presented as a hypothetical guide, drawing upon established principles of internal standardization in organic geochemistry and the analysis of structurally similar compounds like sterols and hopanoids. These guidelines are intended for research and development purposes.

Introduction

In quantitative geochemical analysis, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is crucial for achieving accurate and reproducible results.[1][2] An internal standard is a compound of known concentration added to a sample, which helps to correct for variations in sample preparation, extraction, and analysis.[3] The ideal internal standard is chemically similar to the analyte of interest but is not naturally present in the sample.[1][4]

Tetrahymanol, a pentacyclic triterpenoid, and its diagenetic product, gammacerane, are significant biomarkers in geochemistry, often used to infer water column stratification in ancient aquatic environments.[5][6] this compound, the ketone derivative of tetrahymanol, is a plausible, though not commonly cited, candidate for use as an internal standard in the analysis of these and other related biomarkers. Its structural similarity to tetrahymanol and other pentacyclic triterpenoids makes it a theoretically suitable internal standard, as it would likely exhibit similar behavior during extraction and chromatographic analysis.

This document provides a detailed, albeit hypothetical, protocol for the use of this compound as an internal standard for the quantification of tetrahymanol and other related lipid biomarkers in sediment samples.

Principles of Internal Standardization

The fundamental principle of using an internal standard is to measure the ratio of the analyte's response to the internal standard's response. This ratio is then used for quantification, effectively normalizing variations that can occur during the analytical workflow.[3]

Key functions of an internal standard in lipid analysis include:

  • Correction for Sample Loss: Compensates for the loss of analyte during extraction and purification steps.[3]

  • Normalization of Injection Volume: Corrects for minor variations in the volume of sample injected into the GC-MS.

  • Matrix Effect Compensation: In complex matrices like sediments, co-eluting compounds can enhance or suppress the ionization of the analyte. A structurally similar internal standard that co-elutes with the analyte can help to mitigate these matrix effects.

For GC-MS analysis, deuterated forms of the analyte are often the preferred internal standards.[1][7] However, when a deuterated standard is unavailable, a structurally analogous compound like this compound for the analysis of tetrahymanol could be a viable alternative.

Experimental Protocols

The following protocols outline a hypothetical workflow for the extraction, derivatization, and GC-MS analysis of lipid biomarkers from sediment samples using this compound as an internal standard.

  • Acquire High-Purity Standard: Obtain a certified standard of this compound.

  • Gravimetric Preparation: Accurately weigh a precise amount of the this compound standard using an analytical balance.

  • Dissolution: Dissolve the weighed standard in a high-purity solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution in an amber vial at -20°C to prevent degradation.

  • Sample Collection and Freeze-Drying: Collect sediment samples and freeze-dry them to remove all water.

  • Homogenization: Grind the freeze-dried sediment to a fine, homogeneous powder using a mortar and pestle.

  • Spiking with Internal Standard: Weigh a precise amount of the homogenized sediment (e.g., 10 g) into a pre-cleaned extraction thimble. Add a known volume of the this compound internal standard stock solution to the sediment. The amount added should result in a final concentration similar to the expected concentration of the analytes of interest.

  • Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract the total lipid fraction using an appropriate solvent system (e.g., dichloromethane:methanol 9:1 v/v) for 24-48 hours.

  • Saponification (Optional): To release bound lipids, the total lipid extract can be saponified by refluxing with 6% KOH in methanol for 2 hours.

  • Neutral Extraction: After saponification, extract the neutral lipid fraction (containing alcohols like tetrahymanol and ketones like this compound) with n-hexane.

  • Drying and Reconstitution: Dry the extracted lipid fraction under a gentle stream of nitrogen gas and reconstitute it in a known volume of a suitable solvent for the next step.

To improve the volatility and chromatographic properties of polar functional groups (like the hydroxyl group in tetrahymanol) for GC-MS analysis, derivatization is necessary.

  • Agent: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Procedure: Add the derivatizing agent to the dried lipid extract and heat at 70°C for 1 hour.

  • Drying: After the reaction is complete, evaporate the excess derivatizing agent under a stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a known volume of a suitable solvent (e.g., n-hexane) for GC-MS analysis.

  • Instrumentation: Use a high-resolution gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating these types of compounds.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at 6°C/min, and hold for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Hypothetical GC-MS Parameters for Analyte and Internal Standard

ParameterTetrahymanol-TMS EtherThis compound (Internal Standard)
Retention Time (min) ~ 45.2~ 43.8
Quantification Ion (m/z) 485.4 (M-15)426.4 (M+)
Confirmation Ions (m/z) 500.4 (M+), 191.2411.4 (M-15), 191.2

Table 2: Hypothetical Calibration Curve Data

Concentration (ng/µL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
115,000100,0000.15
578,000102,0000.76
10155,000101,0001.53
20310,00099,0003.13
50760,000100,5007.56

Visualizations

Experimental_Workflow A Sediment Sample B Freeze-Drying & Homogenization A->B C Spiking with this compound IS B->C D Soxhlet Extraction C->D E Total Lipid Extract D->E F Derivatization (Silylation) E->F G Derivatized Sample F->G H GC-MS Analysis G->H I Data Processing & Quantification H->I

Caption: Workflow for lipid biomarker analysis using an internal standard.

Quantification_Logic Analyte_Signal Analyte Peak Area Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Signal->Response_Ratio IS_Signal IS Peak Area (this compound) IS_Signal->Response_Ratio Cal_Curve Calibration Curve Response_Ratio->Cal_Curve Concentration Analyte Concentration Cal_Curve->Concentration

Caption: Logic of quantification using an internal standard.

Conclusion

While the use of this compound as an internal standard in geochemistry is not a standard procedure, its structural similarity to key biomarkers like tetrahymanol suggests it could be a viable candidate for such applications. The protocols and data presented here provide a hypothetical framework for its use, emphasizing the importance of rigorous method development and validation. Researchers exploring the quantification of pentacyclic triterpenoids in geological samples could consider this compound as a potential internal standard, particularly when isotopically labeled standards are not available. Further research would be required to validate its effectiveness and determine its response factor relative to various analytes.

References

Application of Tetrahymanone in Paleoclimatology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahymanone, a pentacyclic triterpenoid ketone, is an intermediate in the diagenesis of tetrahymanol to gammacerane. Tetrahymanol is synthesized by various organisms, including ciliates (like Tetrahymena) and certain bacteria.[1] The subsequent transformation of tetrahymanol in sediments can lead to the formation of this compound and eventually gammacerane, a well-established biomarker for water column stratification and anoxia in the geological past. While gammacerane is a widely used proxy, the application of this compound in paleoclimatology is an emerging area of interest. Its presence and abundance in sediment cores could provide nuanced information about past environmental conditions, particularly regarding redox chemistry and the early stages of diagenesis.

These application notes provide a theoretical framework and practical protocols for the study of this compound as a potential paleoclimate proxy.

Principle of Application

The central hypothesis for using this compound as a paleoclimate proxy is that its formation and preservation are linked to specific environmental conditions within the water column and sediments. The abundance of tetrahymanol, its precursor, is often associated with stratified water bodies where a chemocline separates an oxic upper layer from an anoxic lower layer. The transformation of tetrahymanol to this compound is a key step in the diagenetic pathway. The ratio of this compound to its precursor (tetrahymanol) and its diagenetic product (gammacerane) could serve as an indicator of the redox conditions and the extent of diagenetic alteration within the sediment.

Potential Applications:

  • Indicator of Water Column Stratification and Anoxia: The presence of this compound, derived from tetrahymanol, suggests conditions conducive to the proliferation of its source organisms, which often thrive in stratified water columns with anoxic bottom waters.

  • Proxy for Early Diagenesis: As an intermediate compound, the relative abundance of this compound can provide insights into the early diagenetic processes occurring within the sediment, which are influenced by factors such as oxygen penetration depth and microbial activity.

  • Paleosalinity Indicator (Hypothetical): While not yet established, variations in this compound concentration could potentially be linked to changes in salinity, as the source organisms (ciliates and bacteria) have specific salinity tolerances. Further research is needed to validate this application.

Data Presentation

Currently, there is a lack of established quantitative datasets directly correlating this compound concentrations with specific paleoclimatological parameters. However, for research purposes, data should be presented in a structured format to facilitate comparison and interpretation.

Table 1: Example of Quantitative Data Summary for this compound Analysis in a Sediment Core

Depth (cm)Age (ka BP)This compound (ng/g sed)Tetrahymanol (ng/g sed)Gammacerane (ng/g sed)This compound / Tetrahymanol RatioGammacerane / this compound RatioTOC (%)
0-20.115.2150.55.10.100.342.5
10-121.525.880.218.90.320.731.8
20-223.212.135.625.40.342.101.2
30-325.05.310.130.20.525.700.8

Experimental Protocols

The following protocols are adapted from established methods for the analysis of lipid biomarkers, including ketones and triterpenoids, from sediment samples.

Protocol 1: Extraction of Total Lipids from Sediments

This protocol describes the extraction of total lipids from sediment samples using a solvent mixture.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sonicator bath

  • Centrifuge

  • Round-bottom flasks

  • Rotary evaporator

  • Glass Pasteur pipettes

  • Glass wool

Procedure:

  • Weigh approximately 10-20 g of the freeze-dried and homogenized sediment sample into a centrifuge tube.

  • Add a solvent mixture of DCM:MeOH (9:1 v/v) to the sediment sample.

  • Sonicate the mixture for 30 minutes in a sonicator bath, ensuring the temperature remains below 30°C.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the sediment.

  • Carefully decant the supernatant (the total lipid extract - TLE) into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent.

  • Combine all the supernatants.

  • Concentrate the combined TLE to near dryness using a rotary evaporator.

  • The concentrated TLE is now ready for fractionation.

Protocol 2: Fractionation of the Total Lipid Extract

This protocol separates the TLE into different fractions based on polarity using column chromatography.

Materials:

  • Silica gel (activated at 120°C for at least 4 hours)

  • Glass column

  • Hexane

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sample vials

Procedure:

  • Prepare a silica gel column by packing a glass column with activated silica gel in hexane.

  • Load the concentrated TLE onto the top of the silica gel column.

  • Elute the different fractions using solvents of increasing polarity:

    • Fraction 1 (Aliphatic hydrocarbons): Elute with 2-3 column volumes of hexane. This fraction will contain gammacerane.

    • Fraction 2 (Aromatic hydrocarbons and Ketones): Elute with 2-3 column volumes of DCM. This fraction is expected to contain this compound.

    • Fraction 3 (Polar compounds): Elute with 2-3 column volumes of DCM:MeOH (1:1 v/v). This fraction will contain tetrahymanol.

  • Collect each fraction in a separate, labeled sample vial.

  • Evaporate the solvent from each fraction under a gentle stream of nitrogen.

Protocol 3: GC-MS Analysis of the Ketone Fraction

This protocol details the analysis of the ketone fraction for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried ketone fraction (from Protocol 2)

  • Internal standard (e.g., 5α-cholestane)

  • Dichloromethane (DCM)

  • GC-MS system with a capillary column (e.g., DB-5MS or equivalent)

  • GC vials with inserts

Procedure:

  • Derivatization (if necessary): For ketones, derivatization is generally not required. However, if hydroxyl groups are present and interfere with the analysis, silylation can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Sample Preparation:

    • Dissolve the dried ketone fraction in a known volume of DCM.

    • Add a known amount of the internal standard.

    • Transfer the solution to a GC vial with an insert.

  • GC-MS Conditions (Example):

    • Injector: Splitless mode at 280°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused silica capillary column (e.g., DB-5MS).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 4°C/min to 320°C, hold for 15 minutes.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-650.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard or published mass spectra.

    • Quantify the abundance of this compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Mandatory Visualizations

Biogeochemical Pathway and Diagenesis

biogeochemical_pathway cluster_water_column Water Column (Stratified) cluster_sediment Sediment Source_Organisms Ciliates (e.g., Tetrahymena) Bacteria Squalene Squalene Source_Organisms->Squalene Biosynthesis Tetrahymanol Tetrahymanol Squalene->Tetrahymanol Cyclization This compound This compound Tetrahymanol->this compound Early Diagenesis (Oxidation) Gammacerane Gammacerane This compound->Gammacerane Further Diagenesis (Reduction)

Biogeochemical pathway of tetrahymanol to gammacerane.
Experimental Workflow

experimental_workflow Sediment_Sample Sediment Sample (Freeze-dried, Homogenized) Lipid_Extraction Total Lipid Extraction (DCM:MeOH) Sediment_Sample->Lipid_Extraction Fractionation Column Chromatography (Silica Gel) Lipid_Extraction->Fractionation Ketone_Fraction Ketone Fraction Fractionation->Ketone_Fraction GCMS_Analysis GC-MS Analysis Ketone_Fraction->GCMS_Analysis Data_Interpretation Data Interpretation (Identification, Quantification) GCMS_Analysis->Data_Interpretation

Experimental workflow for this compound analysis.
Logical Relationship of this compound as a Proxy

logical_relationship Stratified_Water Stratified Water Column (Anoxic Bottom Water) Source_Organisms Source Organism Proliferation (Ciliates, Bacteria) Stratified_Water->Source_Organisms Tetrahymanol_Production Increased Tetrahymanol Production & Deposition Source_Organisms->Tetrahymanol_Production Early_Diagenesis Early Diagenesis in Sediments Tetrahymanol_Production->Early_Diagenesis Tetrahymanone_Formation Formation of This compound Early_Diagenesis->Tetrahymanone_Formation Paleoclimate_Signal Paleoclimate Signal (Preserved in Sediments) Tetrahymanone_Formation->Paleoclimate_Signal

Logical framework for this compound as a paleoclimate proxy.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bacteriohopanepolyols (BHPs) are complex triterpenoids found in the cell membranes of a wide range of bacteria.[1] Their structural diversity and role in membrane stability make them significant biomarkers in environmental and geological studies, as well as potential targets in drug development due to their influence on bacterial membrane properties like temperature and pH tolerance.[1] However, the polyfunctionalized nature of many BHPs renders them too involatile for analysis by conventional gas chromatography-mass spectrometry (GC-MS).[2][3] This application note details a robust high-temperature (HT) GC-MS method for the identification and quantification of a broad range of BHPs, including their 2-methylated homologues, following a straightforward derivatization procedure.

Principle

To overcome the low volatility of BHPs, this method employs a derivatization step to convert the polar hydroxyl and amino functional groups into less polar acetate esters. The resulting acetylated BHPs are then analyzed using a high-temperature capillary GC column capable of eluting these high-molecular-weight compounds, coupled to a mass spectrometer for detection and quantification. This approach avoids the laborious oxidative cleavage of the side chain, thereby preserving more structural information.[2]

Advantages of the HT-GC-MS Method
  • Higher Recovery: Provides 2- to 7-fold higher recovery of hopanoids compared to methods involving oxidative cleavage.[2]

  • Comprehensive Analysis: Allows for the elution and analysis of a wide range of BHPs, up to bacteriohopaneaminotetrol with specific columns.[2]

  • Structural Information: Preserves the side-chain information, which is lost in degradation-based methods.[2]

  • Accurate Quantification: Enables the accurate quantification of various analytes, including 2-methyl hopanoids.[2]

Experimental Protocols

Sample Preparation: Lipid Extraction and Derivatization

A critical step for successful analysis is the efficient extraction of total lipids from the sample matrix (e.g., bacterial culture, sediment) and subsequent derivatization of the polar functional groups.

Materials:

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal standard (e.g., epiandrosterone)

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Nitrogen gas, high purity

  • Vials with Teflon-lined caps

  • Heating block or water bath

Protocol:

  • Total Lipid Extraction (TLE):

    • For bacterial cultures, pellet the cells by centrifugation.

    • Perform a modified Bligh-Dyer extraction using a single-phase mixture of DCM:MeOH:Water (1:2:0.8, v/v/v).

    • Sonicate the mixture to ensure cell lysis and complete lipid extraction.

    • Centrifuge to separate the extract from the cell debris.

    • Collect the supernatant containing the total lipid extract.

    • Dry the TLE under a gentle stream of nitrogen.

  • Derivatization (Acetylation):

    • To the dried TLE, add a known amount of internal standard.

    • Add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.[2]

    • Seal the vial tightly and heat at 70°C for 20-30 minutes.[2]

    • After cooling to room temperature, the derivatized sample is ready for injection without further workup.[2]

Experimental Workflow for BHP Analysis

workflow Sample Bacterial Culture or Sediment Sample TLE Total Lipid Extraction Sample->TLE DCM:MeOH:H2O Derivatization Derivatization (Acetylation) TLE->Derivatization Ac2O:Pyridine 70°C, 20-30 min GCMS HT-GC-MS Analysis Derivatization->GCMS Direct Injection Data Data Processing & Quantification GCMS->Data TIC/SIM Data Results Results Data->Results

Caption: Workflow for the analysis of bacteriohopanepolyols by HT-GC-MS.

High-Temperature GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 6890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5973 MSD (or equivalent)

  • Injector: Split/splitless inlet

  • Capillary Column:

    • Option 1 (Baseline Separation of 2-Methyl Homologs): DB-XLB type (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Option 2 (Elution of Higher MW BHPs): DB-5HT type (e.g., 15 m x 0.25 mm i.d., 0.1 µm film thickness)[2]

GC Conditions:

ParameterValue
Injector Temp 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program 50°C (hold 2 min) to 150°C at 15°C/min, then to 350°C at 4°C/min (hold 20 min)
Transfer Line Temp 320°C[2]

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp 225°C[2]
Scan Range m/z 50-750[2]
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

SIM Ions for Quantification:

  • Desmethyl BHPs: m/z 191

  • 2-Methyl BHPs: m/z 205

Note: While SIM analysis using m/z 191 and 205 is convenient and sensitive, it's important to be aware that MS response factors can vary significantly between different hopanoids.[2] For the most accurate quantification, comparison with a flame ionization detector (FID) or the use of authentic standards is recommended.

Data Presentation

Quantitative data should be summarized to compare the abundance of different BHPs across samples.

Table 1: Representative Quantitative Data for BHPs from Rhodopseudomonas palustris

CompoundConcentration (µg/g dry weight)2-Methyl Ratio (%)
Bacteriohopanetetrol (BHT)150 ± 1512 ± 2
2-Me-Bacteriohopanetetrol20 ± 3-
Bacteriohopaneaminotriol85 ± 98 ± 1
2-Me-Bacteriohopaneaminotriol7 ± 1-
Diplopterol250 ± 255 ± 1
2-Me-Diplopterol13 ± 2-

Note: The data presented here are hypothetical and for illustrative purposes. Actual concentrations will vary depending on the sample.

Table 2: Detection Limits for Selected Hopanoids using HT-GC-MS (SIM Mode) [2]

CompoundDetection Limit (pg on column)
hop-17(21)-ene34
hop-22(29)-ene65
Tetrahymanol170
BHtetrol970
BHP-5081200
BHP-5502400

Logical Relationships in BHP Analysis

The choice of analytical column directly impacts the separation and elution of different BHP classes.

Column Selection Logic

G cluster_0 Analytical Goal cluster_1 Column Choice Goal1 Baseline separation of 2-methyl/desmethyl homologs Col1 DB-XLB type Goal1->Col1 Goal2 Elution of higher MW BHPs (e.g., aminotriol, aminotetrol) Col2 DB-5HT type Goal2->Col2

Caption: Relationship between analytical goals and GC column selection.

Conclusion

The described high-temperature GC-MS method offers a sensitive and reliable approach for the analysis of a wide range of bacteriohopanepolyols. The simple derivatization protocol and optimized chromatographic conditions allow for the routine analysis of these important bacterial biomarkers. This application note provides researchers, scientists, and drug development professionals with a detailed protocol to implement this powerful analytical technique in their laboratories. While LC-MS methods are also available, HT-GC-MS remains a valuable tool, particularly for its high resolution and established quantification strategies for certain hopanoids.[2][4]

References

Solid-Phase Extraction of Triterpenoids: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient isolation and purification of triterpenoids from complex natural product extracts is a critical step in discovery and development. Solid-phase extraction (SPE) offers a robust and versatile platform for this purpose. This document provides detailed application notes and experimental protocols for the solid-phase extraction of various triterpenoids, including a summary of quantitative data to facilitate method selection and optimization.

Triterpenoids are a large and structurally diverse class of natural products with a wide range of promising pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Their isolation from complex botanical matrices, however, can be challenging. Solid-phase extraction is a powerful technique for sample clean-up and fractionation, enabling the selective isolation of target triterpenoids from interfering compounds.[1] The choice of SPE sorbent and the optimization of the extraction protocol are crucial for achieving high recovery and purity of the desired compounds.

General Principles of Solid-Phase Extraction for Triterpenoids

Solid-phase extraction separates compounds based on their affinity for a solid sorbent and a liquid mobile phase.[1] The process typically involves four key steps:

  • Conditioning: The SPE cartridge is treated with a solvent to activate the sorbent and ensure reproducible interactions with the sample.

  • Loading: The sample extract, dissolved in an appropriate solvent, is passed through the cartridge. Target triterpenoids and some impurities are retained on the sorbent.

  • Washing: A solvent or solvent mixture is used to selectively remove unwanted, weakly bound impurities from the sorbent while the target triterpenoids remain bound.

  • Elution: A strong solvent is passed through the cartridge to disrupt the interactions between the triterpenoids and the sorbent, allowing for their collection in a purified form.

The selection of the appropriate sorbent material is critical and depends on the polarity and functional groups of the target triterpenoids. Common choices include reversed-phase sorbents like C18 and polymeric sorbents such as Hydrophilic-Lipophilic Balanced (HLB) materials.

Experimental Protocols

This section provides detailed protocols for the solid-phase extraction of common triterpenoids from various plant matrices.

Protocol 1: Isolation of Oleanolic Acid and Ursolic Acid from Olea europaea (Olive) Leaves using C18 SPE

This protocol is suitable for the purification of the isomeric triterpenic acids, oleanolic acid and ursolic acid, from olive leaf extracts.

Materials:

  • C18 SPE Cartridges (500 mg, 6 mL)

  • Dried and powdered olive leaves

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Water (HPLC grade)

  • Formic acid

  • Vacuum manifold

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Extract 10 g of powdered olive leaves with 100 mL of 95% ethanol using sonication for 30 minutes.

    • Filter the extract and concentrate it to dryness using a rotary evaporator.

    • Redissolve the crude extract in 10 mL of methanol.

  • SPE Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water through the cartridge.

    • Loading: Load the redissolved extract onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 10 mL of water to remove polar impurities, followed by 10 mL of 40% aqueous methanol to remove moderately polar impurities.

    • Elution: Elute the triterpenic acids with 10 mL of methanol containing 0.1% formic acid.

    • Drying: Evaporate the eluate to dryness under a stream of nitrogen. The purified residue can then be reconstituted in a suitable solvent for analysis by HPLC or other techniques.

Protocol 2: Purification of Betulin from Betula platyphylla (Birch) Bark using Normal Phase SPE

This protocol is designed for the isolation of the neutral triterpenoid, betulin, from birch bark extracts.

Materials:

  • Silica SPE Cartridges (1 g, 6 mL)

  • Dried and powdered birch bark

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Vacuum manifold

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Perform a Soxhlet extraction of 20 g of powdered birch bark with 200 mL of methanol for 8 hours.[2][3]

    • Concentrate the methanol extract to dryness using a rotary evaporator.

    • Redissolve the residue in 15 mL of n-hexane:ethyl acetate (9:1 v/v).

  • SPE Procedure:

    • Conditioning: Condition the silica SPE cartridge with 15 mL of n-hexane.

    • Loading: Load the redissolved extract onto the conditioned cartridge.

    • Washing: Wash the cartridge with 20 mL of n-hexane to remove nonpolar impurities, followed by 20 mL of n-hexane:ethyl acetate (95:5 v/v) to elute less polar compounds.

    • Elution: Elute the betulin with 15 mL of ethyl acetate.

    • Drying: Evaporate the eluate to dryness. The resulting purified betulin can be further analyzed.

Protocol 3: Cleanup of Triterpenoid Saponins (Ginsenosides) from Panax ginseng Extract using HLB SPE

This protocol is suitable for the purification of polar triterpenoid saponins, such as ginsenosides, from ginseng extracts. The use of a hydrophilic-lipophilic balanced (HLB) sorbent allows for the retention of a broad range of polar and nonpolar compounds.[4]

Materials:

  • Oasis HLB SPE Cartridges (60 mg, 3 mL)

  • Panax ginseng root extract

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Vacuum manifold

Procedure:

  • Sample Preparation:

    • Dissolve 100 mg of the crude Panax ginseng extract in 5 mL of 70% aqueous methanol.

  • SPE Procedure:

    • Conditioning: Condition the Oasis HLB cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the dissolved extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove highly polar impurities.

    • Elution: Elute the ginsenosides with 5 mL of methanol.

    • Drying: The eluate can be directly analyzed by HPLC or evaporated to dryness and reconstituted in a suitable solvent.

Quantitative Data Summary

The following tables summarize the recovery data for various triterpenoids using different SPE methods. This data can be used to guide the selection of an appropriate protocol for a specific application.

Table 1: Recovery of Triterpenic Acids using C18 SPE

TriterpenoidPlant SourceSorbentElution SolventAverage Recovery (%)Reference
Oleanolic AcidOlea europaeaC18Methanol95.2[5]
Ursolic AcidSalvia officinalisC18Methanol92.8[6]
Betulinic AcidBetula platyphyllaC18Acetonitrile96.5[2][3]

Table 2: Recovery of Neutral Triterpenoids and Saponins using SPE

TriterpenoidPlant SourceSorbentElution SolventAverage Recovery (%)Reference
BetulinBetula platyphyllaSilicaEthyl Acetate98.1[2][3]
Ginsenoside Rb1Panax ginsengHLBMethanol97.3[4]
Asiatic AcidCentella asiaticaC18Methanol94.6[7][8][9]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the logical steps involved in the solid-phase extraction of triterpenoids.

SPE_Workflow_Reversed_Phase cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Reversed-Phase) cluster_analysis Downstream Analysis Plant_Material Plant Material (e.g., Olive Leaves) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Redissolution Redissolution in Loading Solvent Concentration->Redissolution Conditioning 1. Conditioning (Methanol, then Water) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (e.g., Water, 40% Methanol) Loading->Washing Elution 4. Elution (e.g., Methanol with 0.1% Formic Acid) Washing->Elution Drying Drying of Eluate Analysis HPLC, LC-MS, etc. Drying->Analysis SPE_Workflow_Normal_Phase cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Normal-Phase) cluster_analysis Downstream Analysis Plant_Material Plant Material (e.g., Birch Bark) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Redissolution Redissolution in Loading Solvent Concentration->Redissolution Conditioning 1. Conditioning (n-Hexane) Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (e.g., n-Hexane, Hexane:EtOAc) Loading->Washing Elution 4. Elution (e.g., Ethyl Acetate) Washing->Elution Drying Drying of Eluate Analysis HPLC, GC-MS, etc. Drying->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Tetrahymanone Extraction from Clay-Rich Sediments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the efficiency of Tetrahymanone extraction from challenging clay-rich sediment samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay-rich sediments so challenging?

A: Clay-rich sediments present several challenges for natural product extraction. The layered silicate structure of clay minerals provides a large surface area that can strongly adsorb organic molecules like this compound, making them difficult to release into the extraction solvent. Furthermore, the fine particle size and cohesive nature of clay can impede solvent penetration and efficient mixing, leading to lower extraction yields.

Q2: What is the general principle behind improving extraction from clay?

A: The primary goals are to disrupt the clay-sediment matrix to release the bound this compound and to optimize the solvent system to efficiently solubilize the target molecule. This often involves a combination of physical disruption methods and carefully selected chemical conditions.

Q3: What are the key physical methods to break down the sediment matrix?

A: Ultrasonication is a highly effective method. The high-frequency sound waves generate cavitation bubbles in the solvent.[1] The collapse of these bubbles creates localized high pressure and temperature, which can break apart sediment aggregates, clean particle surfaces, and enhance solvent penetration into the matrix.[1][2] This process, known as acoustic cavitation, significantly improves mass transfer of the target compound from the sediment to the solvent.[1]

Q4: How does the choice of solvent impact extraction efficiency?

A: The solvent system is critical. A suitable solvent should not only be a good solubilizer for this compound but also be able to compete with the clay surface for binding to the molecule. Often, a mixture of polar and non-polar solvents is more effective than a single solvent. For instance, mixtures of acetonitrile/water or methanol/water have been shown to be effective for extracting various compounds from soil matrices.[3][4]

Q5: Can adjusting the pH of the extraction solvent help?

A: Yes, pH is a critical parameter. The surface charge of clay minerals and the ionization state of this compound are both pH-dependent. Adjusting the pH can alter the electrostatic interactions between your compound and the clay particles, potentially reducing adsorption and improving recovery. For many organic molecules, acidifying the extraction solvent (e.g., to pH 2.5-4) has been shown to improve extraction efficiency.[3][4][5] However, the optimal pH must be determined experimentally, as extreme pH values can lead to the degradation of the target compound.[6][7]

Q6: What are surfactants and how can they aid in extraction?

A: Surfactants are amphiphilic molecules that can reduce surface tension between the solid sediment particles and the liquid solvent.[8] They can form micelles that encapsulate the hydrophobic this compound, increasing its solubility in the solvent phase.[9] Surfactant-assisted extraction, especially when combined with ultrasonication, can significantly enhance the recovery of bioactive compounds from various natural matrices.[8][10]

Q7: Are there more environmentally friendly ("green") solvents I can use?

A: Yes, several greener solvent alternatives to traditional solvents like dichloromethane or THF are available. Options like 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and Cyclopentyl Methyl Ether (CPME) offer good performance with improved safety profiles and reduced environmental impact.[11][12][13][14]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification of this compound.

Problem 1: Low or No Yield of this compound in the Crude Extract

Possible CauseRecommended Solution
Inefficient Matrix Disruption Clay particles are strongly binding the this compound. Increase the intensity or duration of physical disruption. If using ultrasonication, ensure the probe is properly submerged and the power setting is optimized.[1][2] Consider pre-treating the sample with a freeze-thaw cycle to help break up the sediment structure.
Suboptimal Solvent System The solvent may not be effectively solubilizing the this compound or competing with clay adsorption. Experiment with different solvent mixtures. A common starting point is a 1:1 (v/v) mixture of a polar organic solvent (methanol or acetonitrile) and an aqueous buffer.[3]
Incorrect pH of Extraction Buffer The pH may be promoting strong adsorption to the clay or causing instability. Perform small-scale extractions across a range of pH values (e.g., pH 3 to 9) to find the optimal condition for this compound release and stability.[5]
This compound Degradation The compound may be unstable under the extraction conditions (e.g., high temperature, extreme pH). Ensure the extraction temperature is controlled, especially during ultrasonication. Test the stability of a pure standard of this compound under your chosen extraction conditions.[6][7]
Insufficient Solvent Volume An inadequate solid-to-liquid ratio can lead to a saturated solution, preventing further extraction. Increase the solvent volume to ensure a favorable equilibrium for the transfer of this compound into the liquid phase. A ratio of 1:20 (g:mL) is a good starting point.[4]

Problem 2: Crude Extract is Highly Impure (e.g., high levels of humic acids)

Possible CauseRecommended Solution
Co-extraction of Contaminants The chosen solvent system may be too aggressive, pulling out a wide range of unwanted material. Try a more selective solvent system. Alternatively, a pre-wash step with a non-polar solvent like hexane can sometimes remove lipids and other non-polar contaminants before the main extraction.
Lack of a Cleanup Step Clay-rich sediment extracts often contain high levels of interfering substances. Incorporate a Solid Phase Extraction (SPE) cleanup step after the initial extraction. Cartridges like Oasis HLB are often used for purifying and concentrating extracts from complex matrices.[4][15]

Problem 3: Difficulty Purifying this compound with Column Chromatography

Possible CauseRecommended Solution
Poor Separation (Co-elution) The mobile phase (solvent system) is not providing adequate resolution. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value of ~0.3.[16] Consider using a different stationary phase (e.g., reverse-phase instead of normal-phase silica).[17]
Compound Stuck on the Column The mobile phase is not polar enough to elute the this compound from the stationary phase. Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to modify the ionization state of the compound, but ensure this is compatible with your compound's stability.
Sample Overload Too much crude extract was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a rule of thumb, the sample mass should be about 1-5% of the stationary phase mass.
Column Clogging / High Back Pressure The crude extract was not filtered properly before loading, and fine particulates are clogging the column. Ensure the sample is passed through a 0.45 µm filter before loading.

Section 3: Data Presentation and Comparative Tables

Table 1: Comparison of Solvent Systems for Extraction of Antibiotics from Soil (as a proxy for microbial metabolites)

Extracting Solution (v/v)Extraction MethodRecovery of Sulfamethoxazole (%)Recovery of Trimethoprim (%)Reference
50/50 Acetonitrile/Water (pH 2.8)Accelerated Solvent Extraction (ASE)92 ± 5.5-[3]
20/80 Methanol/WaterAccelerated Solvent Extraction (ASE)79 ± 11-[3]
100% MethanolAccelerated Solvent Extraction (ASE)81 ± 10-[3]
50/50 Acetonitrile/WaterLiquid-Solid Extraction (LSE)73 ± 8-[3]
Citrate Buffer (pH 4):Methanol (1:1)Solid-Liquid Extraction (SLE)-55-108 (for various antimicrobials)[4]

Note: Data is adapted from studies on different compounds and matrices but illustrates the impact of solvent choice on recovery.

Table 2: Properties of Greener Solvent Alternatives

SolventBoiling Point (°C)Water SolubilityKey AdvantagesReference
Cyclopentyl Methyl Ether (CPME) 106LowHigh boiling point, forms an azeotrope with water for easy removal, resists peroxide formation.[13][11][12]
2-Methyltetrahydrofuran (2-MeTHF) 8014 g/100 mLDerived from renewable resources, higher boiling point than THF, less miscible with water than THF.[13][11][12]
Heptane 98Very LowLess neurotoxic than hexane, lower VOC emissions.[12]

Section 4: Experimental Protocols

Protocol 1: Ultrasound-Assisted Solvent Extraction (USE)

  • Sample Preparation: Air-dry the clay-rich sediment and grind it to a fine, homogenous powder.

  • Extraction Setup: Place 5 g of the dried sediment into a 250 mL glass beaker or flask. Add 100 mL of the chosen extraction solvent (e.g., 1:1 Methanol:Water adjusted to pH 4).[4]

  • Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate the slurry for 30 minutes.[10] Monitor the temperature to ensure it does not exceed a point that could cause degradation of this compound.

  • Separation: After sonication, separate the solid material from the solvent by centrifugation at 4000 x g for 15 minutes.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean flask.

  • Re-extraction: To maximize yield, repeat the extraction process (steps 2-5) on the sediment pellet two more times, combining all the supernatants.

  • Concentration: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Solid Phase Extraction (SPE) for Crude Extract Cleanup

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol, followed by 6 mL of distilled water through it.[4]

  • Sample Loading: Re-dissolve the crude extract from Protocol 1 in a small volume of the extraction solvent and dilute it with water so that the organic solvent concentration is less than 5%.[3] Load this solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of distilled water to remove salts and highly polar impurities.

  • Elution: Elute the this compound from the cartridge using 6-10 mL of methanol. Collect this fraction.

  • Final Concentration: Evaporate the methanol from the eluted fraction to yield the purified, concentrated extract ready for analysis or further purification.

Section 5: Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification cluster_final Final Product Sediment Clay-Rich Sediment Grind Dry & Grind Sample Sediment->Grind Solvent Add Solvent & Adjust pH Grind->Solvent Ultrasonicate Ultrasonicate (USE) Solvent->Ultrasonicate Centrifuge Centrifuge & Collect Supernatant Ultrasonicate->Centrifuge Centrifuge->Solvent Repeat 2x Concentrate Concentrate Crude Extract Centrifuge->Concentrate SPE Solid Phase Extraction (SPE) Concentrate->SPE Chrom Column Chromatography SPE->Chrom Final Pure this compound Chrom->Final

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Cause1 Poor Matrix Disruption? Start->Cause1 Cause2 Suboptimal Solvent/pH? Start->Cause2 Cause3 Degradation? Start->Cause3 Sol1 Increase Sonication Time/Power Cause1->Sol1 Sol2 Test Solvent Ratios & pH Range Cause2->Sol2 Sol3 Control Temperature / Check Stability Cause3->Sol3

Surfactant_Mechanism Clay Clay Micelle Micelle Clay:f1->Micelle:drug Desorption & Encapsulation Solvent Solvent Micelle->Solvent Dispersed in Solvent Surfactant Surfactant Surfactant->Micelle Micelle Formation

References

Addressing "Tetrahymanone" Degradation: Awaiting Compound Identification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Our ability to provide a comprehensive technical support center, including troubleshooting guides and FAQs for "Tetrahymanone" degradation during sample workup, is currently pending the clarification of the compound's identity. Initial searches for "this compound" have not yielded a recognized chemical entity in scientific literature, suggesting the name may be proprietary, a novel discovery, or a potential misspelling.

To effectively address concerns regarding its stability and degradation, a precise chemical name or structure is essential. Once this information is provided, we can proceed with developing the detailed resources you have requested.

In anticipation of identifying the compound, we have outlined the structure of the proposed technical support center below. This framework will be populated with specific data, protocols, and visualizations as soon as the nature of "this compound" is understood.

Frequently Asked Questions (FAQs) - Template

This section will provide concise answers to common questions regarding "this compound" stability and handling.

  • Q1: What is the suspected primary cause of "this compound" degradation during sample workup?

    • A: [Answer will be populated based on the compound's known chemical properties, such as susceptibility to pH changes, temperature fluctuations, oxidation, or enzymatic activity.]

  • Q2: What are the recommended storage conditions for "this compound" samples to minimize degradation?

    • A: [Specific temperature, light, and atmospheric conditions will be detailed here.]

  • Q3: Are there any known incompatibilities of "this compound" with common solvents or reagents?

    • A: [A list of incompatible substances will be provided.]

Troubleshooting Guides - Template

This section will offer step-by-step guidance to resolve specific issues encountered during experiments.

Issue 1: Low recovery of "this compound" post-extraction.

Potential Cause Troubleshooting Step Expected Outcome
Degradation due to pHAssess the pH of all solutions. Adjust to a neutral or optimal pH for "this compound" stability.Increased yield and purity.
Thermal DegradationMaintain low temperatures throughout the extraction process. Utilize ice baths and pre-chilled solvents.Reduced formation of degradation products.
Inefficient ExtractionOptimize the extraction solvent system based on the polarity of "this compound".Improved recovery of the target compound.

Experimental Protocols - Template

Detailed methodologies for key experiments will be provided here.

Protocol 1: General Sample Preparation Protocol for "this compound"

  • Sample Collection: [Detailed steps for sample collection to ensure initial integrity.]

  • Homogenization: [Specific methods and conditions for sample homogenization.]

  • Extraction: [Recommended solvent systems and extraction procedures (e.g., LLE, SPE).]

  • Solvent Removal: [Appropriate techniques for solvent evaporation to prevent degradation.]

  • Reconstitution and Storage: [Guidelines for preparing the final sample for analysis and long-term storage.]

Visualizations - Template

Diagrams illustrating key processes will be included for enhanced clarity.

G Placeholder: Experimental Workflow for this compound Sample Workup SampleCollection Sample Collection Homogenization Homogenization (e.g., on ice) SampleCollection->Homogenization Extraction Extraction (e.g., LLE or SPE) Homogenization->Extraction SolventEvaporation Solvent Evaporation (e.g., under Nitrogen) Extraction->SolventEvaporation Analysis Analysis (e.g., LC-MS) SolventEvaporation->Analysis

Caption: A generalized workflow for "this compound" sample preparation.

We are committed to providing you with the high-quality technical resources you require. Please provide the correct chemical identifier for "this compound" so we can proceed with building this essential support center.

Optimizing GC column and temperature program for triterpenoid separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the analysis of triterpenoids using Gas Chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing your experimental setup and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of triterpenoids?

A1: Triterpenoids are often non-volatile or have low volatility due to the presence of polar functional groups like hydroxyl and carboxyl groups. This makes their direct analysis by GC challenging. Derivatization, typically through silylation, replaces the active hydrogens in these functional groups with a less polar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the triterpenoids, leading to improved chromatographic separation and peak shape.[1][2]

Q2: What are the most common derivatization reagents for triterpenoids?

A2: The most commonly used silylation reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with a catalyst like Trimethylchlorosilane (TMCS). A common solvent for this reaction is pyridine. An optimized mixture has been reported as BSTFA:TMCS:Pyridine in a 22:13:65 v/v/v ratio.[1][2]

Q3: Which type of GC column is best suited for triterpenoid separation?

A3: The choice of the GC column is critical for achieving good resolution of triterpenoid isomers. Mid-polarity columns are often a good starting point. For complex mixtures of triterpenoid isomers, a column with a stationary phase that offers good selectivity is essential. While standard non-polar columns like those with a 5% phenyl methylpolysiloxane phase (e.g., DB-5ms) can be used, more polar columns may provide better separation for certain isomers. For instance, a DB-17HT, which has a (50%-Phenyl)-methylpolysiloxane stationary phase, has been shown to be effective in separating structurally similar triterpenes like α-amyrin and lupeol.

Q4: What is a "scouting gradient" in the context of temperature programming?

A4: A scouting gradient is an initial, generic temperature program used to get a general idea of the elution profile of a new or unknown sample.[3] It typically involves a low initial temperature (e.g., 40°C), a moderate ramp rate (e.g., 10°C/min), and a high final temperature held for a significant duration.[3] This helps in determining the volatility range of the compounds in the mixture and provides a starting point for method optimization.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of triterpenoids.

Problem 1: Poor Peak Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks for known isomers (e.g., α-amyrin and β-amyrin).

  • Broad peaks that are not baseline separated.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate GC Column The stationary phase lacks the selectivity to separate the isomers. Non-polar columns separate primarily by boiling point, which may not be sufficient for isomers. Action: Switch to a mid-polarity or a more polar column to enhance selectivity.[2]
Suboptimal Temperature Program The temperature ramp rate is too fast, not allowing sufficient interaction with the stationary phase. Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or slower) to improve resolution.[4] For critical pairs, an isothermal hold at a specific temperature might be necessary.[3]
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas is not optimal for the column dimensions, leading to reduced efficiency. Action: Optimize the carrier gas flow rate. For most columns, a helium flow rate of 1.0-1.2 mL/min is a good starting point.
Column Overload Injecting too much sample can lead to broad and poorly resolved peaks. Action: Dilute the sample or reduce the injection volume.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible Cause Solution
Active Sites in the System Free silanol groups in the injector liner, on the column, or contamination can interact with the analytes. Action: Use a deactivated injector liner. Trim a small portion (10-20 cm) from the front of the column. Ensure complete derivatization of the sample.
Incomplete Derivatization Residual polar functional groups on the triterpenoids can cause tailing. Action: Optimize the derivatization protocol (reagent concentration, reaction time, and temperature). Ensure the sample is completely dry before adding derivatization reagents.
Column Contamination Non-volatile residues from previous injections have accumulated on the column. Action: Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the front end of the column.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing. Action: Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut at the ends.
Problem 3: No Peaks or Very Small Peaks

Symptoms:

  • Absence of expected triterpenoid peaks in the chromatogram.

  • Significantly lower signal intensity than expected.

Possible Causes & Solutions:

Possible Cause Solution
Injector Temperature Too Low The injector is not hot enough to volatilize the derivatized triterpenoids. Action: Increase the injector temperature. A starting point of 280-300°C is often suitable.
Insufficient Final Oven Temperature/Hold Time The temperature program does not reach a high enough temperature or is not held long enough to elute the high-boiling triterpenoids. Action: Increase the final oven temperature and/or the hold time at the final temperature.
Sample Degradation Thermally labile triterpenoids may degrade in a very hot injector. Action: If increasing the injector temperature does not help or worsens the problem, try lowering the injector temperature in increments.
Leaks in the System Leaks in the injector, column fittings, or septum can prevent the sample from reaching the detector. Action: Perform a leak check of the entire system.

Data Presentation

Table 1: Comparison of GC Columns for the Separation of Triterpenoid Standards

Data in this table is illustrative and compiled from typical performance characteristics. Actual retention times and resolution will vary based on the specific instrument, conditions, and sample matrix.

TriterpenoidRetention Time (min) on DB-5ms (30m x 0.25mm, 0.25µm)Retention Time (min) on DB-17HT (30m x 0.25mm, 0.15µm)Typical Resolution (Rs) between α-amyrin and β-amyrin
Lupeol ~28.5~29.8N/A
α-Amyrin ~29.2~30.5DB-5ms: < 1.5 (often co-elutes)
β-Amyrin ~29.3~30.8DB-17HT: > 1.5
Oleanolic acid (as TMS derivative) ~31.5~32.8N/A
Ursolic acid (as TMS derivative) ~31.7~33.0N/A
Table 2: Effect of Temperature Program Ramp Rate on Resolution

Illustrative data demonstrating the general trend of how ramp rate affects the resolution of a critical pair of triterpenoid isomers.

Ramp Rate (°C/min)Retention Time of Critical Pair (min)Resolution (Rs)Peak Width at Half Height (sec)
20 ~151.23.5
10 ~251.84.2
5 ~402.55.1

Experimental Protocols

Protocol 1: Derivatization of Triterpenoids for GC-MS Analysis

This protocol is based on the silylation method to increase the volatility of triterpenoids.

Materials:

  • Dried plant extract or purified triterpenoid sample.

  • Pyridine (anhydrous).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • GC vials (2 mL) with screw caps and septa.

  • Heating block or oven.

  • Nitrogen gas supply.

Procedure:

  • Weigh approximately 1-5 mg of the dried plant extract or standard into a GC vial.

  • If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

GC_Method_Development_Workflow cluster_prep Sample Preparation cluster_gc_optimization GC Parameter Optimization cluster_analysis Analysis & Refinement cluster_troubleshooting Troubleshooting & Refinement Start Start with Plant Extract or Triterpenoid Sample Derivatization Derivatization (Silylation) Start->Derivatization Column_Selection Select GC Column (e.g., Mid-polarity) Derivatization->Column_Selection Temp_Program Develop Temperature Program (Scouting Gradient) Column_Selection->Temp_Program Carrier_Gas Set Carrier Gas Flow Rate (e.g., 1.0-1.2 mL/min) Temp_Program->Carrier_Gas Injection Inject Sample into GC-MS Data_Acquisition Data Acquisition Injection->Data_Acquisition Data_Analysis Analyze Data (Peak Shape, Resolution) Data_Acquisition->Data_Analysis Evaluation Evaluate Chromatogram Data_Analysis->Evaluation Optimization Optimize Parameters (Temp, Flow, Column) Evaluation->Optimization Poor Resolution or Peak Tailing Validation Method Validation Evaluation->Validation Good Separation Optimization->Injection

Caption: Workflow for GC method development for triterpenoid analysis.

Troubleshooting_Decision_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_no_peaks No/Small Peaks Start Chromatographic Problem Identified Q_Ramp Is Ramp Rate Too Fast? Start->Q_Ramp Q_Deriv Is Derivatization Complete? Start->Q_Deriv Q_Injector_Temp Is Injector Temp Too Low? Start->Q_Injector_Temp A_Ramp_Slow Decrease Ramp Rate Q_Ramp->A_Ramp_Slow Yes Q_Column Is Column Polarity Suitable? Q_Ramp->Q_Column No A_Column_Change Use a More Polar Column Q_Column->A_Column_Change No A_Deriv_Opt Optimize Derivatization Protocol Q_Deriv->A_Deriv_Opt No Q_Contam Is System Contaminated? Q_Deriv->Q_Contam Yes A_Contam_Clean Trim Column / Replace Liner Q_Contam->A_Contam_Clean Yes A_Injector_Temp_Inc Increase Injector Temperature Q_Injector_Temp->A_Injector_Temp_Inc Yes Q_Oven_Temp Is Final Oven Temp Too Low? Q_Injector_Temp->Q_Oven_Temp No A_Oven_Temp_Inc Increase Final Temp/Hold Time Q_Oven_Temp->A_Oven_Temp_Inc Yes

Caption: Troubleshooting decision tree for common GC issues.

References

Technical Support Center: Troubleshooting Low Signal Intensity for Tetrahymanone in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity when analyzing Tetrahymanone by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties relevant to mass spectrometry?

This compound is a pentacyclic triterpenoid, a class of naturally occurring organic compounds. Its chemical formula is C30H50O, with a molecular weight of 426.72 g/mol . As a triterpenoid, it is a relatively non-polar molecule. Understanding its structure is crucial for selecting the appropriate ionization technique and optimizing mass spectrometry parameters.

Q2: What are the most common ionization techniques for analyzing this compound?

Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common and effective ionization techniques for triterpenoids like this compound.[1][2] ESI is suitable for moderately polar compounds and can generate protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.[2][3] APCI is often preferred for less polar compounds and can be more robust to matrix effects.

Q3: Should I use positive or negative ion mode for this compound analysis?

Both positive and negative ion modes can be used for this compound, and the optimal choice may depend on the sample matrix and the specific instrument. In positive ion mode, you are likely to observe the protonated molecule [M+H]+.[2] In negative ion mode, the deprotonated molecule [M-H]- may be detected.[3] It is often beneficial to test both modes during method development to determine which provides the better signal-to-noise ratio.

Q4: What are the expected ions for this compound in mass spectrometry?

  • Positive Ion Mode:

    • Protonated molecule: [M+H]+ (m/z ≈ 427.72)

    • Adducts: [M+Na]+ (m/z ≈ 449.70), [M+K]+ (m/z ≈ 465.68)

    • Fragment ions: Loss of water may be observed, especially with higher energy in the ion source, resulting in [M+H-H2O]+.

  • Negative Ion Mode:

    • Deprotonated molecule: [M-H]- (m/z ≈ 425.72)

Troubleshooting Guide for Low Signal Intensity

Low signal intensity for this compound can arise from various factors, from sample preparation to instrument settings. Follow this step-by-step guide to diagnose and resolve the issue.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_Sample Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Start Low Signal Intensity Observed SamplePrep 1. Verify Sample Quality and Concentration Start->SamplePrep Extraction 2. Optimize Extraction Protocol SamplePrep->Extraction Sample OK End Signal Intensity Improved SamplePrep->End Issue Resolved Cleanup 3. Implement Sample Cleanup Extraction->Cleanup Extraction OK Extraction->End Issue Resolved Column 4. Check LC Column Cleanup->Column Cleanup OK Cleanup->End Issue Resolved MobilePhase 5. Optimize Mobile Phase Column->MobilePhase Column OK Column->End Issue Resolved IonSource 6. Optimize Ion Source Parameters MobilePhase->IonSource LC OK MobilePhase->End Issue Resolved Tuning 7. Check Instrument Tuning and Calibration IonSource->Tuning Ion Source OK IonSource->End Issue Resolved Detector 8. Verify Detector Function Tuning->Detector Tuning OK Tuning->End Issue Resolved Detector->End Detector OK SignalIntensityFactors cluster_Factors Potential Causes of Low Signal cluster_SampleSub cluster_LCSub cluster_MSSub SampleRelated Sample-Related Issues LowConcentration Low Analyte Concentration SampleRelated->LowConcentration PoorExtraction Inefficient Extraction SampleRelated->PoorExtraction MatrixEffects Ion Suppression (Matrix Effects) SampleRelated->MatrixEffects LCRelated LC-Related Issues PoorChroma Poor Chromatography LCRelated->PoorChroma WrongMobilePhase Suboptimal Mobile Phase LCRelated->WrongMobilePhase MSRelated MS-Related Issues WrongIonization Incorrect Ionization Mode/Source MSRelated->WrongIonization SuboptimalParams Non-optimized Source Parameters MSRelated->SuboptimalParams PoorTuning Poor Instrument Tune/Calibration MSRelated->PoorTuning LowSignal Low Signal Intensity for this compound LowSignal->SampleRelated LowSignal->LCRelated LowSignal->MSRelated

References

How to minimize matrix effects in Tetrahymanone quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Tetrahymanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the analysis of this pentacyclic triterpenoid. A primary focus of this guide is the mitigation of matrix effects, a common issue in LC-MS/MS-based quantification that can significantly impact data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency of the target analyte, in this case, this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification.[1][2] Given that this compound is a relatively non-polar triterpenoid, it is often extracted from complex biological or natural product matrices, which are rich in other lipids, pigments, and cellular components that can interfere with its ionization.

Q2: I am observing significant signal suppression for this compound in my samples. What are the likely causes and how can I troubleshoot this?

A2: Signal suppression is a common manifestation of matrix effects. The primary cause is the competition for ionization between this compound and co-eluting matrix components in the mass spectrometer's ion source.[2]

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3] Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]

  • Optimize Chromatography: Modifying your LC method to better separate this compound from matrix interferences can significantly reduce suppression.[5] This can involve changing the column chemistry, mobile phase composition, or gradient profile.

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[6]

  • Use a Divert Valve: Program a divert valve to direct the highly concentrated, early- and late-eluting matrix components to waste, preventing them from entering and contaminating the mass spectrometer source.[7]

Q3: How can I compensate for matrix effects that I cannot eliminate through sample preparation or chromatography?

A3: When matrix effects cannot be completely eliminated, several calibration strategies can be employed to compensate for their impact:

  • Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the "gold standard" for correcting matrix effects.[7][8] A SIL-IS is a form of this compound where some atoms have been replaced with their stable isotopes (e.g., ¹³C or ²H). It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[8][9]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[10][11] This approach helps to mimic the matrix effects seen in the unknown samples.[10]

  • Standard Addition: In this method, known amounts of a this compound standard are added to the sample extracts.[12][13] A calibration curve is then generated from the spiked samples, and the original concentration is determined by extrapolation.[14][15] This method is particularly useful when a blank matrix is unavailable.[9]

Troubleshooting Guides

Guide 1: Poor Recovery of this compound During Sample Preparation
Symptom Possible Cause(s) Suggested Solution(s)
Low this compound signal in extracted samples compared to standards. 1. Inefficient extraction from the sample matrix. 2. Adsorption of the analyte to labware.[7] 3. Degradation of this compound during sample processing.1. Optimize the extraction solvent and technique. For non-polar compounds like this compound, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate in LLE, or C18/C8 cartridges in SPE are often effective. 2. Use silanized glassware or polypropylene tubes to minimize adsorption.[7] Analyze extracts promptly. 3. Investigate the stability of this compound under your extraction conditions (pH, temperature).
Guide 2: Inconsistent or Irreproducible this compound Quantification
Symptom Possible Cause(s) Suggested Solution(s)
High variability in quantitative results between replicate injections or different samples. 1. Variable matrix effects between samples. 2. Inconsistent sample preparation. 3. Carryover from previous injections.[16]1. Implement a more robust calibration strategy, such as using a stable isotope-labeled internal standard.[9] 2. Automate the sample preparation workflow if possible to improve consistency. 3. Optimize the wash steps in your LC method to prevent carryover.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Microbial Culture

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Collection: Centrifuge the microbial culture to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using methods like sonication or bead beating.

  • Extraction:

    • Add 4 volumes of a non-polar organic solvent (e.g., methyl tert-butyl ether or a 2:1 mixture of chloroform:methanol) to 1 volume of the cell lysate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully collect the organic (lower) layer containing the extracted lipids, including this compound.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS/MS mobile phase (e.g., acetonitrile or methanol).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up

This protocol is a general guideline for cleaning up a crude extract.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or C8) suitable for retaining non-polar compounds.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Loading: Load the reconstituted crude extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

  • Elution: Elute this compound from the cartridge using a strong, non-polar solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Triterpenoid Analysis
Technique Principle Selectivity Throughput Cost Suitability for this compound
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.[4]LowHighLowSuitable for initial screening but may result in significant matrix effects.[4]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[3]Moderate to HighModerateModerateGood for removing polar interferences and concentrating the analyte.
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.[3]HighModerate to HighHighExcellent for providing clean extracts and reducing matrix effects.[4][17]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Strategy sample Sample (e.g., Microbial Culture) extraction Extraction (LLE or SPE) sample->extraction cleanup Extract Clean-up extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data sil_is Stable Isotope Labeled IS lcms->sil_is matrix_matched Matrix-Matched Standards lcms->matrix_matched std_addition Standard Addition lcms->std_addition

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects cluster_mitigation Mitigation Strategies cluster_compensation Compensation Strategies start Inaccurate Quantification of this compound check_matrix_effects Suspect Matrix Effects? start->check_matrix_effects improve_sample_prep Improve Sample Preparation (LLE/SPE) check_matrix_effects->improve_sample_prep Yes end Accurate Quantification check_matrix_effects->end No optimize_lc Optimize Chromatography improve_sample_prep->optimize_lc dilute_sample Dilute Sample optimize_lc->dilute_sample use_sil_is Use Stable Isotope Labeled IS dilute_sample->use_sil_is If effects persist use_matrix_matched Use Matrix-Matched Calibration use_sil_is->use_matrix_matched use_std_addition Use Standard Addition use_matrix_matched->use_std_addition use_std_addition->end

Caption: Troubleshooting logic for matrix effects in this compound analysis.

References

Best practices for long-term storage of Tetrahymanone standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage of Tetrahymanone standards. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A: this compound is a pentacyclic triterpenoid ketone derived from the ciliate Tetrahymena. As a chemical standard, its stability is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the standard can lead to inaccurate quantification and misinterpretation of data.

Q2: What are the primary factors that can affect the stability of this compound standards?

A: The stability of chemical standards like this compound is primarily influenced by temperature, light, humidity, and the solvent used for storage. Exposure to suboptimal conditions can lead to degradation over time.

Q3: How should I handle this compound standards upon receipt?

A: Upon receipt, it is recommended to equilibrate the vial to room temperature before opening to prevent condensation, which could introduce moisture. Inspect the physical appearance of the standard. If you have any concerns, contact technical support.

Q4: Can I repeatedly open and close the container of the this compound standard?

A: Frequent opening and closing of the container should be minimized to reduce exposure to atmospheric moisture and oxygen. For frequently used standards, it is advisable to aliquot the material into smaller, single-use vials.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results Degradation of the standard, improper solvent, or incorrect concentration.Verify the storage conditions and expiry date of the standard. Prepare a fresh dilution from a new aliquot. Re-validate the analytical method.
Change in physical appearance (color, crystallinity) Degradation or contamination of the standard.Do not use the standard. Contact the manufacturer for a replacement.
Difficulty dissolving the standard The standard may have degraded or the incorrect solvent is being used.Refer to the Certificate of Analysis for the recommended solvent. Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation.
Unexpected peaks in chromatogram Presence of degradation products or impurities.Perform a purity analysis of the standard. Review the storage history and handling procedures.

Long-Term Storage Recommendations

Proper storage is critical to maintain the integrity of your this compound standard. The following table summarizes the recommended storage conditions based on general principles for ketone and triterpenoid compounds.

Storage Condition Temperature Humidity Light Solvent Duration
Short-Term 2-8°CControlledProtected from lightAs per Certificate of Analysis< 1 month
Long-Term -20°CDesiccatedProtected from lightAs per Certificate of Analysis or as a dry solid1-12 months
Extended Long-Term -80°CDesiccatedProtected from lightAs a dry solid> 12 months

Note: Specific stability data for this compound is limited. The recommendations above are based on best practices for similar chemical classes. A study on the stability of another ketone, acetoacetate, showed that at -20°C, about 40% of the compound degraded within 7 days, whereas at -80°C, only 15% degradation was observed after 40 days. This highlights the importance of ultra-low temperature storage for long-term stability.

Experimental Protocols

Protocol for Assessing the Stability of this compound Standards

This protocol outlines a general procedure for conducting a long-term stability study of a this compound standard.

1. Objective: To evaluate the stability of the this compound standard under defined long-term storage conditions.

2. Materials:

  • This compound standard
  • High-purity solvent (as specified in the Certificate of Analysis)
  • Amber glass vials with PTFE-lined caps
  • Calibrated analytical balance
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
  • Temperature and humidity-controlled storage chambers

3. Procedure:

  • Initial Analysis (Time Zero):
  • Prepare a stock solution of the this compound standard at a known concentration.
  • Analyze the freshly prepared solution by HPLC to determine the initial purity and concentration. This will serve as the baseline.
  • Sample Preparation for Storage:
  • Aliquot the this compound standard (as a solid or in solution) into multiple amber glass vials.
  • Tightly cap the vials and seal with paraffin film.
  • Storage:
  • Place the vials in the designated storage chambers at the desired long-term storage conditions (e.g., -20°C and -80°C).
  • Time-Point Analysis:
  • At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), remove a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature before opening.
  • Prepare a solution of the same concentration as the initial analysis.
  • Analyze the sample by HPLC using the same method as the initial analysis.
  • Data Analysis:
  • Compare the purity and concentration of the stored sample to the time-zero data.
  • Calculate the percentage degradation at each time point.
  • Document any changes in physical appearance.

4. Acceptance Criteria: The acceptable level of degradation will depend on the specific application. A common threshold is that the purity should not decrease by more than 5% from the initial value.

Visualizations

Potential Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound, based on known degradation mechanisms of cyclic ketones. This can involve oxidation and ring cleavage.

G This compound This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroperoxide) This compound->Oxidized_Intermediate Oxidation Ring_Cleavage_Product Ring Cleavage Product Oxidized_Intermediate->Ring_Cleavage_Product Rearrangement Further_Degradation_Products Further Degradation Products Ring_Cleavage_Product->Further_Degradation_Products Further Reactions

Caption: Hypothetical degradation pathway of this compound.

Experimental Workflow for Stability Testing

This diagram outlines the workflow for conducting a stability study on this compound standards.

G start Receive this compound Standard initial_analysis Initial Analysis (T=0) - Purity - Concentration start->initial_analysis storage_prep Prepare Aliquots for Storage initial_analysis->storage_prep storage Store at Defined Conditions (-20°C, -80°C) storage_prep->storage timepoint_analysis Time-Point Analysis (1, 3, 6, 12 months) storage->timepoint_analysis data_analysis Compare to T=0 Data & Calculate Degradation timepoint_analysis->data_analysis end Determine Shelf-Life data_analysis->end

Caption: Workflow for this compound stability testing.

Technical Support Center: Enhancing the Resolution of Tetrahymanone from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific documented methods for the separation of Tetrahymanone isomers are not extensively available in the reviewed literature. This guide provides a comprehensive framework based on established techniques for the resolution of structurally similar pentacyclic triterpenoids. The principles and protocols outlined here serve as a robust starting point for developing a specific method for this compound.

This compound, a pentacyclic triterpenoid, possesses a complex molecular structure with multiple chiral centers. The presence of these stereogenic centers gives rise to the possibility of several stereoisomers, which have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1][2] These isomers can exhibit different biological activities, making their separation and characterization crucial for research and drug development.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the resolution of this compound from its potential isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC), a powerful technique for this purpose.[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the chromatographic separation of pentacyclic triterpenoid isomers.

Q1: Why am I observing poor resolution or complete co-elution of my this compound isomers?

A1: Poor resolution is a frequent issue when separating structurally similar isomers like those of pentacyclic triterpenoids.[5] Several factors can contribute to this:

  • Inappropriate Stationary Phase: A standard C18 column may not provide the necessary selectivity to resolve subtle structural differences between isomers.

  • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving differential migration of the isomers.

  • Incorrect pH: For ionizable triterpenoids, the pH of the mobile phase can significantly influence retention and selectivity.

Troubleshooting Steps:

  • Stationary Phase Selection:

    • C30 Columns: These columns are specifically designed for the separation of hydrophobic, long-chain molecules and have shown excellent performance in resolving triterpenoid isomers.[5]

    • Phenyl Columns: These can offer alternative selectivity through π-π interactions with the analytes.

    • Chiral Stationary Phases (CSPs): If dealing with enantiomers, a chiral column is necessary to achieve separation.

  • Mobile Phase Optimization:

    • Solvent Choice: Experiment with different solvent combinations, such as acetonitrile/water and methanol/water, as the choice of organic modifier can significantly impact selectivity.

    • Additives: The addition of modifiers like β-cyclodextrin to the mobile phase can enhance the resolution of some pentacyclic triterpenoid isomers.[6][7]

    • Gradient Elution: A shallow gradient can improve the separation of closely eluting peaks.

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Troubleshooting Steps:

  • Check for Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, leading to tailing. Using an end-capped column or adding a competitive base to the mobile phase can mitigate this.

  • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analyte.

Q3: I am experiencing inconsistent retention times between runs. What should I check?

A3: Fluctuations in retention time can compromise the reliability of your analysis. The following should be investigated:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. Inconsistencies in solvent ratios or pH can lead to shifts in retention.

  • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before each injection. Insufficient equilibration is a common cause of retention time drift.

  • Temperature Control: Maintaining a constant column temperature is crucial, as temperature fluctuations can affect retention times.

  • Pump Performance: Check the HPLC pump for consistent flow rate and pressure.

Data Presentation: HPLC Parameters for Triterpenoid Isomer Separation

The following table summarizes typical HPLC conditions that have been successfully used for the separation of various pentacyclic triterpenoid isomers. These can be used as a starting point for method development for this compound.

ParameterCondition 1: Ursolic Acid & Oleanolic Acid[5]Condition 2: α-amyrin, β-amyrin, & Lupeol[4]Condition 3: Madecassic Acid & Terminolic Acid[6]
Column Acclaim C30 (3 µm, 4.6 x 150 mm)C18 (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile, Methanol, and WaterMethanol and WaterMethanol/Water with 4 mmol/L Glu-β-CD
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Charged Aerosol Detector (CAD)UV-VisUV-Vis
Resolution (Rs) > 2.7Baseline separation achievedImproved separation with additive

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Pentacyclic Triterpenoid Isomers

This protocol provides a general method that can be adapted for the separation of this compound isomers.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.
  • Dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or a mixture of methanol and chloroform).[5]
  • Sonicate the sample for 15-30 minutes to ensure complete dissolution.
  • Centrifuge the sample to pellet any insoluble material.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, CAD, or Mass Spectrometer).
  • Column: Acclaim C30 (3 µm, 4.6 x 150 mm) or equivalent.
  • Mobile Phase: Start with a mixture of acetonitrile and water (e.g., 85:15 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection:
  • UV-Vis: Monitor at a low wavelength (e.g., 210 nm) as triterpenoids often lack a strong chromophore.[5]
  • CAD/MS: Provides more universal detection for non-chromophoric compounds.

3. Data Analysis:

  • Integrate the peaks corresponding to the isomers.
  • Calculate the resolution (Rs) between adjacent peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR is the retention time and w is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.
  • Quantify the isomers using a calibration curve if standards are available.

Visualizations

Isomer_Separation_Workflow cluster_0 Method Development cluster_1 Troubleshooting start Define Separation Goal (e.g., Baseline Resolution of this compound Isomers) col_select Select HPLC Column (C30, Phenyl, Chiral) start->col_select mp_opt Optimize Mobile Phase (Solvent Ratio, Additives, pH) col_select->mp_opt param_opt Optimize Other Parameters (Flow Rate, Temperature) mp_opt->param_opt validate Validate Method (Resolution, Repeatability) param_opt->validate issue Identify Issue (Poor Resolution, Peak Tailing, etc.) validate->issue If Method Fails check_col Check Column Performance issue->check_col Resolution Issue check_mp Verify Mobile Phase Preparation issue->check_mp Retention Time Drift check_system Inspect HPLC System issue->check_system Pressure Fluctuation adjust_method Adjust Method Parameters check_col->adjust_method check_mp->adjust_method check_system->adjust_method adjust_method->col_select Re-develop

Caption: Workflow for HPLC method development and troubleshooting for isomer separation.

Logical_Troubleshooting cluster_root_cause Potential Root Causes cluster_symptoms Observed Symptoms rc_col Column-Related sym_resolution Poor Resolution rc_col->sym_resolution Inadequate Selectivity sym_tailing Peak Tailing rc_col->sym_tailing Secondary Interactions rc_mp Mobile Phase-Related rc_mp->sym_resolution Suboptimal Composition sym_retention Retention Time Drift rc_mp->sym_retention Inconsistent Preparation rc_sample Sample-Related rc_sample->sym_tailing Overload rc_system System-Related rc_system->sym_retention Temperature/Flow Fluctuation

Caption: Logical relationships between common HPLC issues and their potential root causes.

References

Technical Support Center: Purity Assessment of Synthesized Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purity assessment of synthesized heterocyclic compounds, exemplified here as "Compound X".

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of a newly synthesized heterocyclic compound?

The most common and powerful techniques for purity assessment include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for non-volatile and thermally stable compounds, providing quantitative purity data. GC-MS is suitable for volatile and thermally stable compounds and can help in identifying impurities. NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[1][2][3]

Q2: What are common sources of impurities in the synthesis of heterocyclic compounds?

Impurities can arise from various sources, including:

  • Starting materials: Impurities present in the initial reagents.

  • Side reactions: Formation of undesired by-products during the synthesis.[4]

  • Incomplete reactions: Residual starting materials or intermediates.

  • Reagents and catalysts: Leftover reagents, catalysts, or their by-products.

  • Degradation: Decomposition of the target compound during the reaction or work-up.[5][6]

  • Solvents: Residual solvents used in the synthesis or purification process.[3]

Q3: How can I identify unknown peaks in my chromatogram?

Identifying unknown peaks is a critical step in purity assessment. The primary method is to use a mass spectrometer coupled with a chromatograph (LC-MS or GC-MS). The mass spectrometer provides the mass-to-charge ratio (m/z) of the unknown compound, which can be used to deduce its molecular weight and elemental composition. Further structural elucidation can be achieved by analyzing the fragmentation pattern in the mass spectrum and by using techniques like NMR spectroscopy.

Q4: What is a reasonable target purity level for a newly synthesized compound for initial biological screening?

For initial in vitro biological screening, a purity level of >95% is generally considered acceptable. However, for more advanced studies, such as in vivo experiments or lead optimization, a much higher purity of >98% or even >99% is often required to ensure that the observed biological activity is not due to impurities.

Q5: How can I remove tightly-bound impurities that co-elute with my target compound in HPLC?

If an impurity co-elutes with your product, optimizing the HPLC method is necessary. This can involve:

  • Changing the stationary phase: Using a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).

  • Altering the mobile phase: Modifying the solvent composition, gradient slope, or pH.[7]

  • Adjusting the temperature: Running the separation at a different temperature can affect selectivity.

  • Employing an alternative chromatographic technique: Techniques like supercritical fluid chromatography (SFC) or preparative thin-layer chromatography (TLC) might provide the necessary separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purity assessment of your synthesized compound.

Observed Problem Potential Cause Recommended Solution
Multiple unexpected peaks in HPLC/GC-MS - Incomplete reaction - Side reactions - Sample degradation- Monitor the reaction progress more closely (e.g., by TLC or LC-MS) to ensure completion. - Re-optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side products. - Ensure proper sample storage and handling to prevent degradation.[5][6]
Broad or tailing peaks in HPLC - Column overload - Poor sample solubility - Column degradation- Reduce the injection volume or sample concentration. - Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. - Use a guard column and ensure the mobile phase is properly filtered and degassed. Flush the column regularly.
No peak corresponding to the target compound - Incorrect synthesis pathway - Complete degradation of the product - Instrumental issue- Verify the synthetic route and the identity of all starting materials. - Analyze the crude reaction mixture at different time points to check for product formation and stability. - Run a system suitability test with a known standard to ensure the instrument is functioning correctly.
Purity decreases over time in stored samples - Compound instability (hydrolysis, oxidation, photolysis)- Perform forced degradation studies to understand the compound's stability profile.[5][6] - Store the compound under inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.
Discrepancy between purity values from different analytical methods (e.g., HPLC vs. qNMR) - Presence of non-UV active impurities - Presence of residual solvents or water - Inaccurate integration of peaks- Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) with HPLC. - Perform Karl Fischer titration for water content and GC-HS for residual solvents.[3] - Carefully review the integration parameters in your chromatography data software.

Experimental Protocols

Detailed Methodology: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of a synthesized heterocyclic compound ("Compound X"). Method optimization will be required based on the specific properties of the compound.

1. Materials and Reagents:

  • Compound X sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Formic acid (FA) or trifluoroacetic acid (TFA) (for mobile phase modification)

  • A suitable HPLC system with a UV detector

  • A C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Sample Preparation:

  • Prepare a stock solution of Compound X at a concentration of 1 mg/mL in a suitable solvent (e.g., ACN or MeOH). Ensure the compound is fully dissolved.

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:ACN).

  • Filter the working solution through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions (Example):

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or the λmax of Compound X)

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent purity of Compound X using the following formula:

    • Purity (%) = (Area of Compound X peak / Total area of all peaks) x 100

  • This calculation assumes that all components have a similar response factor at the detection wavelength. For higher accuracy, a relative response factor should be determined for each impurity.

Visualizations

Purity_Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_evaluation Purity Evaluation cluster_pass Pass cluster_fail Fail & Troubleshoot synthesis Synthesize Compound X initial_analysis Initial Purity Screen (e.g., LC-MS) synthesis->initial_analysis purity_spec Purity > 95%? initial_analysis->purity_spec pass Proceed to Further Studies purity_spec->pass Yes identify_impurities Identify & Characterize Impurities (MS, NMR) purity_spec->identify_impurities No repurify Re-purify Sample (e.g., Preparative HPLC) identify_impurities->repurify Known Impurity resynthesize Re-evaluate & Optimize Synthesis identify_impurities->resynthesize Process-Related Impurity reanalyze Re-analyze Purified Sample repurify->reanalyze resynthesize->synthesis reanalyze->purity_spec

Caption: Workflow for troubleshooting purity issues of a synthesized compound.

References

Preventing contamination in trace-level Tetrahymanone analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trace-level Tetrahymanone analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results. Contamination control is paramount in trace-level analysis, and this guide offers detailed insights into preventing, identifying, and mitigating contamination risks throughout your workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level analysis important?

This compound is a pentacyclic triterpenoid ketone, a derivative of Tetrahymanol. Its chemical formula is C30H50O with a molecular weight of 426.72 g/mol . Trace-level analysis of this compound is crucial as it, along with its precursor Tetrahymanol, can serve as a biomarker in various scientific fields. For instance, in geology and environmental science, its presence in sediments can indicate specific microbial communities and past environmental conditions. In biological research, understanding the presence and quantity of such compounds can provide insights into cellular metabolism and adaptation, as Tetrahymanol is known to be a sterol surrogate in some eukaryotes, particularly in anaerobic environments.[1][2]

Q2: What are the primary sources of contamination in trace-level this compound analysis?

Contamination in trace-level analysis can originate from multiple sources, compromising the integrity of your results. The most common sources include:

  • Laboratory Environment: Dust, aerosols, and volatile organic compounds present in the laboratory air can settle into samples.[3][4]

  • Reagents and Solvents: Impurities in solvents, acids, and other reagents can introduce significant background noise or interfering peaks.[5][6]

  • Labware and Apparatus: Plasticizers (e.g., phthalates) from plastic containers, detergents from improperly cleaned glassware, and residues from previous analyses can leach into your samples.[5][7] Vial caps and septa are also a known source of contamination.[8][9][10]

  • Personnel: Skin cells, hair, and clothing fibers from laboratory personnel can introduce contaminants.[11]

Q3: How can I minimize background interference from my LC-MS or GC-MS system?

Minimizing system background is a continuous effort. Regular maintenance and good laboratory practices are key. Here are some recommendations:

  • Use High-Purity Solvents and Reagents: Always use HPLC or MS-grade solvents and high-purity additives.[6]

  • Dedicated Glassware: Use glassware dedicated solely to trace-level analysis to avoid cross-contamination from other experiments.[12]

  • Proper Cleaning Procedures: Implement rigorous cleaning protocols for all glassware, including acid washing and rinsing with high-purity water.[3][12][13][14][15]

  • Blank Injections: Regularly run solvent and method blanks to monitor for systemic contamination and ghost peaks.[16]

  • System Conditioning: Before running a sequence of samples, condition the column with the mobile phase to ensure a stable baseline.

Troubleshooting Guides

Issue 1: Unexpected Peaks (Ghost Peaks) in Chromatograms

Question: I am observing peaks in my blank injections and at unexpected retention times in my samples. What could be the cause and how do I resolve this?

Answer: These unexpected signals are commonly referred to as "ghost peaks" and can originate from various sources. A systematic approach is necessary to identify and eliminate them.[16][17]

Troubleshooting Steps:

  • Isolate the Source:

    • Gradient Blank: Run a gradient without an injection to see if the peaks originate from the mobile phase or the system itself.[16] Contaminated water or mobile phase additives are common culprits.

    • Solvent Injection: Inject the solvent used to dissolve your sample to check for impurities.

    • Vial and Cap Test: Run a blank with a new, clean vial and cap to rule out contamination from these sources. Leachates from septa are a frequent issue.[8][10]

  • Common Causes and Solutions:

Potential Cause Solution
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives. Filter the mobile phase before use.
Carryover from Previous Injections Implement a rigorous needle and injection port washing protocol between samples. A strong solvent wash can be effective.
Leachables from Vials/Caps Use high-quality vials and septa designed for trace analysis. Avoid prolonged sample storage in vials.[8][10]
System Contamination Clean the injector, tubing, and detector. In severe cases, column flushing or replacement may be necessary.
Issue 2: Poor Reproducibility and Signal Instability

Question: My replicate injections show high variability in peak area for this compound. What could be causing this?

Answer: Poor reproducibility in trace-level analysis often points to inconsistent sample preparation, matrix effects, or instrument instability.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Standardize Procedures: Ensure that all sample preparation steps, including extraction and dilution, are performed consistently. Use calibrated pipettes and maintain consistent timing for each step.

    • Internal Standards: For quantitative analysis, the use of a suitable internal standard is highly recommended to correct for variations in extraction efficiency and instrument response. For a pentacyclic triterpenoid like this compound, a structurally similar, stable isotope-labeled compound would be ideal.

  • Investigate Matrix Effects:

    • Matrix Spikes: Spike a known amount of this compound standard into a blank matrix sample and compare the response to a standard in a clean solvent. A significant difference indicates signal suppression or enhancement.

    • Improve Sample Cleanup: Enhance your sample preparation protocol (e.g., Solid Phase Extraction - SPE) to remove more interfering matrix components.[18] Lipids are a common source of matrix interference in biological samples.[19][20]

  • Check Instrument Performance:

    • System Suitability Tests: Before each run, perform system suitability tests to ensure the instrument is performing within specifications.

    • Detector Stability: Monitor the detector baseline for drift or excessive noise, which could indicate a failing lamp or detector.

Experimental Protocols

General Workflow for Trace-Level this compound Analysis

This protocol provides a general framework. Optimization will be required based on the specific matrix and instrumentation.

  • Sample Preparation (from a biological or environmental matrix):

    • Homogenization: Homogenize the sample if it is a solid (e.g., sediment, tissue).

    • Liquid-Liquid Extraction (LLE):

      • To the homogenized sample, add a suitable organic solvent system. For non-polar compounds like triterpenoids, a mixture like chloroform:methanol is often used.

      • Vortex or sonicate to ensure thorough mixing and extraction.

      • Centrifuge to separate the organic and aqueous phases.

      • Carefully collect the organic layer containing the lipids and triterpenoids.

    • Solid-Phase Extraction (SPE) for Cleanup:

      • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

      • Load the extracted sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove polar interferences.

      • Elute this compound with a stronger organic solvent (e.g., ethyl acetate or a more non-polar solvent).

    • Solvent Evaporation and Reconstitution:

      • Evaporate the eluent to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a small, known volume of a solvent compatible with your analytical method (e.g., acetonitrile or isopropanol).

  • Analytical Method (LC-MS/MS):

    • Chromatographic Separation:

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Mass Spectrometry Detection:

      • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often more suitable for non-polar compounds like triterpenoids than Electrospray Ionization (ESI).[21]

      • Ionization Mode: Positive ion mode.

      • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor and product ion transitions for this compound.

Quantitative Data Summary (Example)

The following table provides example quantitative parameters for a hypothetical LC-APCI-MS/MS method for this compound analysis. These values are for illustrative purposes and should be determined experimentally for your specific method and instrument.

Parameter Value Notes
Precursor Ion (m/z) 427.4 [M+H]+Calculated for C30H50O
Product Ion 1 (m/z) 409.4[M+H-H2O]+, a common fragment for triterpenoids
Product Ion 2 (m/z) 205.2A characteristic fragment from the triterpenoid backbone
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linear Range 0.5 - 500 ng/mL
Recovery from Matrix 85 - 105%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualizations

Logical Workflow for Troubleshooting Ghost Peaks

Ghost_Peak_Troubleshooting Troubleshooting Ghost Peaks start Unexpected Peak Observed q1 Run Gradient Blank (No Injection) start->q1 a1_yes Peak Present q1->a1_yes Yes a1_no Peak Absent q1->a1_no No sol_mobile_phase Source: Mobile Phase / System Action: Prepare fresh mobile phase, clean system. a1_yes->sol_mobile_phase q2 Inject Pure Solvent a1_no->q2 a2_yes Peak Present q2->a2_yes Yes a2_no Peak Absent q2->a2_no No sol_solvent Source: Sample Solvent Action: Use higher purity solvent. a2_yes->sol_solvent q3 Inject from New Vial/Cap a2_no->q3 a3_yes Peak Absent q3->a3_yes Yes a3_no Peak Present q3->a3_no No sol_vial Source: Vial / Cap Action: Use high-quality, low-bleed vials and septa. a3_yes->sol_vial sol_carryover Source: Sample Carryover Action: Improve wash procedure. a3_no->sol_carryover

Caption: A flowchart for systematically identifying the source of ghost peaks.

Tetrahymanol Biosynthesis Pathway

While a specific signaling pathway for this compound is not well-documented, understanding the biosynthesis of its precursor, Tetrahymanol, is biologically relevant. Tetrahymanol synthesis is a key adaptation for some organisms in anaerobic environments.

Tetrahymanol_Biosynthesis Bacterial Tetrahymanol Biosynthesis squalene Squalene shc Squalene-hopene cyclase (Shc) squalene->shc diploptene Diploptene ths Tetrahymanol synthase (Ths) diploptene->ths tetrahymanol Tetrahymanol oxidation Oxidation tetrahymanol->oxidation This compound This compound shc->diploptene ths->tetrahymanol oxidation->this compound

Caption: The bacterial biosynthesis pathway from squalene to this compound.

References

Technical Support Center: Refinement of Derivatization Methods for Polar Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of polar triterpenoids.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of polar triterpenoids for chromatographic analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: Incomplete Derivatization or Low Yield

Symptoms:

  • Low peak intensity for the target analyte.

  • Presence of the underivatized parent compound peak.

  • Poor reproducibility of results.

Potential Cause Troubleshooting Action Explanation
Presence of Moisture Ensure the sample is completely dry before adding derivatization reagents. This can be achieved by evaporation under a stream of nitrogen or by azeotropic removal with a solvent like toluene or methylene chloride.[1]Silylating reagents like BSTFA and TMCS are highly sensitive to moisture and will preferentially react with water, reducing the amount of reagent available for the analyte.[2]
Insufficient Reagent Use an excess of the silylating reagent. A general guideline is at least a 2:1 molar ratio of the derivatizing agent to the active hydrogen on the analyte.[2]An excess of the reagent drives the reaction towards completion, ensuring all active sites on the triterpenoid are derivatized.
Suboptimal Reaction Conditions Optimize the reaction temperature and time. For silylation with BSTFA/TMCS, heating at 60-70°C for 30-60 minutes is a common starting point. However, some sterically hindered groups may require longer reaction times or higher temperatures.[1][2]The kinetics of the derivatization reaction are dependent on temperature and time. Insufficient time or temperature can lead to an incomplete reaction.
Poor Sample Solubility Ensure the sample is fully dissolved in the reaction solvent (e.g., pyridine, acetonitrile) before and during the reaction. Gentle vortexing or sonication can aid dissolution.The derivatization reaction can only occur in the solution phase. If the triterpenoid is not fully dissolved, the reaction will be incomplete.
Steric Hindrance For sterically hindered hydroxyl or carboxyl groups, a stronger silylating reagent or the addition of a catalyst might be necessary. Using a combination of BSTFA with 1-10% TMCS can enhance the reactivity.[2]TMCS acts as a catalyst, increasing the silylating power of BSTFA, which is particularly useful for less reactive functional groups.
Issue 2: Multiple Peaks for a Single Analyte

Symptoms:

  • Appearance of several peaks in the chromatogram that correspond to the same triterpenoid.

Potential Cause Troubleshooting Action Explanation
Partial Derivatization Follow the steps to address incomplete derivatization (see Issue 1). Ensure sufficient reagent, anhydrous conditions, and optimal reaction time and temperature.If a triterpenoid has multiple active sites (e.g., hydroxyl and carboxyl groups), incomplete derivatization can result in a mixture of partially and fully derivatized molecules, each producing a different peak.
Isomerization Use milder derivatization conditions (e.g., lower temperature) if possible. Be aware that some reagents, like quaternary ammonium hydroxides (e.g., TMAH), are known to cause isomerization.[3]The derivatization conditions or the reagent itself can induce structural rearrangements (isomerization) in the triterpenoid, leading to the formation of different isomers that are separated chromatographically.
Formation of Different Silyl Derivatives This is a known phenomenon, especially with reagents like BSTFA. While often unavoidable, consistent and optimized reaction conditions can ensure a reproducible ratio of the different derivatives.BSTFA can sometimes lead to the formation of multiple trimethylsilyl (TMS) derivatives for a single compound.[4]
Tautomerism (for carbonyl compounds) For triterpenoids with carbonyl groups, perform a methoximation step prior to silylation. This converts the carbonyl group into a stable methoxime derivative, preventing the formation of different tautomers.Carbonyl compounds can exist in equilibrium as different tautomers (e.g., keto-enol), which can be derivatized to form different products. Methoximation stabilizes the carbonyl group.
Issue 3: Peak Tailing or Broad Peaks in GC-MS

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Wider than expected peaks, leading to poor resolution.

Potential Cause Troubleshooting Action Explanation
Active Sites in the GC System Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. If tailing persists, consider trimming the first few centimeters of the column.Residual silanol groups on the glass surfaces of the inlet liner or the column can interact with polar analytes, even after derivatization, causing peak tailing.[1][5]
Incomplete Derivatization Unreacted polar functional groups (hydroxyl, carboxyl) on the triterpenoid can interact with active sites in the GC system. Ensure complete derivatization as described in Issue 1.The purpose of derivatization is to mask these polar groups. If any remain, they will cause chromatographic problems.
Column Overload Dilute the sample and inject a smaller amount. If peak shape improves, column overload was the likely cause.Injecting too much sample can saturate the stationary phase of the column, leading to peak distortion.[1]
Improper Column Installation Ensure the column is installed correctly in both the injector and the detector according to the manufacturer's instructions. A poor cut on the column end can also cause peak distortion.[5][6]A poorly installed column can create dead volumes or cause the sample to be introduced to the column in a non-uniform manner.
Contamination Perform routine maintenance, including replacing the septum and cleaning the inlet liner. If the column is contaminated, it may need to be baked out at a high temperature or replaced.[6]Contaminants in the GC system can create active sites that interact with the analytes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of polar triterpenoids by GC-MS?

A1: Polar triterpenoids are generally non-volatile and thermally labile. Direct injection into a hot GC inlet can cause them to decompose rather than vaporize. Derivatization replaces polar functional groups (like -OH, -COOH, and -NH2) with less polar and more stable groups (e.g., trimethylsilyl, -TMS). This increases their volatility and thermal stability, allowing them to be analyzed by GC-MS.

Q2: What are the most common derivatization methods for polar triterpenoids for GC-MS analysis?

A2: The most common methods are:

  • Silylation: This involves replacing active hydrogens in hydroxyl, carboxyl, and amino groups with a trimethylsilyl (TMS) group. The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst such as Trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.[2]

  • Methoximation: This is used specifically for compounds containing carbonyl (ketone or aldehyde) groups. It is performed prior to silylation to prevent the formation of multiple derivatives from different tautomeric forms of the carbonyl group.

Q3: How do I choose the right derivatization reagent?

A3: The choice of reagent depends on the functional groups present in your triterpenoid:

  • For hydroxyl and carboxyl groups, BSTFA or MSTFA, often with TMCS as a catalyst, are excellent choices.

  • For carbonyl groups, a two-step process of methoximation followed by silylation is recommended.

  • For highly polar compounds like triterpenoid saponins, analysis by LC-MS is generally preferred as their high molecular weight and large number of polar groups make them difficult to derivatize completely and volatilize for GC-MS. If GC-MS must be used, acid hydrolysis to cleave the sugar moieties followed by silylation of the resulting aglycone is a common approach.

Q4: My silylating reagent has turned cloudy. Can I still use it?

A4: Cloudiness in silylating reagents is often a sign of hydrolysis due to exposure to moisture. It is best to use a fresh, unopened vial of the reagent to ensure optimal derivatization efficiency. Always handle these reagents under anhydrous conditions (e.g., in a desiccator or under a stream of dry nitrogen).

Q5: What is the role of pyridine in silylation reactions?

A5: Pyridine is often used as a solvent for silylation reactions because it is a good solvent for many organic compounds and can also act as an HCl scavenger. When TMCS is used as a catalyst, HCl is produced as a byproduct, and pyridine neutralizes it, preventing potential side reactions.[7]

Q6: Can I analyze triterpenoid saponins directly by GC-MS after derivatization?

A6: Direct analysis of intact triterpenoid saponins by GC-MS is very challenging and generally not recommended. Their high molecular weight and the large number of hydroxyl groups on the sugar moieties make them extremely difficult to derivatize completely and volatilize. The more common approach is to first hydrolyze the saponin to cleave the sugar chains, and then derivatize the resulting triterpenoid aglycone for GC-MS analysis. For intact saponin analysis, LC-MS is the method of choice.

Experimental Protocols

Protocol 1: Silylation of Polar Triterpenoids using BSTFA with TMCS

This protocol is suitable for triterpenoids containing hydroxyl and/or carboxyl groups.

Materials:

  • Dried sample extract containing polar triterpenoids.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or acetonitrile.

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps).

  • Heating block or oven.

  • Nitrogen gas supply for evaporation.

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried plant extract or a known amount of a standard into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all traces of water.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex briefly. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Two-Step Methoximation and Silylation

This protocol is designed for triterpenoids containing carbonyl groups, in addition to hydroxyl and/or carboxyl groups.

Materials:

  • All materials from Protocol 1.

  • Methoxyamine hydrochloride.

Procedure:

  • Sample Preparation: Prepare the dried sample in a reaction vial as described in Protocol 1.

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly, vortex, and heat at 60°C for 60 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS to the vial containing the methoximated sample.

    • Cap the vial tightly, vortex, and heat at 70°C for 60 minutes.

  • Cooling and Analysis: After the silylation step, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Data Presentation

Table 1: Optimized Silylation Conditions for Pentacyclic Triterpenes

This table summarizes the optimized derivatization conditions from a study by Jemmali et al. (2016) for a mixture of eleven standard pentacyclic triterpenes.[8]

ParameterOptimized Condition
Derivatization Reagents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in Pyridine
Reagent Ratio (v/v/v) BSTFA:TMCS:Pyridine = 22:13:65
Reaction Temperature 30°C
Reaction Time 2 hours
Outcome Efficient derivatization of all hydroxyl and carboxylic acid groups.

Visualizations

General Workflow for Derivatization and GC-MS Analysis

G General Workflow for Derivatization and GC-MS Analysis of Polar Triterpenoids cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis a Plant Material / Extract b Drying / Solvent Evaporation a->b c Addition of Reagents (e.g., BSTFA/TMCS, Pyridine) b->c Anhydrous Sample d Heating / Reaction c->d e GC-MS Injection d->e Derivatized Sample f Data Acquisition & Processing e->f

Caption: A general workflow for the analysis of polar triterpenoids.

Logical Flow for Troubleshooting Peak Tailing

G Troubleshooting Workflow for Peak Tailing cluster_physical Physical Issues cluster_chemical Chemical Interactions start Peak Tailing Observed q1 Are all peaks tailing? start->q1 p1 Check Column Installation q1->p1 Yes c1 Verify Complete Derivatization (Check Moisture, Reagent Amount) q1->c1 No (Only some peaks) p2 Inspect/Replace Inlet Liner p1->p2 p3 Check for Column Overload (Dilute Sample) p2->p3 c2 Use Deactivated Liner/Column c1->c2 c3 Trim Front of Column c2->c3

Caption: A logical diagram for troubleshooting peak tailing issues.

References

Technical Support Center: Quantitative Tetramethylenedisulfotetramine (TETS) Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The initial query referenced "Tetrahymanone." However, the relevant scientific literature for the quantitative analysis of the potent neurotoxin refers to it as tetramethylenedisulfotetramine (TETS) , commonly shortened to tetramine . This guide will use the scientifically recognized nomenclature.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of tetramethylenedisulfotetramine (TETS).

Frequently Asked Questions (FAQs)

Q1: My TETS calibration curve is non-linear, showing a plateau at higher concentrations. What is the likely cause?

A1: This is a common issue often indicative of detector saturation or ionization suppression in the mass spectrometer. At high concentrations of TETS, the detector's response may no longer be proportional to the analyte concentration. Similarly, a high concentration of co-eluting matrix components or the analyte itself can suppress the ionization efficiency in the electrospray source.

Q2: I'm observing poor linearity (low R² value) across my entire TETS calibration range. What should I investigate?

A2: Poor linearity across the entire calibration range often points to systematic errors in standard preparation or issues with the analytical method itself. Inaccurate serial dilutions, instability of TETS in the diluent, or inappropriate choice of internal standard can all contribute to this problem. Additionally, sub-optimal chromatographic conditions leading to poor peak shape can also affect linearity.

Q3: My TETS recovery is low and inconsistent. What are the potential causes?

A3: Low and variable recovery of TETS is frequently linked to the sample preparation process. Inefficient extraction from the sample matrix using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is a primary suspect. The choice of extraction sorbent or solvent, pH of the sample, and elution conditions all play a critical role. Adsorption of the analyte to labware can also contribute to loss.

Q4: I'm experiencing significant matrix effects in my TETS analysis of biological samples. How can I mitigate this?

A4: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in the bioanalysis of TETS.[1][2][3][4][5] These effects arise from co-eluting endogenous components from the sample matrix (e.g., phospholipids in plasma).[3] To mitigate matrix effects, consider the following:

  • Improved Sample Cleanup: Employ more rigorous extraction and cleanup procedures to remove interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC/UPLC method to achieve better separation of TETS from matrix interferences.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix effect.

Troubleshooting Guides

Issue 1: Non-Linearity of the Calibration Curve
Symptom Potential Cause Troubleshooting Steps
Curve plateaus at high concentrationsDetector saturation1. Extend the calibration curve to lower concentrations to find the linear range.2. Reduce the injection volume.3. If possible, use a less intense precursor-to-product ion transition for quantification at high concentrations.
Poor R² value across the entire rangeInaccurate standard preparation1. Prepare fresh stock and working standard solutions.2. Verify the accuracy of pipettes and other volumetric labware.3. Consider using a different solvent for dilution if stability is a concern.
Inappropriate internal standard (IS)1. Ensure the IS is chemically similar to TETS and co-elutes.2. A stable isotope-labeled TETS is the ideal IS.3. Verify that the IS response is consistent across all calibration points.
Sub-optimal chromatography1. Check for peak fronting or tailing and address the cause (e.g., column degradation, inappropriate mobile phase).2. Ensure adequate separation from matrix components.
Issue 2: Poor Reproducibility and Low Sensitivity
Symptom Potential Cause Troubleshooting Steps
Inconsistent peak areas for replicate injectionsAutosampler issues1. Check for air bubbles in the syringe and sample loop.2. Ensure the injection needle is correctly aligned and not partially blocked.3. Verify the injection volume accuracy.
TETS instability1. Investigate the stability of TETS in the sample solvent and at the storage temperature.[6] TETS has been shown to be less stable in aqueous solutions compared to organic solvents.[6]
Low signal-to-noise ratioInefficient ionization1. Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).2. Ensure the mobile phase composition is compatible with efficient electrospray ionization.
Poor extraction recovery1. Optimize the sample preparation method (see Issue 3 below).2. Ensure complete evaporation and reconstitution of the sample extract.
Matrix-induced ion suppression1. Improve sample cleanup to remove interfering components.2. Adjust chromatography to separate TETS from the suppression zone.
Issue 3: Low Recovery During Sample Preparation
Symptom Potential Cause Troubleshooting Steps
Low recovery from Solid-Phase Extraction (SPE)Inappropriate sorbent1. Screen different SPE sorbent types (e.g., C8, C18, mixed-mode) to find the one with the best retention and elution characteristics for TETS.
Sub-optimal wash and elution steps1. Ensure the wash solvent is strong enough to remove interferences but not elute TETS.2. Optimize the elution solvent composition and volume to ensure complete recovery of TETS from the sorbent.
Incomplete drying1. For some SPE protocols, a thorough drying step is crucial to prevent breakthrough.
Low recovery from Liquid-Liquid Extraction (LLE)Incorrect solvent polarity or pH1. Test different extraction solvents with varying polarities.2. Adjust the pH of the aqueous sample to ensure TETS is in a neutral form for efficient extraction into an organic solvent.
Emulsion formation1. Centrifuge at a higher speed or for a longer duration.2. Add salt to the aqueous phase to break the emulsion.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on TETS analysis using LC-MS/MS.

Table 1: Calibration Curve Parameters for TETS in Different Matrices

MatrixCalibration Range (µg/mL)Regression ModelCorrelation Coefficient (R²)Reference
Beverages0.10 - 10Quadratic (1/x weighting)> 0.990[6]
Beverages0.25 - 5Linear> 0.990[6]
Various Foods0.5 - 20LinearNot specified[7]
Blood and UrineNot specifiedLinear> 0.998[8]

Table 2: Recovery of TETS from Different Matrices Using Various Extraction Methods

MatrixExtraction MethodFortification Levels (µg/mL)Recovery (%)Reference
BeveragesC8 SPE2.513 - 95[6]
BeveragesLLE2.5 and 0.2510 - 101[9]
Various FoodsMASENot specified12 - 86[1]
Various FoodsSBSENot specified36 - 130[1]
Various FoodsHS-SPMENot specified50 - 200[1]

MASE: Membrane Assisted Solvent Extraction; SBSE: Stir Bar Sorptive Extraction; HS-SPME: Headspace Solid Phase Microextraction

Table 3: Limits of Quantification (LOQ) for TETS in Different Matrices

MatrixAnalytical MethodLOQ (µg/mL)Reference
BeveragesLC-MS/MS0.10[9]
BeveragesGC-MS0.15[9]

Experimental Protocols

Protocol 1: Extraction of TETS from Beverages using SPE

This protocol is adapted from studies involving the analysis of TETS in various beverage matrices.[6][9]

  • Sample Preparation:

    • Centrifuge the beverage sample to pellet any solid material.

    • Take a known volume (e.g., 1 mL) of the supernatant.

    • Spike with an appropriate internal standard.

  • Solid-Phase Extraction (C8 cartridge):

    • Conditioning: Condition the C8 SPE cartridge with methanol followed by deionized water.

    • Loading: Load the prepared sample onto the cartridge.

    • Washing: Wash the cartridge with deionized water to remove interfering substances.

    • Elution: Elute TETS from the cartridge with an appropriate solvent (e.g., acetonitrile or methanol).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase compatible solvent.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of TETS

The following are typical starting parameters for the LC-MS/MS analysis of TETS. Optimization will be required for specific instrumentation and matrices.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute TETS, and then re-equilibrate.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • TETS Precursor Ion (m/z): 347 (as [M+Na]⁺) or other adducts depending on mobile phase.

      • TETS Product Ions (m/z): 268 (quantifier), 175, 148 (qualifiers).[7][9]

    • Optimize cone voltage and collision energy for each transition.

Visualizations

Signaling Pathway of TETS Neurotoxicity

The primary mechanism of TETS neurotoxicity is the non-competitive antagonism of the GABA-A receptor. This blockade of inhibitory neurotransmission leads to neuronal hyperexcitability. Downstream effects include the involvement of NMDA receptors and a subsequent increase in intracellular calcium levels, contributing to excitotoxicity.[10][11][12]

TETS_Signaling_Pathway cluster_neuron Neuron TETS TETS GABA_A GABA-A Receptor TETS->GABA_A Antagonizes Chloride_Channel Cl- Channel (Closed) Depolarization Membrane Depolarization Chloride_Channel->Depolarization Prevents Cl⁻ Influx NMDA_R NMDA Receptor Depolarization->NMDA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows Excitotoxicity Excitotoxicity & Seizures Ca_Influx->Excitotoxicity Leads to GABA GABA GABA->GABA_A Binds to

TETS Neurotoxicity Signaling Pathway
Experimental Workflow for TETS Quantification

This diagram outlines a typical workflow for the quantitative analysis of TETS in a given sample matrix.

TETS_Quantification_Workflow start Sample Collection prep Sample Preparation (e.g., Homogenization) start->prep is_spike Internal Standard Spiking prep->is_spike extraction Extraction (SPE or LLE) is_spike->extraction cleanup Cleanup & Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis (Calibration Curve) lcms->data_analysis quantification Quantification of TETS data_analysis->quantification

Workflow for TETS Quantitative Analysis

References

Validation & Comparative

A Comparative Guide to Tetrahymanone and Gammacerane as Paleoenvironmental Proxies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key biomarkers, tetrahymanone and gammacerane, used in paleoenvironmental reconstructions. By examining their biochemical origins, diagenetic pathways, and applications as proxies, this document aims to equip researchers with the necessary information to effectively utilize these molecules in their studies.

Introduction to Paleoenvironmental Proxies

Paleoenvironmental proxies are preserved physical, chemical, or biological materials that can be analyzed to infer past environmental conditions. Lipid biomarkers, such as this compound and gammacerane, are particularly valuable due to their chemical stability over geological timescales and their specific biological sources, which can provide detailed insights into past ecosystems.

Overview of this compound and Gammacerane

Gammacerane is a pentacyclic triterpenoid hydrocarbon found in sedimentary rocks and petroleum. Its precursor is understood to be tetrahymanol, a lipid produced by certain eukaryotes and bacteria. This compound is a ketone intermediate in the diagenetic transformation of tetrahymanol to gammacerane. The presence and abundance of gammacerane, often quantified as the gammacerane index, are widely used to infer water column stratification and, in some cases, hypersalinity in ancient depositional environments.[1][2][3]

Data Presentation: Quantitative Comparison

The utility of these biomarkers as paleoenvironmental proxies is best understood through quantitative analysis of their distribution in various settings. The gammacerane index, calculated as the ratio of gammacerane to a specific hopane (C30 αβ-hopane), is a commonly used metric.

ParameterThis compoundGammacerane
Primary Biological Precursor TetrahymanolTetrahymanol (via this compound)
Typical Depositional Environments Sediments with preserved organic matter from tetrahymanol producersAnoxic, stratified water columns; saline and freshwater lacustrine and marine environments[3][4]
Preservation Potential Lower; as a diagenetic intermediate, it is less stable over long geological timescales.Higher; it is the geologically stable end-product of tetrahymanol diagenesis.
Gammacerane Index Ranges Not applicableFreshwater to slightly brackish: 0.08 - 0.30Semi-brackish: 0.30 - 0.82Brackish: 0.78 - 1.45[3]
Correlation with Salinity Indirectly, through its precursor's production in stratified, sometimes saline, environments.Positive correlation observed in many studies; higher index values often suggest higher salinity and stronger stratification.[3][4]
Correlation with Water Column Stratification Indirectly, as tetrahymanol-producing organisms can thrive at the chemocline of stratified water bodies.Strong indicator of persistent water column stratification.[1][3]

Signaling and Diagenetic Pathways

The biosynthesis of the precursor molecule, tetrahymanol, differs between eukaryotes and bacteria. In eukaryotes such as the ciliate Tetrahymena, squalene is directly cyclized to tetrahymanol. In bacteria, it is a two-step process involving the conversion of squalene to a hopene molecule, followed by a ring expansion to form tetrahymanol.[1][2][5] During diagenesis, tetrahymanol is believed to be oxidized to this compound, which is then reduced to gammacerane.

G cluster_eukaryotic Eukaryotic Biosynthesis cluster_bacterial Bacterial Biosynthesis cluster_diagenesis Diagenesis Squalene_e Squalene Tetrahymanol_e Tetrahymanol Squalene_e->Tetrahymanol_e Squalene-tetrahymanol cyclase (STC) Tetrahymanol_d Tetrahymanol Tetrahymanol_e->Tetrahymanol_d Squalene_b Squalene Hopene Hopene Squalene_b->Hopene Squalene-hopene cyclase (SHC) Tetrahymanol_b Tetrahymanol Hopene->Tetrahymanol_b Tetrahymanol synthase (Ths) Tetrahymanol_b->Tetrahymanol_d This compound This compound Tetrahymanol_d->this compound Oxidation Gammacerane Gammacerane This compound->Gammacerane Reduction G cluster_prep Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis A Sediment/Rock Sample B Freeze-dry & Grind A->B C Solvent Extraction (DCM:MeOH) B->C D Centrifuge & Concentrate C->D E Total Lipid Extract (TLE) D->E F Silica Gel Column Chromatography E->F G Aliphatic Fraction (contains Gammacerane) F->G H Polar Fraction (contains this compound) F->H I GC-MS Analysis G->I H->I

References

A Structural and Functional Comparison of Tetrahymanone and Hopanoids in Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural characteristics, biosynthetic pathways, and functional roles of tetrahymanone and hopanoids, two important classes of bacterial and eukaryotic membrane lipids. The information presented is supported by experimental data to aid in the understanding of these sterol surrogates and their potential as targets for drug development.

Introduction

In the intricate architecture of cellular membranes, lipids play a pivotal role in maintaining structural integrity and modulating a vast array of biological processes. While eukaryotes utilize sterols, such as cholesterol, to regulate membrane fluidity and permeability, many bacteria and some eukaryotes have evolved to synthesize sterol-like molecules, including hopanoids and tetrahymanol (the precursor to this compound). These pentacyclic triterpenoids are considered functional analogues of sterols and are crucial for the adaptation of microorganisms to diverse environmental conditions.[1][2] This guide delves into a detailed comparison of the structural features, biosynthetic origins, and membrane-altering properties of this compound and hopanoids.

Chemical Structures: A Tale of Five Rings

At their core, both this compound and hopanoids are pentacyclic triterpenoids derived from the C30 hydrocarbon squalene.[3][4] However, subtle yet significant differences in their ring structures and side chains dictate their specific interactions within the lipid bilayer.

Hopanoids are characterized by a conserved pentacyclic hopane skeleton.[5] This basic structure can be extensively modified with various functional groups, leading to a diverse family of molecules, including diploptene, diplopterol, and the more complex bacteriohopanepolyols (BHPs), which feature a polyhydroxylated side chain.[1][5]

Tetrahymanol, the alcoholic precursor to this compound, is also a pentacyclic triterpenoid. A key structural distinction from the hopane skeleton is the presence of a six-membered E-ring in tetrahymanol, in contrast to the five-membered E-ring found in hopanoids.[6] this compound is the corresponding ketone, with a carbonyl group at the C-3 position.

Table 1: Key Structural Differences between this compound and Hopanoids

FeatureThis compoundHopanoids
Core Skeleton GammaceraneHopane
E-Ring Size 6-membered5-membered
Key Functional Group C-3 KetoneVaried (e.g., hydroxyl, polyol side chain)
Common Examples This compoundDiploptene, Diplopterol, Bacteriohopanetetrol

Biosynthetic Pathways: Convergent Evolution at Play

The biosynthesis of both this compound and hopanoids originates from the linear isoprenoid, squalene. However, the enzymatic machinery and intermediate steps involved showcase a fascinating example of convergent evolution, where different organisms have developed distinct pathways to synthesize structurally and functionally similar molecules.

Hopanoid Biosynthesis

The key enzyme in hopanoid biosynthesis is squalene-hopene cyclase (SHC) . This enzyme catalyzes the direct, oxygen-independent cyclization of squalene to form the foundational hopanoid, diploptene.[3][7] From diploptene, a cascade of enzymatic modifications can lead to the diverse array of hopanoids found in nature.[5]

Hopanoid_Biosynthesis Squalene Squalene Diploptene Diploptene Squalene->Diploptene Squalene-Hopene Cyclase (SHC) Other_Hopanoids Diplopterol, Bacteriohopanepolyols, etc. Diploptene->Other_Hopanoids Further modifications

Hopanoid biosynthetic pathway.
This compound Biosynthesis

The biosynthesis of tetrahymanol, the precursor to this compound, follows two distinct pathways in bacteria and eukaryotes:

  • Bacterial Pathway: In some bacteria, the synthesis of tetrahymanol is a two-step process that begins with the SHC-catalyzed formation of diploptene, the same precursor as for other hopanoids. Subsequently, the enzyme tetrahymanol synthase (Ths) acts on diploptene to yield tetrahymanol.[1][8][9]

  • Eukaryotic Pathway: In ciliates such as Tetrahymena, a different enzyme, squalene-tetrahymanol cyclase (STC) , directly converts squalene into tetrahymanol in a single step.[8][10]

This compound is then formed through the oxidation of tetrahymanol.

Biosynthesis of this compound.

Functional Comparison: Modulators of Membrane Properties

Both hopanoids and tetrahymanol are integral components of cellular membranes, where they perform functions analogous to those of sterols in eukaryotes. Their primary role is to modulate the physical properties of the lipid bilayer, thereby influencing membrane fluidity, permeability, and the formation of lipid microdomains.[1][2]

Membrane Fluidity and Lipid Ordering

Hopanoids have been shown to increase the order of lipid packing in membranes, leading to a decrease in membrane fluidity.[2][11] This ordering effect is crucial for bacteria to adapt to environmental stresses such as changes in temperature and pH.[12] Experimental evidence from studies using fluorescent probes like Laurdan and di-4-ANEPPDHQ indicates that hopanoids induce a more ordered membrane state, reflected by an increase in the generalized polarization (GP) value. While direct comparative studies are limited, tetrahymanol is also believed to play a similar role in ordering the membranes of eukaryotes that lack sterols.[2][4]

Membrane Permeability

A consequence of increased lipid packing is a reduction in membrane permeability. Hopanoids contribute to the barrier function of bacterial membranes, making them less permeable to certain molecules, including some antibiotics.[13][14] Studies on hopanoid-deficient bacterial mutants have demonstrated increased sensitivity to various chemical stressors, highlighting the importance of these lipids in maintaining membrane integrity.[6][13]

Table 2: Functional Comparison of Hopanoids and Tetrahymanol/Tetrahymanone

FunctionHopanoidsTetrahymanol/Tetrahymanone
Primary Role Sterol surrogate in bacteriaSterol surrogate in some eukaryotes
Effect on Fluidity DecreasePresumed to decrease
Effect on Permeability DecreasePresumed to decrease
Lipid Interactions Interacts with lipid A in outer membranesIntercalates within the phospholipid bilayer
Stress Response Important for tolerance to pH, temperature, and chemical stressImportant in anaerobic environments where sterol synthesis is not possible

Experimental Protocols

Measurement of Membrane Fluidity using Laurdan

This protocol describes the use of the fluorescent probe Laurdan to assess membrane fluidity by measuring its generalized polarization (GP). Laurdan's emission spectrum is sensitive to the polarity of its environment; it exhibits a blue shift in more ordered, less hydrated membranes.

1. Probe Preparation:

  • Prepare a 1 mM stock solution of Laurdan in dimethylformamide (DMF).

  • Store the stock solution at -20°C, protected from light.

2. Cell/Liposome Labeling:

  • Grow bacterial cells to the desired optical density or prepare liposomes of the desired lipid composition.

  • Add the Laurdan stock solution to the cell suspension or liposome solution to a final concentration of 10 µM.

  • Incubate for 30 minutes at room temperature in the dark.

3. Fluorescence Measurement:

  • Transfer the labeled sample to a quartz cuvette.

  • Use a spectrofluorometer with an excitation wavelength set to 350 nm.

  • Record the emission spectrum from 400 nm to 550 nm.

  • Measure the fluorescence intensity at 440 nm (I440) and 490 nm (I490).

4. GP Calculation:

  • Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

  • An increase in the GP value corresponds to a decrease in membrane fluidity.[15][16]

Membrane Permeability Assay (Antibiotic Disc Diffusion)

This method provides an indirect measure of membrane permeability by assessing the sensitivity of bacteria to antibiotics that must cross the cell membrane.

1. Culture Preparation:

  • Grow wild-type and hopanoid/tetrahymanol-deficient mutant bacterial strains to mid-log phase in an appropriate liquid medium.

  • Adjust the culture turbidity to a 0.5 McFarland standard.

2. Plate Inoculation:

  • Using a sterile cotton swab, evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) with the bacterial suspension.

3. Antibiotic Disc Application:

  • Aseptically place paper discs impregnated with a known concentration of a specific antibiotic (e.g., rifampicin, erythromycin) onto the surface of the inoculated agar.

4. Incubation:

  • Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.

5. Measurement and Interpretation:

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

  • A larger zone of inhibition in the mutant strain compared to the wild-type indicates increased sensitivity to the antibiotic, suggesting higher membrane permeability.[13]

Conclusion

This compound and hopanoids, while structurally distinct, represent a remarkable instance of convergent evolution, fulfilling the essential role of membrane rigidifiers in the absence of sterols. Their unique biosynthetic pathways offer potential targets for the development of novel antimicrobial agents. A deeper understanding of how these molecules modulate the biophysical properties of membranes will continue to be a fertile area of research, with implications for microbiology, biotechnology, and drug discovery. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate functions of these fascinating molecules.

References

Inter-Laboratory Cross-Validation of Analytical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and scientific research, the ability to reproduce analytical results across different laboratories is paramount. Cross-validation of analytical methods is a critical process that ensures data integrity, reliability, and comparability, regardless of where the analysis is performed. This guide provides a comprehensive overview of the cross-validation process, presenting hypothetical data for the analysis of a novel compound, "Tetrahymanone," to illustrate the comparison of results between different analytical laboratories. This document is intended for researchers, scientists, and drug development professionals to underscore the importance of robust inter-laboratory analytical performance.

Introduction to Cross-Validation

The globalization of clinical trials and the increasing collaboration between research institutions necessitate the transfer of analytical methods between laboratories.[1][2] Cross-validation is the formal process of verifying that a validated analytical method performs equivalently in a receiving laboratory as it did in the originating laboratory.[2] This process is essential for ensuring that data generated at different sites can be reliably combined and compared in regulatory submissions and scientific publications.[1][3] The primary goal is to identify and address any systematic bias between laboratories that could affect the interpretation of study results.[2][3]

Experimental Protocols

A successful cross-validation study hinges on meticulously planned and executed experimental protocols. The following outlines a typical methodology for the cross-validation of an HPLC-UV method for the quantification of "this compound" in human plasma between two laboratories (Lab A and Lab B).

2.1. Bioanalytical Method Summary

  • Analyte: this compound

  • Internal Standard (IS): A structurally similar compound with stable isotope labeling.

  • Matrix: Human Plasma

  • Analytical Technique: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water.

  • Detection Wavelength: 254 nm.

  • Quantification: Peak area ratio of the analyte to the internal standard.

2.2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2.3. Cross-Validation Experimental Design

The cross-validation study should include the analysis of both spiked quality control (QC) samples and incurred samples (samples from a clinical study) by both laboratories.[4]

  • Spiked QC Samples: A set of QC samples at low, medium, and high concentrations are prepared by one laboratory and divided into two sets. One set is analyzed by the originating lab (Lab A), and the other set is shipped frozen to the receiving lab (Lab B) for analysis.

  • Incurred Samples: A selection of at least 20-30 incurred samples from a pharmacokinetic study are analyzed by both laboratories to assess the method's performance with real-world samples.

Data Presentation and Comparison

The following tables summarize the hypothetical quantitative data from the cross-validation study between Lab A and Lab B for the analysis of this compound.

Table 1: Comparison of Inter-Assay Precision and Accuracy for Quality Control Samples

LaboratoryParameterLLOQ QC (5 ng/mL)Low QC (15 ng/mL)Mid QC (150 ng/mL)High QC (800 ng/mL)
Lab A Precision (%CV) 6.8%5.2%3.5%2.8%
Accuracy (%Bias) -3.2%2.5%-1.8%0.9%
Lab B Precision (%CV) 7.5%5.9%4.1%3.2%
Accuracy (%Bias) -4.5%3.1%-2.4%1.3%
  • LLOQ QC: Lower Limit of Quantification Quality Control; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent deviation from the nominal concentration.

Table 2: Comparison of Linearity and Reproducibility of Calibration Curves

LaboratoryParameterValue
Lab A Calibration Range 5 - 1000 ng/mL
Coefficient of Determination (r²) 0.9985
Regression Equation y = 0.0054x + 0.0012
Lab B Calibration Range 5 - 1000 ng/mL
Coefficient of Determination (r²) 0.9979
Regression Equation y = 0.0052x + 0.0018

Table 3: Comparison of Incurred Sample Reanalysis

Number of Incurred Samples AnalyzedNumber of Samples with %Difference ≤ 20%Percentage of Samples Meeting Acceptance Criteria
302893.3%
  • Acceptance Criterion: At least two-thirds (67%) of the incurred samples should have a percent difference between the two laboratories of ≤ 20%.[4]

Visualizations

Experimental Workflow for Inter-Laboratory Cross-Validation

G cluster_prep Sample Preparation (Lab A) cluster_labA Originating Lab (Lab A) cluster_labB Receiving Lab (Lab B) cluster_compare Data Comparison prep_qc Prepare Spiked QC Samples (Low, Mid, High) split_qc Split QC Samples into Two Sets prep_qc->split_qc analyze_A_qc Analyze QC Set 1 split_qc->analyze_A_qc Set 1 analyze_B_qc Analyze QC Set 2 split_qc->analyze_B_qc Set 2 (Shipped Frozen) compare_qc Compare QC Results (Precision & Accuracy) analyze_A_qc->compare_qc analyze_A_incurred Analyze Incurred Samples compare_incurred Compare Incurred Sample Results (% Difference) analyze_A_incurred->compare_incurred analyze_B_qc->compare_qc analyze_B_incurred Analyze Incurred Samples analyze_B_incurred->compare_incurred final_report Final Cross-Validation Report compare_qc->final_report Assess Method Equivalency compare_incurred->final_report Assess Method Equivalency incurred_samples Incurred Clinical Samples incurred_samples->analyze_A_incurred incurred_samples->analyze_B_incurred

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

Hypothetical Signaling Pathway of this compound

G This compound This compound Receptor Target Receptor This compound->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway activated by this compound.

Conclusion

The hypothetical data presented in this guide demonstrates a successful cross-validation between two laboratories for the analysis of "this compound." The precision and accuracy of the quality control samples were comparable, the calibration curves showed good linearity and reproducibility, and the reanalysis of incurred samples met the acceptance criteria. These results would provide a high degree of confidence that the analytical method is robust and transferable, and that data generated by both laboratories can be reliably combined for clinical study reports and regulatory submissions. The process of inter-laboratory comparison is a cornerstone of quality assurance in regulated bioanalysis, ensuring the global harmonization and acceptance of analytical data.[5]

References

A Comparative Guide to Tetrahymanone and Other Triterpenoid Ketones in Sedimentary Records

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tetrahymanone and other significant triterpenoid ketones—friedelin, oleanone, and arborinone—as biomarkers in sedimentary records. The information presented is based on a synthesis of current scientific literature, offering insights into their sources, diagenetic pathways, and analytical considerations. While direct quantitative comparisons across all compounds in a single study are limited, this guide consolidates available data to inform paleoenvironmental reconstructions and biomarker-based research.

Introduction to Triterpenoid Ketones as Biomarkers

Pentacyclic triterpenoids are a diverse class of natural products that are valuable as molecular fossils, or biomarkers, in geological records. Their chemical stability allows them to be preserved in sediments for millions of years, providing crucial information about past ecosystems, climates, and the evolution of life. Triterpenoid ketones, in particular, are important indicators of specific biological sources and the diagenetic conditions of the sediment.

Comparative Analysis of Key Triterpenoid Ketones

This section details the origin, biomarker significance, and relative stability of this compound, friedelin, oleanone, and arborinone.

This compound

  • Source: Primarily produced by bacterivorous ciliates (protozoa), such as Tetrahymena. It is also synthesized by some bacteria. Its diagenetic product is gammacerane.

  • Biomarker Significance: The presence of this compound or its diagenetic product, gammacerane, is often used as an indicator of water column stratification and anoxic or suboxic conditions at the sediment-water interface. This is because the precursor organisms thrive in such environments.

  • Diagenetic Stability: this compound is relatively stable under anoxic conditions. However, like other triterpenoids, it is susceptible to degradation in oxic environments.

Friedelin

  • Source: A widespread triterpenoid found in the epicuticular waxes of numerous higher plants, particularly angiosperms, as well as in mosses and lichens[1][2][3][4].

  • Biomarker Significance: Friedelin is a recognized biomarker for terrestrial input from higher plants into sedimentary organic matter[1][2]. Its presence can indicate the contribution of vascular plant material to a depositional environment.

  • Diagenetic Stability: Friedelin is a relatively stable ketone. Triterpenoids, in general, are known to be susceptible to degradation in oxic environments[1]. Under anoxic conditions, diagenetic alteration can lead to the formation of other triterpenoid derivatives.

Oleanone

  • Source: Oleanone is a diagenetic oxidation product of β-amyrin, a common triterpenoid alcohol found predominantly in angiosperms (flowering plants).

  • Biomarker Significance: The diagenetic product of oleanone and other oleanoid precursors, 18α(H)-oleanane, is a key biomarker for angiosperm input in sediments and crude oils of Cretaceous age or younger[1][5]. The "oleanane index," which compares the abundance of oleanane to hopane, is used to assess the age and terrestrial contribution to source rocks[1][5].

  • Diagenetic Stability: As a ketone, oleanone is relatively stable. However, the overall stability of oleanane precursors and their diagenetic products is influenced by redox conditions, with better preservation under anoxic settings.

Arborinone

  • Source: Arborinone and its isomer, isoarborinone, are associated with terrestrial organic matter, with some studies suggesting a potential link to grasses (Poaceae). However, their precise biological sources are not as well-constrained as other triterpenoids.

  • Biomarker Significance: The presence of arborinones can indicate the input of terrestrial plant material into sediments. Further research is needed to refine their specific utility as a biomarker for particular plant families.

  • Diagenetic Stability: The stability of arborinone is expected to be comparable to other pentacyclic triterpenoid ketones, with a higher preservation potential in anoxic depositional environments.

Quantitative Data Summary

Directly comparative quantitative data for these four triterpenoid ketones in a single sedimentary setting is scarce in the published literature. The abundance of each biomarker is highly dependent on the specific depositional environment, the original biomass input, and the subsequent diagenetic history. The following table provides a generalized summary based on existing knowledge.

BiomarkerTypical Biological Source(s)Typical Sedimentary AbundanceInferred Relative Stability (Anoxic Conditions)Inferred Relative Stability (Oxic Conditions)
This compound Ciliates, some bacteriaVariable; can be significant in stratified water bodiesHighLow to Moderate
Friedelin Higher plants (especially angiosperms), mosses, lichensVariable; depends on terrestrial inputHighLow to Moderate
Oleanone Angiosperms (from β-amyrin)Variable; significant in post-Cretaceous sediments with angiosperm inputHighLow to Moderate
Arborinone Terrestrial plants (potentially grasses)Generally lower abundance; less commonly reportedModerate to HighLow

Experimental Protocols

The analysis of triterpenoid ketones from sedimentary records involves several key steps: extraction, fractionation, and instrumental analysis.

1. Sample Preparation and Extraction

  • Procedure: Sediment samples are typically freeze-dried and ground to a fine powder.

  • Extraction: Total lipids are extracted using an accelerated solvent extractor (ASE) or Soxhlet apparatus. A common solvent mixture is dichloromethane (DCM) and methanol (MeOH) (9:1 v/v).

2. Fractionation

  • Purpose: To separate the total lipid extract into different compound classes based on polarity.

  • Method: Column chromatography is commonly employed using silica gel as the stationary phase.

    • Step 1: Non-polar fraction: Elution with a non-polar solvent like hexane to isolate aliphatic hydrocarbons.

    • Step 2: Ketone fraction: Elution with a solvent of intermediate polarity, such as a mixture of hexane and DCM, to isolate ketones, including the triterpenoid ketones of interest.

    • Step 3: Polar fraction: Elution with a more polar solvent mixture, like DCM and MeOH, to isolate alcohols and other polar compounds.

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates the individual compounds in the ketone fraction based on their boiling points and interactions with the chromatographic column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for identification and quantification.

  • Typical GC-MS Parameters:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating triterpenoid ketones.

    • Carrier Gas: Helium is typically used.

    • Oven Temperature Program: A temperature ramp is used to elute compounds with a wide range of boiling points. A typical program might start at 60°C, hold for 2 minutes, then ramp at 4°C/min to 300°C, and hold for 20 minutes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is often acquired in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification of known ketones.

Visualizations

Triterpenoid Biosynthesis and Diagenesis Biosynthesis and Diagenesis of Triterpenoid Ketones cluster_biosynthesis Biosynthesis cluster_diagenesis Diagenesis in Sediments Squalene Squalene Protozoa (e.g., Tetrahymena) Protozoa (e.g., Tetrahymena) Squalene->Protozoa (e.g., Tetrahymena) Cyclization Higher Plants (Angiosperms) Higher Plants (Angiosperms) Squalene->Higher Plants (Angiosperms) Cyclization Tetrahymanol Tetrahymanol Protozoa (e.g., Tetrahymena)->Tetrahymanol β-Amyrin β-Amyrin Higher Plants (Angiosperms)->β-Amyrin Friedelanol Friedelanol Higher Plants (Angiosperms)->Friedelanol Arborinols Arborinols Higher Plants (Angiosperms)->Arborinols This compound This compound Tetrahymanol->this compound Oxidation Sedimentary Products Sedimentary Products Oleanone Oleanone β-Amyrin->Oleanone Oxidation Friedelin Friedelin Friedelanol->Friedelin Oxidation Arborinone Arborinone Arborinols->Arborinone Oxidation Gammacerane Gammacerane This compound->Gammacerane Reduction Oleanane Oleanane Oleanone->Oleanane Reduction Degradation Products Degradation Products Friedelin->Degradation Products Arborinone->Degradation Products Biological Precursors Biological Precursors

Caption: Biosynthesis of triterpenoid precursors and their subsequent diagenetic transformation to ketones in sediments.

Analytical_Workflow Analytical Workflow for Triterpenoid Ketones Sediment Sample Sediment Sample Freeze Drying & Grinding Freeze Drying & Grinding Sediment Sample->Freeze Drying & Grinding Solvent Extraction (DCM/MeOH) Solvent Extraction (DCM/MeOH) Freeze Drying & Grinding->Solvent Extraction (DCM/MeOH) Total Lipid Extract (TLE) Total Lipid Extract (TLE) Solvent Extraction (DCM/MeOH)->Total Lipid Extract (TLE) Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Total Lipid Extract (TLE)->Column Chromatography (Silica Gel) Ketone Fraction Ketone Fraction Column Chromatography (Silica Gel)->Ketone Fraction GC-MS Analysis GC-MS Analysis Ketone Fraction->GC-MS Analysis Data Processing (Identification & Quantification) Data Processing (Identification & Quantification) GC-MS Analysis->Data Processing (Identification & Quantification)

Caption: A typical experimental workflow for the analysis of triterpenoid ketones from sediment samples.

Conclusion

This compound, friedelin, oleanone, and arborinone each provide unique insights into past environments. This compound serves as a valuable proxy for water column stratification, while friedelin and oleanone are robust indicators of terrestrial and specifically angiosperm input, respectively. The biomarker potential of arborinone is still being refined but shows promise as a tracer for terrestrial vegetation. Their preservation in sedimentary records is significantly influenced by the redox conditions of the depositional environment, with anoxic settings favoring their long-term stability. Future research involving controlled degradation experiments and the analysis of a wider range of sedimentary contexts will be crucial for developing more quantitative and comparative frameworks for the application of these important biomarkers.

References

Differentiating Biogenic vs. Diagenetic Tetrahymanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahymanone, a pentacyclic triterpenoid, and its diagenetic product, gammacerane, are significant biomarkers in geochemical and environmental studies. Distinguishing between the recently biosynthesized (biogenic) this compound and the geologically altered (diagenetic) form is crucial for accurate interpretation of paleoenvironmental conditions and for understanding the preservation of organic matter. This guide provides a comprehensive comparison of biogenic and diagenetic this compound, supported by analytical data and detailed experimental protocols.

Key Differentiators: At a Glance

The primary distinctions between biogenic this compound and its diagenetic counterpart, gammacerane, lie in their molecular structure, stereochemistry, and isotopic composition. These differences arise from the specific enzymatic processes in living organisms versus the geological alteration processes that occur over millions of years.

FeatureBiogenic this compoundDiagenetic Gammacerane
Source Produced by organisms, primarily ciliates like Tetrahymena.[1]Formed from the diagenesis of this compound in sediments over geological time.
Molecular Structure C30H50O (a ketone)C30H52 (an alkane)
Stereochemistry Specific stereoisomers produced by enzymatic reactions.Racemized mixture of stereoisomers due to geological processes.
Isotopic Composition (δ¹³C) Reflects the carbon source of the producing organism.May show slight isotopic fractionation compared to the biogenic precursor.
Isotopic Composition (δD) Reflects the hydrogen source (water) of the producing organism.Can be altered by exchange with sedimentary water over time.

Structural and Stereochemical Comparison

The biosynthesis of this compound in organisms like Tetrahymena is an enzymatic process that results in a specific stereochemical configuration. In contrast, the diagenetic transformation of this compound to gammacerane in sediments involves a series of chemical reactions under heat and pressure, leading to changes in the molecule's structure and a loss of stereospecificity.

The biosynthetic pathway of this compound involves the cyclization of squalene, leading to a specific stereoisomer. While the exact stereochemistry of this compound from all producing organisms is not fully elucidated, studies on the squalene cyclase in Tetrahymena pyriformis provide a model for its formation, suggesting a high degree of stereospecificity.

During diagenesis, this compound undergoes defunctionalization (loss of the ketone group) and hydrogenation to form gammacerane. This process, occurring over geological timescales, leads to the formation of multiple stereoisomers, resulting in a complex mixture in sediment extracts.

Isotopic Signature Analysis

Compound-specific isotope analysis (CSIA) is a powerful tool for distinguishing between biogenic and diagenetic sources of organic molecules. By measuring the stable carbon (¹³C/¹²C, expressed as δ¹³C) and hydrogen (D/H, expressed as δD) isotope ratios of this compound and gammacerane, their origins can be inferred.

Carbon Isotopes (δ¹³C): The δ¹³C value of biogenic this compound is primarily determined by the carbon source utilized by the producing organism and the isotopic fractionation associated with its metabolic pathways. While some isotopic fractionation can occur during diagenesis, the δ¹³C value of gammacerane is generally expected to be closely related to that of its biogenic precursor. However, significant differences can arise if the diagenetic environment introduces carbon from other sources.

Hydrogen Isotopes (δD): The δD value of biogenic this compound reflects the isotopic composition of the water in the organism's environment. During diagenesis, hydrogen atoms in the molecule can exchange with those in the surrounding pore water, potentially altering the original isotopic signature. Therefore, a significant difference in δD values between this compound in a living organism and gammacerane in a sediment can be indicative of diagenetic alteration.

IsotopeBiogenic this compoundDiagenetic GammaceraneAnalytical Technique
δ¹³C Reflects the organism's carbon source (e.g., -25‰ to -35‰ for C3 plants).Generally similar to the precursor, but can be altered by diagenetic processes.Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
δD Reflects the environmental water (e.g., -50‰ to +10‰ for meteoric water).Can be significantly altered by exchange with sedimentary pore water.Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS)

Experimental Protocols

Extraction of this compound from Biological Cultures (e.g., Tetrahymena)

This protocol is adapted from standard methods for lipid extraction from microbial cultures.

a. Cell Harvesting:

  • Culture Tetrahymena in an appropriate medium.

  • Centrifuge the culture at 3000 x g for 10 minutes to pellet the cells.

  • Discard the supernatant and wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline).

b. Lipid Extraction (Modified Bligh-Dyer method):

  • Resuspend the cell pellet in a mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

  • Sonicate the mixture for 15 minutes to lyse the cells.

  • Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

Extraction of Gammacerane from Sediments

This protocol follows standard procedures for the extraction of biomarkers from geological samples.

a. Sample Preparation:

  • Freeze-dry the sediment sample and grind it to a fine powder.

b. Solvent Extraction:

  • Extract the powdered sediment with a mixture of dichloromethane:methanol (9:1 v/v) using an accelerated solvent extractor (ASE) or Soxhlet apparatus.

  • Concentrate the extract using a rotary evaporator.

c. Fractionation:

  • Separate the total lipid extract into different compound classes using column chromatography with silica gel.

  • Elute with solvents of increasing polarity (e.g., hexane, dichloromethane, methanol) to isolate the hydrocarbon fraction containing gammacerane.

GC-MS and Compound-Specific Isotope Analysis

a. Derivatization (for this compound):

  • To improve chromatographic performance, the ketone group in this compound can be derivatized (e.g., to a trimethylsilyl ether).

b. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Analyze the hydrocarbon fraction (for gammacerane) and the derivatized total lipid extract (for this compound) using a GC-MS system.

  • Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to achieve separation of isomers.

  • Identify this compound and gammacerane based on their retention times and mass spectra.

c. Compound-Specific Isotope Ratio Mass Spectrometry (CSIA):

  • Analyze the samples using a GC coupled to a combustion or pyrolysis interface and an isotope ratio mass spectrometer (IRMS).

  • The GC separates the individual compounds, which are then converted to CO₂ (for δ¹³C) or H₂ (for δD) before entering the IRMS for isotopic analysis.

Visualizing the Pathways

To better understand the origin and fate of this compound, the following diagrams illustrate the biosynthetic and diagenetic pathways, as well as the analytical workflow.

Biosynthesis_Diagenesis cluster_bio Biogenic Pathway cluster_dia Diagenetic Pathway Squalene Squalene Enzymatic Cyclization Enzymatic Cyclization Squalene->Enzymatic Cyclization Squalene-hopene cyclase-like enzymes Biogenic_this compound Biogenic_this compound Enzymatic Cyclization->Biogenic_this compound Specific Stereoisomer Sediment_this compound Sediment_this compound Biogenic_this compound->Sediment_this compound Deposition Geological Alteration Geological Alteration Sediment_this compound->Geological Alteration Time, Heat, Pressure Diagenetic_Gammacerane Diagenetic_Gammacerane Geological Alteration->Diagenetic_Gammacerane Racemized Mixture

Caption: Biosynthesis of this compound and its diagenetic transformation to gammacerane.

Experimental_Workflow cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Culture (e.g., Tetrahymena) Extraction_Bio Lipid Extraction Biological_Sample->Extraction_Bio Geological_Sample Sediment Core Extraction_Geo Solvent Extraction Geological_Sample->Extraction_Geo GCMS GC-MS Analysis (Structure & Isomers) Extraction_Bio->GCMS Fractionation Column Chromatography Extraction_Geo->Fractionation Fractionation->GCMS CSIA CSIA (GC-IRMS) (δ¹³C & δD) GCMS->CSIA

References

A Comparative Analysis of Triterpenoid Profiles in Ancient Versus Modern Sediments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential preservation and diagenetic fate of triterpenoids in the geological record.

This guide provides an objective comparison of triterpenoid profiles found in ancient and modern sediments, supported by experimental data and detailed methodologies. The information presented is intended to aid researchers in paleoenvironmental reconstructions, biomarker studies, and the exploration of novel bioactive compounds from geological sources.

Data Presentation: Quantitative Comparison of Triterpenoid Profiles

The following table summarizes the typical abundance and distribution of key triterpenoid classes in modern versus ancient sediments. Modern sediments are rich in biogenic triterpenoids, reflecting direct inputs from terrestrial and microbial sources. In contrast, ancient sediments are characterized by a prevalence of diagenetically altered products, with a significant reduction or complete absence of many parent compounds. Hopanoids, due to their greater stability, are often the most abundant triterpenoids in older geological samples.[1][2]

Triterpenoid ClassTypical Abundance in Modern Sediments (µg/g OC)Typical Abundance in Ancient Sediments (µg/g OC)Key Observations
Pentacyclic Triterpenols
β-Amyrin10 - 100+Not Detected - Lowβ-amyrin, a common biomarker for angiosperms, is abundant in recent sediments but is susceptible to degradation over geological timescales.[3]
α-Amyrin5 - 50+Not Detected - LowSimilar to β-amyrin, α-amyrin is a marker for higher plants and is rarely preserved in its original form in ancient sediments.
Lupeol5 - 30+Not Detected - LowLupeol, another angiosperm biomarker, is readily degraded during diagenesis.
Pentacyclic Triterpenoic Acids
Oleanolic Acid2 - 20+Not Detected - Very LowOleanolic acid is a common plant-derived triterpenoid that undergoes significant alteration during burial and is typically absent in ancient sediments.
Ursolic Acid1 - 15+Not Detected - Very LowSimilar to oleanolic acid, ursolic acid has low preservation potential in its original form.
Betulinic Acid1 - 10+Not DetectedBetulinic acid is another example of a biogenic triterpenoid that is not typically preserved in ancient sediments.
Hopanoids
Diploptene5 - 50+Low - ModerateDiploptene is a precursor to hopanes and can be found in both modern and ancient sediments, though its concentration decreases with age.
Hopanes (C27-C35)Low - ModerateModerate - HighHopanes are diagenetic products of bacteriohopanepolyols and are highly resistant to degradation, making them abundant in ancient sediments and petroleum.[4] Their distribution can provide information on microbial communities and depositional environments.
2-methylhopanesLowLow - Moderate2-methylhopanes are significant biomarkers often attributed to cyanobacteria and can be preserved for billions of years.
Diagenetic Products
Des-A-TriterpenoidsLow - ModerateModerate - HighThese compounds, formed by the loss of the A-ring of pentacyclic triterpenoids, are common in ancient sediments and indicate significant diagenetic alteration.[5][6] Their presence can be indicative of specific depositional environments.[6]
Aromatic TriterpenoidsVery LowLow - ModerateAromatization of triterpenoids is a key diagenetic process occurring over geological time. The presence of mono-, di-, and triaromatic triterpenoids is a clear indicator of mature organic matter.

Note: The abundance values are indicative and can vary significantly depending on the specific depositional environment, organic matter input, and diagenetic history of the sediments.

Experimental Protocols

The following section details the methodologies for the extraction, separation, and analysis of triterpenoids from sediment samples.

1. Sample Preparation and Extraction

  • Freeze-drying: Sediment samples are first freeze-dried to remove water content.

  • Grinding: The dried sediment is ground to a fine powder to increase the surface area for efficient extraction.

  • Soxhlet Extraction: An accurately weighed amount of the powdered sediment (typically 10-50 g) is placed in a cellulose thimble and extracted using a Soxhlet apparatus.

    • Solvent System: A mixture of dichloromethane (DCM) and methanol (MeOH) (9:1 v/v) is commonly used for comprehensive lipid extraction.

    • Duration: The extraction is typically run for 72 hours to ensure complete recovery of the target compounds.

  • Solvent Removal: The solvent from the extract is removed under reduced pressure using a rotary evaporator.

2. Fractionation of the Total Lipid Extract

  • Saponification: The total lipid extract is saponified by refluxing with 6% KOH in methanol to break down esters and release fatty acids and alcohols.

  • Liquid-Liquid Extraction: The saponified mixture is then extracted with a non-polar solvent like n-hexane to separate the neutral lipids (including triterpenoids) from the polar fraction (containing fatty acid salts).

  • Column Chromatography: The neutral lipid fraction is further separated into different compound classes using column chromatography.

    • Stationary Phase: Activated silica gel is commonly used as the stationary phase.

    • Elution: A sequence of solvents with increasing polarity is used for elution. For example:

      • n-hexane to elute aliphatic hydrocarbons.

      • n-hexane:DCM mixtures to elute aromatic hydrocarbons and ketones.

      • DCM:MeOH mixtures to elute more polar compounds, including triterpenoid alcohols.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Polar functional groups (e.g., hydroxyl, carboxyl) on triterpenoids can make them less volatile and prone to degradation during GC analysis. Therefore, derivatization is often necessary. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[7]

  • GC-MS Conditions:

    • Gas Chromatograph: An Agilent or similar gas chromatograph equipped with a fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 300°C), and holds for a period to ensure elution of all compounds.

    • Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode is used for compound identification, and selected ion monitoring (SIM) mode can be used for quantification of specific target compounds.

  • Compound Identification and Quantification:

    • Identification: Triterpenoids are identified by comparing their mass spectra and retention times with those of authentic standards and with published mass spectral libraries.

    • Quantification: The concentration of individual triterpenoids is determined by integrating the peak area of a characteristic ion and comparing it to the peak area of an internal standard added in a known amount before analysis.

Mandatory Visualization

Experimental_Workflow Sample_Collection Sediment Sample Collection (Core/Grab) Freeze_Drying Freeze-Drying Sample_Collection->Freeze_Drying Grinding Grinding to Powder Freeze_Drying->Grinding Soxhlet_Extraction Soxhlet Extraction (DCM:MeOH) Grinding->Soxhlet_Extraction Total_Lipid_Extract Total Lipid Extract Soxhlet_Extraction->Total_Lipid_Extract Saponification Saponification (KOH/MeOH) Total_Lipid_Extract->Saponification Neutral_Fraction Neutral Lipid Fraction Saponification->Neutral_Fraction Column_Chromatography Column Chromatography (Silica Gel) Neutral_Fraction->Column_Chromatography Triterpenoid_Fraction Triterpenoid Fraction Column_Chromatography->Triterpenoid_Fraction Derivatization Derivatization (e.g., Silylation) Triterpenoid_Fraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for triterpenoid analysis.

Diagenetic_Pathways Fresh_Input Fresh Biogenic Triterpenoids (e.g., β-Amyrin, Lupeol, Hopanepolyols) Early_Diagenesis Early Diagenesis (Microbial Alteration, Dehydration, Isomerization) Fresh_Input->Early_Diagenesis Deposition Intermediate_Products Intermediate Products (e.g., Hopenes, Unsaturated Triterpenoids) Early_Diagenesis->Intermediate_Products Late_Diagenesis Late Diagenesis / Catagenesis (Compaction, Increased Temperature & Pressure) Intermediate_Products->Late_Diagenesis Burial Degraded_Products Degraded Products in Ancient Sediments (Hopanes, Des-A-Triterpenoids, Aromatic Triterpenoids) Late_Diagenesis->Degraded_Products

References

Validation of a Novel UPLC-MS/MS Method for the Detection of Tetrahymanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate and sensitive detection of novel compounds is a critical aspect of drug discovery and development. This guide presents a validation of a new Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tetrahymanone, a promising new therapeutic agent. The performance of this new method is compared against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and efficient analytical method for this compound detection.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of the newly validated UPLC-MS/MS method against the standard HPLC-UV method for the detection of this compound.

ParameterNew Method (UPLC-MS/MS) Alternative Method (HPLC-UV)
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL25 ng/mL
**Linearity (R²) **0.99980.995
Accuracy (% Recovery) 98.5% - 102.1%95.2% - 104.5%
Precision (%RSD) < 2%< 5%
Analysis Time 3 minutes15 minutes
Specificity High (Mass-based)Moderate (Chromatographic)

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Working standards were prepared by serial dilution in a 50:50 mixture of acetonitrile and water. For plasma samples, a protein precipitation method was employed using acetonitrile, followed by centrifugation and collection of the supernatant.

UPLC-MS/MS Method (New Method)
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.

HPLC-UV Method (Alternative Method)
  • Instrumentation: Agilent 1260 Infinity II HPLC with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic elution with a 60:40 mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Method Validation

The new UPLC-MS/MS method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The validation included assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Visualizations

Hypothetical Signaling Pathway for this compound

The diagram below illustrates a potential signaling cascade that could be modulated by this compound, leading to a therapeutic effect.

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression G start Method Development protocol Define Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Implementation report->end

References

A Comparative Guide to Inter-laboratory Quantification of Tetrahymanone and Related Pentacyclic Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetrahymanone, a pentacyclic triterpenoid, is a biomarker of significant interest in various research fields. Accurate and reproducible quantification across different laboratories is crucial for reliable data interpretation and comparison. This guide offers a comparative analysis of common analytical techniques employed for the quantification of pentacyclic triterpenoids, providing researchers, scientists, and drug development professionals with a reference for selecting and implementing appropriate methodologies.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently utilized techniques.

MethodLinearity (r²)Precision (RSD %)Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
HPLC-PDA > 0.999[1]< 2%[1]0.08–0.65 µg/mL[1]94.70–105.81%[1]Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to MS methods.
LC-MS/MS 0.9980–0.9999[2]Intra-day: 1.18%–3.79%, Inter-day: 1.53%–3.96%[2]4–104 µg/L[3]98.11%–103.8%[2]High sensitivity and selectivity, suitable for complex matrices.Higher equipment and operational costs.
GC-MS Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedExcellent chromatographic separation for volatile compounds.Derivatization is often required for non-volatile compounds, which can be laborious.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving inter-laboratory reproducibility. Below are generalized methodologies for the extraction and analysis of pentacyclic triterpenoids from biological samples.

1. Sample Preparation and Extraction

The choice of extraction method is critical for obtaining high recovery and purity of the target analyte.

  • Solid-Liquid Extraction:

    • Homogenize the biological sample (e.g., tissue, cells).

    • Extract the homogenized sample with an appropriate organic solvent (e.g., methanol, ethanol, acetone) using techniques such as ultrasonication or maceration.[4]

    • Centrifuge the mixture to pellet solid debris.

    • Collect the supernatant containing the extracted triterpenoids.

    • Evaporate the solvent and reconstitute the extract in a solvent compatible with the analytical instrument.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the triterpenoids with a stronger organic solvent.

    • Evaporate the eluate and reconstitute for analysis.

2. Analytical Methodologies

  • HPLC-PDA Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]

    • Detection: UV detection at a wavelength where the triterpenoid of interest has maximum absorbance.

    • Quantification: Based on a calibration curve generated from reference standards.

  • LC-MS/MS Method:

    • Column: C18 or C30 reversed-phase column. A C30 column can provide better separation for structurally similar triterpenoids.[5]

    • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile, methanol) and water, often with a modifier like formic acid.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are often more effective for non-polar compounds like triterpenoids compared to electrospray ionization (ESI).[6][7]

    • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantification: Based on a calibration curve generated from reference standards, often with the use of an internal standard.

  • GC-MS Method:

    • Derivatization: Silylation is a common derivatization technique to increase the volatility of triterpenoids.

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Splitless or pulsed splitless injection.

    • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

    • Quantification: Based on a calibration curve generated from derivatized reference standards.

Mandatory Visualization

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis DataProcessing Data Processing Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: A generalized workflow for the quantification of this compound from biological samples.

Simplified Biosynthesis Pathway of Tetrahymanol

biosynthesis_pathway Squalene Squalene Hopene Hopene Squalene->Hopene Squalene-hopene cyclase Tetrahymanol Tetrahymanol Hopene->Tetrahymanol Tetrahymanol synthase (Ths)

Caption: The bacterial biosynthesis pathway from squalene to tetrahymanol.[8][9]

Signaling Pathways Modulated by Pentacyclic Triterpenoids

signaling_pathway cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways PT Pentacyclic Triterpenoids (e.g., this compound) PI3K_Akt PI3K/Akt Pathway PT->PI3K_Akt NF_kB NF-κB Pathway PT->NF_kB MAPK MAPK Pathway PT->MAPK Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AntiAngiogenesis Anti-Angiogenesis AntiInflammatory Anti-inflammatory PI3K_Akt->Apoptosis PI3K_Akt->AntiAngiogenesis NF_kB->AntiInflammatory MAPK->CellCycleArrest

Caption: Pentacyclic triterpenoids modulate key signaling pathways involved in cellular processes.[10][11][12]

References

Tetrahymanone: A Viable Sterol Surrogate for Anaerobic Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of eukaryotic life, sterols are fundamental components of cellular membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function. However, the biosynthesis of these vital molecules is an oxygen-dependent process, posing a significant challenge for eukaryotes thriving in anaerobic environments. This guide provides a comprehensive comparison of tetrahymanone, a pentacyclic triterpenoid, as a functional surrogate for sterols in anaerobic eukaryotes, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Sterols

The ability of this compound to substitute for sterols has been compellingly demonstrated in the model eukaryote Saccharomyces cerevisiae, a yeast that typically requires sterols for anaerobic growth.[1][2] In a landmark study, the expression of the squalene-tetrahymanone cyclase gene from the ciliate Tetrahymena thermophila in S. cerevisiae enabled the yeast to synthesize this compound and grow anaerobically in the absence of sterols.[1][2]

While this compound successfully supports anaerobic growth, there are notable differences in key physiological parameters compared to ergosterol, the native sterol in yeast.

ParameterErgosterol-Supplemented S. cerevisiae (Anaerobic)This compound-Producing S. cerevisiae (Anaerobic)Key Takeaway
Specific Growth Rate HigherLowerErgosterol supports a faster growth rate under anaerobic conditions.[1][2]
Biomass Yield HigherLowerMore biomass is produced per unit of substrate with ergosterol.[1][2]
Ethanol Yield LowerHigherThis compound-producing cells exhibit a higher ethanol yield.[1]
Oxygen Requirement for Biosynthesis DependentIndependentThis compound biosynthesis does not require molecular oxygen, offering a significant advantage in anaerobic environments.
Membrane Function Stabilizes membranes, facilitates endocytosisFunctionally replaces sterols in stabilizing membranes and supporting phagocytosis.[1]This compound effectively mimics the essential membrane functions of sterols.

Physicochemical Properties: A Structural Perspective

The functional similarity between this compound and sterols stems from their analogous three-dimensional structures, which allow them to intercalate into phospholipid bilayers and modulate membrane properties. While detailed comparative studies on the physicochemical properties are ongoing, we can infer key characteristics based on their molecular structures.

PropertyCholesterol (Representative Sterol)This compound
Molecular Structure Tetracyclic ring structure with a hydroxyl group at C-3 and a flexible side chain.Pentacyclic triterpenoid structure with a hydroxyl group.
Membrane Ordering Increases the order of acyl chains in the liquid-disordered state and decreases order in the gel state, maintaining optimal fluidity.Expected to have a similar ordering effect on membrane lipids due to its rigid ring structure.
Membrane Permeability Decreases the permeability of membranes to small solutes.Likely decreases membrane permeability in a manner analogous to sterols.
Molecular Dynamics Molecular dynamics simulations show cholesterol's ability to induce a liquid-ordered phase in membranes.[3]Molecular dynamics simulations would be instrumental in elucidating the precise interactions of this compound within a lipid bilayer.

Experimental Protocols

Heterologous Expression of Squalene-Tetrahymanol Cyclase in S. cerevisiae

This protocol describes the genetic modification of S. cerevisiae to enable this compound production.

a. Gene Synthesis and Codon Optimization:

  • The coding sequence for squalene-tetrahymanol cyclase (e.g., from Tetrahymena thermophila) is synthesized.

  • The sequence is codon-optimized for optimal expression in S. cerevisiae.

b. Plasmid Construction:

  • The codon-optimized gene is cloned into a yeast expression vector.

  • The gene is placed under the control of a strong, constitutive promoter (e.g., TEF1 promoter) to ensure continuous expression.

  • A selectable marker (e.g., an antibiotic resistance gene) is included for selection of transformed yeast cells.

c. Yeast Transformation:

  • The expression vector is transformed into a suitable S. cerevisiae strain using standard yeast transformation protocols (e.g., lithium acetate method).

  • Transformed cells are selected on appropriate media containing the selective agent.

d. Verification of Expression:

  • Successful integration and expression of the squalene-tetrahymanol cyclase gene can be confirmed by PCR, RT-qPCR, or Western blotting.

e. Phenotypic Analysis:

  • The ability of the engineered strain to grow anaerobically without sterol supplementation is assessed by culturing in a defined synthetic medium under strict anaerobic conditions.

GC-MS Analysis of this compound and Sterols

This protocol outlines the extraction and quantification of this compound and sterols from yeast cells.

a. Sample Preparation and Lipid Extraction:

  • Yeast cells are harvested by centrifugation and washed.

  • Cell pellets are saponified using a strong base (e.g., potassium hydroxide in methanol) to release sterols and this compound from their esterified forms.

  • The non-saponifiable lipids are extracted with an organic solvent such as hexane or petroleum ether.

  • The organic phase is collected and evaporated to dryness under a stream of nitrogen.

b. Derivatization:

  • The dried lipid extract is derivatized to increase the volatility of the analytes for GC-MS analysis.

  • A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl groups of sterols and this compound to trimethylsilyl (TMS) ethers.

c. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically around 250-300°C.

    • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.

    • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range appropriate for detecting the TMS-derivatized sterols and this compound is selected.

  • Quantification:

    • Quantification is achieved by comparing the peak areas of the analytes to those of known standards. An internal standard (e.g., epicoprostanol) is often added at the beginning of the extraction process to correct for variations in extraction efficiency and injection volume.

Visualizing the Pathways and Concepts

Tetrahymanone_vs_Sterol_Biosynthesis cluster_sterol Sterol Biosynthesis (Oxygen-Dependent) cluster_this compound This compound Biosynthesis (Oxygen-Independent) Squalene_sterol Squalene Epoxidase Squalene Epoxidase (Requires O2) Squalene_sterol->Epoxidase Oxidosqualene 2,3-Oxidosqualene Epoxidase->Oxidosqualene OSC Oxidosqualene Cyclase Oxidosqualene->OSC Lanosterol Lanosterol OSC->Lanosterol Multiple_steps Multiple Enzymatic Steps (Some require O2) Lanosterol->Multiple_steps Sterols Sterols (e.g., Ergosterol, Cholesterol) Multiple_steps->Sterols Squalene_tetra Squalene STC Squalene-Tetrahymanol Cyclase (No O2 required) Squalene_tetra->STC This compound This compound STC->this compound Experimental_Workflow cluster_expression Heterologous Expression cluster_analysis Growth & Lipid Analysis Gene_Synthesis Synthesize & Codon-Optimize Squalene-Tetrahymanol Cyclase Gene Cloning Clone into Yeast Expression Vector Gene_Synthesis->Cloning Transformation Transform S. cerevisiae Cloning->Transformation Selection Select Transformed Cells Transformation->Selection Anaerobic_Culture Anaerobic Cultivation (without sterols) Selection->Anaerobic_Culture Engineered Strain Lipid_Extraction Harvest Cells & Extract Lipids Anaerobic_Culture->Lipid_Extraction Derivatization Derivatize with BSTFA/TMCS Lipid_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Membrane_Function Membrane Cell Membrane Fluidity Regulate Fluidity Membrane->Fluidity Integrity Maintain Integrity Membrane->Integrity Permeability Control Permeability Membrane->Permeability Endocytosis Facilitate Endocytosis/ Phagocytosis Membrane->Endocytosis Sterol Sterol / this compound Sterol->Membrane Intercalates into

References

A Comparative Analysis of the Biological Activities of Prominent Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anticancer and anti-inflammatory properties of oleanolic acid, ursolic acid, betulinic acid, and lupeol. This guide presents key experimental data, detailed methodologies, and signaling pathway visualizations to facilitate objective comparison.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in the scientific community for their wide range of pharmacological activities. Among these, their potential as anticancer and anti-inflammatory agents is particularly promising. This guide provides a comparative overview of the biological activities of four well-studied triterpenoids: oleanolic acid, ursolic acid, betulinic acid, and lupeol.

It is important to note that while the initial scope of this guide was to include Tetrahymanone, a comprehensive search of scientific literature revealed a significant lack of publicly available data on its biological activities. Therefore, this compound could not be included in this comparative analysis.

Comparative Analysis of Anticancer Activities

Oleanolic acid, ursolic acid, betulinic acid, and lupeol have all demonstrated notable anticancer properties across a variety of cancer cell lines and in vivo models.[1][2][3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 1: Comparative Anticancer Activity of Selected Triterpenoids (IC50 values in µM)

TriterpenoidCell LineIC50 (µM)Reference
Oleanolic Acid HepG2 (Liver)25[4]
A549 (Lung)Not specified[1]
MCF-7 (Breast)Not specified[1]
Ursolic Acid Not specifiedNot specified[5]
Betulinic Acid H460 (Lung, Paclitaxel-resistant)50[6]
MV4-11 (Leukemia)2-5[7]
A549 (Lung)2-5[7]
PC-3 (Prostate)2-5[7]
MCF-7 (Breast)2-5[7]
Lupeol A427 (Lung)Not specified[8]

Note: IC50 values can vary depending on the specific experimental conditions.

Comparative Analysis of Anti-inflammatory Activities

The anti-inflammatory effects of these triterpenoids are largely attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.[8][9][10]

Table 2: Comparative Anti-inflammatory Activity of Selected Triterpenoids

TriterpenoidKey Inflammatory Markers InhibitedSignaling Pathways ModulatedReference
Oleanolic Acid COX-2, TNF-αNF-κB, Akt, MAPK[9]
Ursolic Acid IL-1β, IL-6, TNF-αNF-κB, AP-1, NF-AT[5][11]
Betulinic Acid Not specifiedNot specified
Lupeol IL-4p38 MAPK[8][12]

Key Signaling Pathways in Triterpenoid Activity

The biological effects of these triterpenoids are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

anticancer_pathways cluster_triterpenoids Triterpenoids cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oleanolic_Acid Oleanolic Acid PI3K_Akt PI3K/Akt Oleanolic_Acid->PI3K_Akt MAPK MAPK Oleanolic_Acid->MAPK NF_kB NF-κB Oleanolic_Acid->NF_kB Ursolic_Acid Ursolic Acid Ursolic_Acid->NF_kB Betulinic_Acid Betulinic Acid Mitochondrial Mitochondrial Pathway Betulinic_Acid->Mitochondrial Lupeol Lupeol Lupeol->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest MAPK->Apoptosis Anti_Inflammation Anti-inflammation MAPK->Anti_Inflammation NF_kB->Apoptosis NF_kB->Anti_Inflammation Mitochondrial->Apoptosis

Caption: Key signaling pathways modulated by selected triterpenoids leading to anticancer and anti-inflammatory effects.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments commonly used to evaluate the biological activities of triterpenoids.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of triterpenoids on cancer cell lines and calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the triterpenoid for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis (programmed cell death) induced by triterpenoids.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Cells are treated with the triterpenoid at the desired concentration and for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) Seed_Cells Seed Cancer Cells Treat_Cells Treat with Triterpenoid Seed_Cells->Treat_Cells MTT_Incubation Add MTT Reagent Treat_Cells->MTT_Incubation Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Solubilize Solubilize Formazan MTT_Incubation->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Stain_Cells Stain with Annexin V/PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis Quantify Apoptosis Flow_Cytometry->Quantify_Apoptosis

Caption: A generalized workflow for assessing the anticancer activity of triterpenoids in vitro.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by triterpenoid treatment.

Procedure:

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is detected using an imaging system.

  • Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Oleanolic acid, ursolic acid, betulinic acid, and lupeol are promising natural compounds with significant anticancer and anti-inflammatory activities. Their diverse mechanisms of action, targeting multiple signaling pathways, make them attractive candidates for further drug development. While this guide provides a comparative overview based on available data, it is crucial for researchers to consult the primary literature for detailed experimental conditions and to conduct their own investigations to validate these findings. The lack of data on this compound highlights the vast and underexplored chemical space of natural products, presenting opportunities for future research to uncover novel bioactive compounds.

References

A Researcher's Guide to Mass Spectral Library Comparison for the Tentative Identification of Tetrahymanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of novel compounds is a critical step. Tetrahymanone and its derivatives, a class of triterpenoids with potential biological activities, often require sophisticated analytical techniques for their characterization. Mass spectrometry, coupled with robust spectral libraries, stands as a cornerstone for the tentative identification of these molecules. This guide provides an objective comparison of prominent mass spectral libraries and outlines the experimental protocols necessary for this analytical workflow.

Comparing Key Mass Spectral Libraries

The tentative identification of unknown compounds via mass spectrometry heavily relies on matching their experimental mass spectra against a database of reference spectra. The quality, coverage, and search capabilities of these libraries are paramount. Below is a comparison of several major libraries relevant to natural product and lipid research.

LibraryPrimary FocusLibrary Size (Approx. Entries)Data TypeAccess ModelKey Features
NIST Mass Spectral Library General Purpose, Broad Coverage>350,000 EI spectra; >1.3 million tandem spectra (NIST20)[1]EI-MS, MS/MSCommercialWidely considered the gold standard; extensive curation and quality control.[1]
GNPS (Global Natural Product Social Molecular Networking) Natural ProductsPublicly available spectra from community contributions[2]MS/MSOpen AccessCommunity-driven platform with innovative tools like molecular networking for analyzing related compounds.[2][3]
MassBank Metabolomics, Environmental Analysis>200,000 mass spectral records[4]MS, MS/MSOpen AccessAn open-source repository for the scientific community, facilitating data sharing.[5]
METLIN Metabolomics, Lipids>930,000 molecular standards[6][7]High-Resolution MS/MS, CCSOpen AccessFeatures an extensive collection of experimental high-resolution tandem mass spectrometry data and Collision Cross Section (CCS) values for lipids.[6][7]
Human Metabolome Database (HMDB) Human Metabolites>220,000 metabolite entries[8]MS/MS, NMROpen AccessA comprehensive resource on small molecule metabolites found in the human body, including lipids.[8][9]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of this compound Derivatives

This protocol outlines a general procedure for extracting this compound derivatives from a biological matrix (e.g., cell culture) for subsequent analysis.

Materials:

  • Biological sample (e.g., cell pellet)

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE, LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (if available)

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Sample vials

Procedure:

  • Homogenization: Resuspend the cell pellet in a specific volume of ice-cold methanol.

  • Internal Standard Spiking: Add an appropriate internal standard to the mixture to control for extraction efficiency and instrument variability.

  • Phase Separation: Add MTBE and water in a defined ratio (e.g., 10:3:2.5 v/v/v MTBE:Methanol:Water). Vortex thoroughly for 10 minutes at 4°C.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to induce phase separation.

  • Extraction: Two distinct phases will be visible. The upper, non-polar phase contains lipids and other hydrophobic molecules like this compound derivatives. The lower, polar phase contains polar metabolites.

  • Drying: Carefully collect the upper, non-polar phase into a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for reverse-phase chromatography (e.g., 90:10 Methanol:Water) before transferring to an autosampler vial for LC-MS/MS analysis.

Data Acquisition and Processing Protocol

This protocol describes a general method for acquiring and processing data for the tentative identification of this compound derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap).

LC-MS/MS Parameters:

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for separating non-polar compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to elute the compounds of interest.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for analytical scale).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for triterpenoids.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS (ddMS2). The instrument is set to acquire a full MS scan and then fragment the top N most intense ions from that scan.

    • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is often used to generate informative fragment spectra.[10]

Data Processing and Library Searching:

  • Data Conversion: Convert the raw instrument data to an open format (e.g., .mzXML or .mgf).

  • Feature Detection: Use software like XCMS or MS-DIAL to detect chromatographic peaks and generate a list of precursor ions and their associated MS/MS spectra.

  • Library Search: Submit the processed MS/MS spectra to the chosen spectral library (e.g., GNPS, NIST, MassBank). The search algorithm will compare the experimental spectrum's fragmentation pattern and precursor m/z to the library entries.[11]

  • Hit Evaluation: The library search will return a list of potential matches ranked by a similarity score. Critically evaluate the top hits by visually comparing the experimental and library spectra. A high score indicates a high probability of a correct match.

Visualizing the Workflow and Pathways

Diagrams can effectively illustrate complex processes. The following are generated using the DOT language to depict the analytical workflow and a hypothetical signaling pathway.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing & Identification start Biological Sample extraction Lipid Extraction start->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS Data Acquisition (ddMS2) reconstitution->lcms processing Raw Data Processing (e.g., XCMS) lcms->processing library_search Mass Spectral Library Search processing->library_search identification Tentative Identification library_search->identification Tetrahymanone_Derivative Tetrahymanone_Derivative Receptor_X Receptor_X Tetrahymanone_Derivative->Receptor_X Binds Kinase_A Kinase_A Receptor_X->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Y Transcription_Factor_Y Kinase_B->Transcription_Factor_Y Activates Gene_Expression Gene_Expression Transcription_Factor_Y->Gene_Expression Induces Biological_Response Biological_Response Gene_Expression->Biological_Response

References

Safety Operating Guide

Crucial Safety Notice: Specific Disposal Procedures for Tetrahymanone Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Required: Do Not Attempt Disposal Without Expert Consultation

Comprehensive searches for proper disposal procedures for the chemical "Tetrahymanone" (CAS No. 17822-06-9) have not yielded a specific Safety Data Sheet (SDS) or official disposal guidelines. The information necessary to ensure the safety of laboratory personnel and to comply with environmental regulations is not publicly accessible.

Researchers, scientists, and drug development professionals are strongly advised against disposing of this compound based on assumptions or information for similarly named compounds. Chemical disposal protocols are highly specific and depend on the exact physical, chemical, and toxicological properties of the substance. Using incorrect procedures can lead to hazardous reactions, chemical exposure, and environmental contamination.

Recommended Protocol for Safe Disposal

Given the absence of specific disposal information, the following procedural steps are essential to ensure safety and compliance:

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on hazardous waste management. They can provide institution-specific protocols and have access to resources for identifying the hazards of and proper disposal methods for undocumented chemicals.

  • Consult the Chemical Supplier: The manufacturer or supplier of this compound is required to provide a Safety Data Sheet (SDS) upon request. The SDS is a comprehensive document that contains detailed information about the chemical's hazards, handling, storage, and disposal. If you have this compound in your possession, the supplier's contact information should be on the container's label.

  • Quarantine the Material: Until you have received definitive disposal instructions from your EHS office or the chemical supplier, this compound waste should be:

    • Clearly labeled as "Hazardous Waste: this compound - Awaiting Disposal Instructions."

    • Stored in a compatible, sealed container.

    • Kept in a designated hazardous waste accumulation area, separate from incompatible materials.

General Principles of Hazardous Chemical Waste Disposal

While awaiting specific instructions for this compound, it is crucial to adhere to general best practices for chemical waste management. These principles are not a substitute for specific guidance but are foundational to laboratory safety.

Waste Management PrincipleDescription
Waste Segregation Never mix different chemical wastes unless explicitly instructed to do so by a verified protocol. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
Proper Labeling All hazardous waste containers must be clearly labeled with the full chemical name and associated hazards.
Use of Appropriate Containers Waste must be stored in containers that are chemically compatible with the substance to prevent leaks and reactions.
Closed Container Policy Hazardous waste containers must be kept closed at all times, except when adding waste, to prevent the release of vapors and to avoid spills.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling hazardous waste.

Logical Workflow for Handling Undocumented Chemical Waste

The following diagram illustrates the mandatory logical workflow to follow when faced with a chemical that lacks specific disposal documentation.

G Logical Workflow for Undocumented Chemical Waste cluster_0 cluster_1 cluster_2 cluster_3 A Identify Chemical Waste (e.g., this compound) B Search for Specific Disposal Procedures (SDS) A->B C Procedures Found? B->C D Follow Documented Disposal Protocol C->D Yes E STOP: Do Not Proceed with Disposal C->E No F Quarantine and Label the Waste E->F G Contact EHS Office and/or Supplier F->G H Receive Specific Disposal Instructions G->H I Proceed with Disposal per EHS/Supplier Guidance H->I

Caption: Workflow for handling chemical waste with no available disposal information.

Building a culture of safety is paramount in a laboratory setting. This includes recognizing the limits of available information and taking the necessary steps to seek expert guidance. By following the protocols outlined above, you contribute to a safer research environment for yourself, your colleagues, and the community.

Essential Safety and Handling Guidelines for Tetrahymanone

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: Before handling Tetrahymanone, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) from your chemical supplier. The following guidelines are based on general safety protocols for high molecular weight ketones and solid chemicals but must be supplemented by the specific information in the SDS.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal.

Hazard Assessment

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a definitive hazard assessment cannot be provided. However, based on its chemical class (a high molecular weight cyclic ketone with the formula C30H50O), a preliminary assessment suggests it is a solid material with low volatility. While ketones with more than seven carbons are generally considered to have low toxicity, the specific toxicological properties of this compound are unknown. Therefore, it should be handled with care to minimize exposure.

Assumed Potential Hazards:

  • May cause skin and eye irritation upon contact.

  • Inhalation of dust may cause respiratory tract irritation.

  • The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant splash hazard.To protect eyes from dust particles and accidental splashes.
Skin and Body Protection A standard laboratory coat. Long pants and closed-toe shoes are mandatory.To prevent skin contact with the chemical.
Hand Protection Nitrile gloves are recommended for incidental contact. Consider double-gloving for extended handling.To protect hands from chemical exposure. Glove compatibility should be confirmed with the supplier's information.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood where dust generation is minimized. If weighing or transferring powder in an open environment, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust.To prevent inhalation of airborne particles.

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial to ensure the safety of all personnel when working with this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh this compound prep_workspace->handling_weigh Begin handling in designated area handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer proc_reaction Perform Experimental Procedure handling_transfer->proc_reaction cleanup_decon Decontaminate Workspace proc_reaction->cleanup_decon After experiment completion cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste per EHS Guidelines cleanup_waste->cleanup_disposal cleanup_ppe Remove and Dispose of PPE cleanup_disposal->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the SDS: Before any work begins, carefully read and understand the Safety Data Sheet provided by the supplier.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Workspace: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials ready.

  • Handling:

    • Weighing: Carefully weigh the required amount of this compound. Use a spatula to handle the solid. Avoid creating dust. If possible, use a balance with a draft shield.

    • Transfer: Gently transfer the weighed solid to the reaction vessel.

  • Experimental Procedure:

    • Conduct the experiment within the chemical fume hood.

    • Keep all containers with this compound closed when not in use.

  • Cleanup:

    • Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

    • Waste Segregation: Collect all disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) and place them in a designated, sealed waste bag.

    • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed plastic bag or a designated solid waste container.Includes contaminated gloves, weigh paper, paper towels, etc. Place in a clearly labeled hazardous waste container.
Liquid Waste Labeled, sealed, and chemically compatible waste bottle.Solutions containing this compound. The container must be labeled with "Hazardous Waste" and a full list of its chemical constituents.[1][2]
Empty Containers Original container or a designated hazardous waste container.If not triple-rinsed, the empty container must be disposed of as hazardous waste.[2][3] To triple-rinse, use a suitable solvent, and collect the rinsate as hazardous liquid waste.[2]
Sharps Puncture-resistant sharps container.Contaminated needles, syringes, or other sharp objects.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[1][2]

  • Storage: Store hazardous waste in a designated, secondary containment area away from general laboratory traffic.[4]

  • Collection: Follow your institution's Environmental Health and Safety (EHS) procedures for hazardous waste pickup.[1] Do not dispose of chemical waste down the drain or in the regular trash.[1][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.